2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Description
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTMKXDMVYHDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177746 | |
| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
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Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-49-3 | |
| Record name | 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23165-49-3 | |
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| Record name | 2-Chloro-5-trifluoromethylphenyl isothiocyanate | |
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| Record name | 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a reactive isothiocyanate (-N=C=S) handle and a strategically placed chloro-substituent, the resulting scaffold, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate , emerges as a highly valuable and versatile building block.
This guide provides researchers, chemists, and drug development professionals with an in-depth, field-proven perspective on the synthesis, purification, and comprehensive characterization of this key intermediate. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, ensuring a robust and reproducible approach grounded in established chemical principles.
I. Synthesis: A Reliable Pathway from Amine to Isothiocyanate
The conversion of an aromatic amine to an isothiocyanate is a fundamental transformation in organic synthesis. While classical methods employing the highly toxic thiophosgene exist, contemporary approaches prioritize safety and efficiency.[3][4] The most robust and widely adopted strategy for electron-deficient anilines, such as the precursor to our target compound, involves a two-step, one-pot reaction via a dithiocarbamate intermediate.[4][5] This method obviates the need for hazardous reagents while consistently delivering high yields.
The synthetic precursor for this process is 2-Chloro-5-(trifluoromethyl)aniline .[6][7]
Causality of the Chosen Synthetic Route
The selected pathway proceeds through two key stages:
-
Nucleophilic Attack: The starting aniline, 2-Chloro-5-(trifluoromethyl)aniline, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). The presence of a base is critical to deprotonate the nitrogen atom of the resulting dithiocarbamic acid, forming a stable dithiocarbamate salt.[4][5] For electron-deficient anilines, the choice of solvent and base is decisive for driving this step to completion.[5]
-
Desulfurization/Elimination: The intermediate salt is then treated with a desulfurylating agent. This reagent facilitates the elimination of the second sulfur atom and the formation of the thermodynamically stable isothiocyanate N=C=S bond. Reagents like tosyl chloride or cyanuric chloride are highly effective for this transformation.[5][8]
Synthetic Workflow Diagram
Caption: One-pot synthesis via a dithiocarbamate intermediate.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-Chloro-5-(trifluoromethyl)aniline.
Materials:
-
2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv)[6]
-
Carbon Disulfide (CS₂) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Cyanuric Chloride (Trichlorotriazine, TCT) (0.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-5-(trifluoromethyl)aniline (1.0 equiv) and potassium carbonate (2.0 equiv) to a mixture of water and CH₂Cl₂ (1:1 ratio).
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.2 equiv) dropwise to the stirring mixture over 20-30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 3-5 hours, or until reaction completion is confirmed by TLC or GC-MS analysis. The formation of the dithiocarbamate salt intermediate occurs during this step.
-
Once the initial reaction is complete, cool the mixture back down to 0 °C.
-
In a separate beaker, dissolve cyanuric chloride (0.5 equiv) in a minimal amount of CH₂Cl₂.
-
Add the cyanuric chloride solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for an additional 30-60 minutes.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isothiocyanate as a pale yellow liquid.[9][10]
II. Characterization: A Multi-faceted Approach to Structural Verification
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of data.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃ClF₃NS | [9][11] |
| Molecular Weight | 237.63 g/mol | [11][12] |
| Appearance | Pale yellow liquid/solid | [9][10] |
| Boiling Point | 239 °C (lit.) | [9][13][14] |
| Density | 1.447 g/mL at 25 °C (lit.) | [9][13][14] |
| Refractive Index (n²⁰/D) | 1.57 (lit.) | [9][13][14] |
Spectroscopic and Chromatographic Characterization Workflow
Caption: Comprehensive characterization using multiple techniques.
Detailed Characterization Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: A thin film of the purified liquid is placed between two NaCl or KBr plates and analyzed.
-
Expected Data: The FT-IR spectrum provides definitive evidence of the key functional group. The most characteristic signal is a very strong, sharp absorption band corresponding to the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[15][16][17] Other expected peaks include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), strong C-F stretching bands (~1100-1350 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., TMS) and analyzed using a high-field NMR spectrometer to obtain ¹H, ¹³C, and ¹⁹F spectra.[18]
-
Expected Data:
-
¹H NMR: The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals corresponding to the three protons on the phenyl ring. The specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be consistent with the 1,2,4-substitution pattern.
-
¹³C NMR: Approximately 8 signals are expected. This includes the characteristic carbon of the isothiocyanate group (δ ~130-140 ppm), six aromatic carbons (some of which will be quaternary and show splitting due to coupling with fluorine), and the carbon of the trifluoromethyl group (a quartet, δ ~120-125 ppm, with a large ¹JCF coupling constant).
-
¹⁹F NMR: A single, strong singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[19] Its chemical shift will be characteristic of an aromatic trifluoromethyl group.
-
3. Mass Spectrometry (MS)
-
Protocol: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Expected Data: The mass spectrum is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks will be observed for the molecular ion. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), this cluster will feature two main peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an intensity ratio of approximately 3:1.[20] This pattern is a definitive indicator of a monochlorinated compound.
-
Fragmentation: Common fragmentation patterns for trifluoromethyl-containing aromatic compounds include the loss of a fluorine atom or the entire -CF₃ group.[21][22] The fragmentation will also be influenced by the chlorine atom.[23]
-
III. Safety, Handling, and Storage
Hazard Profile:
-
This compound: This compound is classified as corrosive and toxic. It causes severe skin burns and eye damage.[10][11][24] It is also harmful if swallowed or inhaled.[11] The compound has a strong, unpleasant odor (stench).[9]
-
Reagents: Carbon disulfide is highly flammable and toxic. 2-Chloro-5-(trifluoromethyl)aniline is toxic. Cyanuric chloride is corrosive.
Personal Protective Equipment (PPE):
-
Always work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[12][13]
Storage:
-
Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.[9]
IV. Conclusion
This compound is a valuable synthetic intermediate whose utility is rooted in its unique combination of functional groups. The synthetic protocol detailed herein, based on the dithiocarbamate pathway, represents a safe, reliable, and scalable method for its preparation. By coupling this robust synthesis with a comprehensive characterization strategy employing FT-IR, multi-nuclear NMR, and mass spectrometry, researchers can ensure the production of high-purity material, thereby validating its use in subsequent stages of drug discovery and development. This integrated approach of informed synthesis and rigorous validation is fundamental to advancing chemical and pharmaceutical research.
References
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
- Organic Chemistry Portal.
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Akram, M., Raja, R., & Siddiqui, H. L. (2018). Synthesis of Isothiocyanates: An Update. ACS Omega, 3(8), 9233–9249. [Link]
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Li, G., & Zheng, Z. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 10, 2589–2595. [Link]
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Xagorari, M., et al. (2023). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 28(14), 5368. [Link]
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ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. [Link]
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Pascual, C. B., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Chemistry, 405, 134939. [Link]
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Nakamoto, K. (1956). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 24(2), 450-451. [Link]
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PubChem. This compound. [Link]
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Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]
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Scientific Laboratory Supplies. This compound, 98%. [Link]
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MySkinRecipes. This compound. [Link]
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Kagramanov, N. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). [Link]
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Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]
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Kocięcka, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 485. [Link]
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The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
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da Silva, A. F. M., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(11), 1431-1452. [Link]
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]
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MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]
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Physical and chemical properties of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. Its purpose is to provide an in-depth understanding of the compound's core properties, reactivity, and application, grounded in established scientific principles and experimental validation.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The molecule's utility is derived from its distinct structural features: a reactive isothiocyanate group, an electron-deficient aromatic ring substituted with a chlorine atom, and a trifluoromethyl (CF3) group.
The isothiocyanate (-N=C=S) moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[1] This reactivity is fundamental to its role in building complex molecular architectures. Concurrently, the trifluoromethyl group is a critical pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[2][3][4] This guide will elucidate the physicochemical properties, reactivity, and handling protocols for this key synthetic intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key physicochemical data for this compound are summarized below.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 23165-49-3 | [5][6][7] |
| Molecular Formula | C₈H₃ClF₃NS | [5][6][8] |
| Molecular Weight | 237.63 g/mol | [5][7][8] |
| Appearance | Pale yellow or pink liquid | [9] |
| Boiling Point | 239 °C (at 760 mmHg); 126-127 °C (at 35 mmHg) | [5][9] |
| Density | 1.447 - 1.450 g/mL at 25 °C | [5][9] |
| Refractive Index (n²⁰/D) | 1.57 | [9] |
| Flash Point | >110 °C (>230 °F) | [9][10] |
| Enthalpy of Vaporization | 45.053 kJ/mol at 512.15 K | [9][11] |
| Odor | Pungent, Stench | [9] |
Spectroscopic Data
Spectroscopic analysis confirms the structural integrity of the compound. The Infrared (IR) spectrum prominently displays a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically found in the 2000-2200 cm⁻¹ region.[12] ¹H and ¹³C NMR spectroscopy would further confirm the substitution pattern on the aromatic ring, while ¹⁹F NMR would show a singlet corresponding to the -CF₃ group.
Chemical Structure and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups.
Caption: General reaction scheme for the synthesis of thiourea derivatives.
The trifluoromethyl group is particularly valued in medicinal chemistry. Its inclusion can block sites of metabolism, increase membrane permeability, and enhance binding interactions with target proteins, often leading to improved drug efficacy and a more desirable pharmacokinetic profile. [3]
Key Experimental Protocols
Adherence to validated protocols is essential for safety, reproducibility, and achieving high yields.
Proposed Synthesis from 2-Chloro-5-(trifluoromethyl)aniline
This protocol is adapted from established methods for converting anilines to isothiocyanates. [13][14]The core of this transformation is the reaction of the starting amine with a thiocarbonyl source, followed by decomposition of the resulting dithiocarbamate salt intermediate.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Formation of the Dithiocarbamate Salt:
-
To a flask equipped with a mechanical stirrer and cooled in an ice bath (0-10 °C), add the starting material, 2-chloro-5-(trifluoromethyl)aniline (1 equivalent).
-
Add an aqueous solution of a base, such as ammonia or potassium carbonate (2 equivalents). [13][14] * Slowly add carbon disulfide (CS₂, 2.5 equivalents) to the stirred mixture while maintaining the low temperature. The loss of ammonia should be minimized by using a well-sealed flask. [13] * Stir vigorously for 2-4 hours. The formation of the ammonium dithiocarbamate salt may be observed as a precipitate.
-
-
Decomposition to Isothiocyanate:
-
Transfer the entire mixture to a larger flask suitable for distillation.
-
While stirring, add a solution of a decomposition agent, such as lead nitrate (1.2 equivalents) in water. [13]This will cause the formation of lead sulfide as a heavy black precipitate.
-
Self-Validation: The formation of the black precipitate is a key visual indicator that the reaction is proceeding as expected.
-
-
Isolation and Purification:
-
Set up the apparatus for steam distillation. Distill the mixture until no more oily product is observed in the distillate. [13] * Collect the distillate. The desired product will separate as a denser, oily layer.
-
Separate the organic layer, dry it over an anhydrous agent (e.g., CaCl₂ or MgSO₄), and perform vacuum distillation to obtain the pure product. [5][13]Collect the fraction boiling at 126-127 °C under 35 mmHg vacuum. [5]
-
Mandatory Safety and Handling Protocol
This compound is classified as corrosive and toxic and must be handled with extreme care in a well-ventilated chemical fume hood. [5][8]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. [5]Recommended storage temperature is below 8°C. [5] * Avoid contact with skin, eyes, and clothing. [16]This compound is a lachrymator (causes tears). [16][17] * Do not eat, drink, or smoke in the laboratory area. [16]
-
-
Spill and Exposure Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. [5][16] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [5][16] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [16]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for the reliable construction of thiourea-containing molecules. The strategic placement of the chloro and trifluoromethyl substituents further enhances its profile by modulating electronic properties and imparting desirable characteristics to the final products. By adhering to the stringent handling protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this powerful building block to drive innovation in drug discovery and beyond.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-5-trifluoromethylphenyl isothiocyanate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]
-
Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 5. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
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- 8. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 2-Chloro-5-trifluoromethylphenyl isothiocyanate [webbook.nist.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
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- 17. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, a key organic building block utilized in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. We will delve into its chemical properties, the rationale for its use in molecular design, detailed supplier information, and a representative protocol for its application in synthesis.
Core Compound Identification and Properties
This compound is a substituted aromatic isothiocyanate. Its structure is characterized by a benzene ring functionalized with a chloro group, a trifluoromethyl group, and the highly reactive isothiocyanate moiety.
CAS Number : 23165-49-3[1]
Molecular Formula : C₈H₃ClF₃NS[1]
Molecular Weight : 237.63 g/mol [1][2]
The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives.
Physicochemical Data
A summary of the key physical and chemical properties is presented below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source(s) |
| Appearance | Pale yellow or pink liquid/solid | [3] |
| Boiling Point | 239 °C (lit.) | [2][3] |
| 126-127 °C at 35 mmHg | [4] | |
| Density | 1.447 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.57 (lit.) | [2][3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |
The Scientist's Rationale: Why Use This Reagent?
The selection of a building block in organic synthesis is a critical decision driven by the desired properties of the final compound. This compound is not just another reactive chemical; its specific substituents are chosen to impart advantageous characteristics, particularly in the context of drug discovery.
The Role of the Isothiocyanate Group (-N=C=S)
The isothiocyanate functional group is a powerful electrophile. Its carbon atom is highly susceptible to nucleophilic attack, most notably by primary and secondary amines. This reaction is a robust and efficient method for forming N,N'-substituted thiourea linkages.[5] Thioureas are not only stable final products but also serve as versatile intermediates for synthesizing a wide array of biologically significant heterocyclic compounds.[6]
The Trifluoromethyl (-CF₃) Advantage
The inclusion of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry.[7] This group is often used as a bioisostere for a methyl or chloro group to fine-tune a molecule's properties.[8] Its key contributions include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by enzymes in the body. This can increase the half-life of a drug, potentially leading to less frequent dosing.[9][10]
-
Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[9][10] This can improve its ability to cross cell membranes, enhancing bioavailability and absorption.[9]
-
Modulated Electronic Properties : As a strong electron-withdrawing group, the -CF₃ moiety can alter the acidity or basicity of nearby functional groups and influence how the molecule binds to its biological target, often increasing binding affinity and potency.[8][9]
By incorporating this compound, a medicinal chemist can seamlessly introduce this high-value functional group into a target scaffold.
Synthesis Applications & Reaction Workflow
The primary application of this reagent is in the synthesis of thiourea derivatives. The general reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group.
General Reaction Scheme: Thiourea Formation
Caption: Nucleophilic addition of a primary amine to the isothiocyanate.
This straightforward reaction provides a reliable pathway to generate diverse molecular scaffolds for screening in drug discovery programs.[5]
Experimental Protocol: Synthesis of a Representative Thiourea Derivative
The following is a generalized, self-validating protocol for the synthesis of an N-Aryl-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiourea derivative. Researchers should optimize solvent, temperature, and reaction time based on the specific amine used.
Objective: To synthesize a thiourea derivative via the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Selected primary amine (e.g., Aniline derivative) (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate and developing system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the selected primary amine (1.1 equivalents).
-
Solvent Addition : Dissolve the amine in a suitable volume of anhydrous dichloromethane. Stir the solution at room temperature.
-
Reagent Addition : In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction Monitoring : The reaction can be monitored by TLC. A common approach is to spot the starting amine, the isothiocyanate, and the reaction mixture on the same plate. The consumption of starting materials and the appearance of a new, typically less polar, product spot indicates reaction progress. The reaction is often refluxed for several hours to ensure completion.[11]
-
Work-up :
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, this may be the desired product. It can be collected by vacuum filtration and washed with cold solvent (e.g., DCM or hexane).
-
If no precipitate forms, the solvent can be removed under reduced pressure (rotary evaporation).
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization : The identity and purity of the final thiourea product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Supplier and Procurement Information
This compound is classified as an organic building block and is available from several major chemical suppliers.[3] When purchasing, always request the Safety Data Sheet (SDS) and Certificate of Analysis (CoA).
| Supplier | Purity/Grade | Availability |
| Sigma-Aldrich (Merck) | 98% | In Stock |
| Matrix Scientific | Standard Grade | In Stock |
| Amerigo Scientific | 98% | In Stock |
| MySkinRecipes | 98% | 10-20 days |
| Oakwood Products, Inc. | 98% | In Stock |
Note: Availability and purity are subject to change. Please verify with the supplier directly.
Safety and Handling
This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification : Acute Toxicity (Oral, Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).[2]
-
GHS Pictograms : Skull and Crossbones (GHS06).[2]
-
Signal Word : Danger.[2]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Use a suitable respirator if ventilation is inadequate.[2][4]
-
Storage : Keep cool, in a dry place, and in a tightly sealed container.[4] Recommended storage temperature is at or below 8°C.[4]
Always consult the material's specific Safety Data Sheet (SDS) before handling.
Conclusion
This compound is a valuable and highly functionalized reagent for synthetic chemists. Its utility is defined by the reliable reactivity of the isothiocyanate group and the advantageous physicochemical properties imparted by the trifluoromethyl substituent. This unique combination makes it a strategic building block for creating novel thiourea derivatives and complex heterocyclic systems, particularly in the fields of medicinal chemistry and agrochemical research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available from: [Link]
-
Gazzetta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
-
Gazzetta, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). Available from: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Trifluoromethyl)phenyl Isothiocyanate in Modern Drug Discovery. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available from: [Link]
-
Çam, D. (2022). The synthetic route of thiourea derivatives. ResearchGate. Available from: [Link]
-
Kaur, M., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Amerigo Scientific. (n.d.). This compound (98%). Available from: [Link]
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- 4. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
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- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Spectroscopic data (NMR, IR, MS) of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
This document provides a comprehensive analysis of the spectroscopic data for this compound, a key organic building block utilized in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound. We will move beyond simple data reporting to explain the causality behind the spectral features, ensuring a thorough and practical understanding grounded in established scientific principles.
Introduction and Molecular Profile
This compound (CAS No. 23165-49-3) is a substituted aromatic compound featuring three distinct functional groups: a chloro group, a trifluoromethyl group, and an isothiocyanate group.[1] This unique combination of electron-withdrawing substituents makes it a valuable reagent for creating complex molecular architectures. Accurate structural confirmation is paramount before its use in any synthetic protocol, and a multi-technique spectroscopic approach is the gold standard for this validation.
This guide details the expected outcomes and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this specific molecule.
Chemical Structure and Properties
The structural and physical properties of the compound are fundamental to understanding its spectroscopic behavior.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 23165-49-3 | [1] |
| Molecular Formula | C₈H₃ClF₃NS | [1] |
| Molecular Weight | 237.63 g/mol | |
| Monoisotopic Mass | 236.9626825 Da | [1] |
| Appearance | Pale yellow liquid or solid | [2] |
| Boiling Point | 239 °C (lit.) | |
| Density | 1.447 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.57 (lit.) | |
Spectroscopic Analysis Workflow
A standardized workflow ensures reproducibility and accuracy in the structural elucidation process. The choice to proceed from IR to NMR and then MS is deliberate; IR confirms the presence of key functional groups, NMR resolves the detailed atomic connectivity and stereochemistry, and MS validates the overall molecular weight and elemental composition.
Caption: Standardized workflow for spectroscopic structural validation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are unique to specific functional groups, making IR an excellent tool for qualitative functional group identification.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's diamond ATR crystal is clean by wiping it with isopropanol and performing a background scan.[1]
-
Sample Application: Apply a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Trustworthiness: This ATR method is chosen for its speed, minimal sample preparation, and suitability for both liquids and solids. A background scan is critical to subtract atmospheric H₂O and CO₂ signals, ensuring the resulting spectrum is solely from the analyte.
Data Interpretation
The IR spectrum provides definitive evidence for the key functional groups.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 2200-2000 | Strong, Broad | Asymmetric Stretch | -N=C=S (Isothiocyanate) |
| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1320-1300 | Strong | Symmetric Stretch | C-F (of CF₃) |
| 1180-1100 | Strong | Asymmetric Stretch | C-F (of CF₃) |
| 850-750 | Strong | C-H Bending | Aromatic (out-of-plane) |
| 750-700 | Medium-Strong | C-Cl Stretch | Aryl-Chloride |
The most prominent and diagnostic feature is the intense, broad absorption band for the isothiocyanate (-N=C=S) group, expected between 2200 and 2000 cm⁻¹.[3] The presence of multiple strong bands in the 1320-1100 cm⁻¹ region is characteristic of the trifluoromethyl (CF₃) group's C-F stretching vibrations. The C-Cl stretch appears at a lower frequency, typically around 750-700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.
Expertise & Experience: CDCl₃ is the solvent of choice for its ability to dissolve a wide range of organic compounds and its single, unobtrusive residual peak. A higher field magnet (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
Predicted ¹H NMR Data Interpretation
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.65 | d | ~2.0 | H-6 |
| ~7.55 | dd | ~8.4, 2.0 | H-4 |
| ~7.45 | d | ~8.4 | H-3 |
-
H-6: This proton is ortho to the chloro group and meta to the CF₃ group. It is expected to appear as a doublet (d) due to coupling with H-4, with a small meta coupling constant (⁴J ≈ 2.0 Hz).
-
H-4: This proton is ortho to the CF₃ group and meta to the chloro group. It will be split by both H-3 (ortho coupling, ³J ≈ 8.4 Hz) and H-6 (meta coupling, ⁴J ≈ 2.0 Hz), resulting in a doublet of doublets (dd).
-
H-3: This proton is ortho to the isothiocyanate group and ortho to H-4. It will appear as a doublet (d) due to the large ortho coupling with H-4 (³J ≈ 8.4 Hz).
The electron-withdrawing nature of all three substituents (Cl, CF₃, NCS) will shift all proton signals downfield compared to unsubstituted benzene (7.34 ppm).
Predicted ¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals.
Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Description |
|---|---|
| ~145-155 | Isothiocyanate carbon (-N=C =S) |
| ~135-140 | C-Cl (C-2) |
| ~132-135 | C-NCS (C-1) |
| ~130-132 | Aromatic CH (quartet due to C-F coupling) |
| ~125-130 | Aromatic CH |
| ~120-125 | C-CF₃ (quartet, ¹JCF ≈ 272 Hz) |
| ~120-125 | Aromatic CH (quartet due to C-F coupling) |
| ~118-123 | Trifluoromethyl carbon (C F₃, quartet, ¹JCF ≈ 272 Hz) |
The carbons attached to or near the trifluoromethyl group will appear as quartets due to coupling with the three fluorine atoms. The isothiocyanate carbon is typically found significantly downfield.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is the definitive technique for determining molecular weight and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet into the ion source.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Authoritative Grounding: A high-resolution mass spectrometer (HRMS) is essential for determining the exact mass to four decimal places, which allows for the unambiguous confirmation of the molecular formula, C₈H₃ClF₃NS.[1]
Data Interpretation
The mass spectrum will provide two crucial pieces of information: the molecular weight and the presence of chlorine.
Table 5: Predicted Mass Spectrometry Data
| m/z | Identity | Comments |
|---|---|---|
| 237 | [M]⁺ | Molecular ion peak (with ³⁵Cl) |
| 239 | [M+2]⁺ | Isotope peak (with ³⁷Cl) |
| 202 | [M-Cl]⁺ | Loss of chlorine |
| 174 | [M-CF₃]⁺ | Loss of trifluoromethyl group |
-
Molecular Ion Cluster: The most critical feature is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will exhibit two peaks for the molecular ion: [M]⁺ at m/z 237 and [M+2]⁺ at m/z 239, with a characteristic intensity ratio of approximately 3:1.[4] This pattern is definitive proof of the presence of one chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom (M-35) to give a fragment at m/z 202, or the loss of the trifluoromethyl radical (M-69) to give a fragment at m/z 168.
Conclusion
The collective application of IR, NMR, and MS provides a self-validating system for the comprehensive characterization of this compound. IR spectroscopy confirms the presence of the critical isothiocyanate, C-F, and C-Cl functional groups. NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision, with the chlorine isotope pattern serving as a final, unambiguous confirmation. This rigorous, multi-faceted approach ensures the identity, purity, and structural integrity of the compound, providing researchers with the confidence needed for its application in further scientific endeavors.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. General Experimental Procedures.[Link]
-
PubChemLite. this compound (C8H3ClF3NS).[Link]
-
NIST. 2-Chloro-5-trifluoromethylphenyl isothiocyanate. NIST Chemistry WebBook. [Link]
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The Isothiocyanate Group in Substituted Phenyl Rings: A Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isothiocyanate (-N=C=S) functional group, particularly when attached to a substituted phenyl ring, is a cornerstone of chemical biology and drug development. Its unique electrophilic nature allows for covalent bond formation with a variety of biological nucleophiles, a property exploited in applications ranging from protein sequencing to the design of targeted therapeutics. This guide provides an in-depth exploration of the reactivity profile of aryl isothiocyanates. We will delve into the fundamental reaction mechanisms, dissect the profound influence of electronic and steric effects of phenyl ring substituents, and present detailed experimental protocols for characterizing and harnessing this reactivity. By synthesizing mechanistic understanding with practical application, this document aims to equip researchers with the knowledge to rationally design and implement strategies involving this versatile functional group.
The Isothiocyanate Moiety: An Electrophilic Hub
The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes the isothiocyanate carbon a prime target for nucleophilic attack by biologically relevant functional groups such as amines and thiols.[1]
The general mechanism involves the nucleophilic addition to the central carbon, forming a transient intermediate which then rearranges to a stable adduct.[1] The nature of the nucleophile dictates the final product: primary and secondary amines yield substituted thioureas, while thiols form dithiocarbamates.[1][2]
The Influence of Phenyl Ring Substituents on Reactivity
The electronic landscape of the phenyl ring plays a pivotal role in modulating the reactivity of the attached isothiocyanate group. The presence of electron-withdrawing or electron-donating substituents can either enhance or diminish the electrophilicity of the isothiocyanate carbon, thereby influencing the rate of nucleophilic attack.
Electronic Effects: A Tug-of-War for Electron Density
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups decrease the electron density of the phenyl ring. This inductive and/or resonance effect is transmitted to the isothiocyanate group, further polarizing the N=C=S moiety and increasing the electrophilicity of the central carbon. Consequently, phenyl isothiocyanates bearing EWGs generally exhibit enhanced reactivity towards nucleophiles. For instance, the kinetics of aminolysis of p-nitrophenyl isothiocyanate have been studied, demonstrating its reaction with various amines.[3]
-
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the phenyl ring through inductive and/or resonance effects. This increased electron density is relayed to the isothiocyanate group, which in turn reduces the electrophilicity of the central carbon, leading to a decrease in reactivity towards nucleophiles.
The interplay of these electronic effects allows for the fine-tuning of the isothiocyanate's reactivity for specific applications. For example, in the design of covalent inhibitors, a moderately reactive isothiocyanate might be desired to achieve selective targeting with minimal off-target effects.
Steric Hindrance: The Physical Barrier to Reaction
Beyond electronic effects, the steric environment around the isothiocyanate group can significantly impact its accessibility to nucleophiles. Bulky substituents, particularly in the ortho positions of the phenyl ring, can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance can be a critical factor in both synthetic chemistry and biological systems where the isothiocyanate may need to access a sterically constrained binding pocket.
Key Reactions and Mechanisms
The versatility of the isothiocyanate group is evident in its reactions with a range of nucleophiles. Understanding these reactions is fundamental to its application in various scientific disciplines.
Reaction with Amines: The Path to Thioureas
The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely utilized method for the synthesis of substituted thioureas.[4] This reaction proceeds via a nucleophilic addition mechanism where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[5] This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable thiourea product.[5] This reaction is a cornerstone in the synthesis of diverse heterocyclic compounds and has significant applications in medicinal chemistry.[5][6]
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.
A classic example of this reactivity is the Edman degradation , a method for sequencing amino acids in a peptide.[7] In this process, phenyl isothiocyanate (PITC) reacts with the N-terminal amino group of a peptide under mildly alkaline conditions.[7][8] The resulting phenylthiocarbamoyl derivative is then cleaved under acidic conditions, releasing the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can be identified chromatographically.[8][9] This cycle is repeated to determine the amino acid sequence.[9]
Reaction with Thiols: Formation of Dithiocarbamates
Isothiocyanates readily react with thiols to form dithiocarbamates.[2] This reaction is particularly relevant in biological systems, as the thiol group of cysteine residues in proteins is a common target for isothiocyanates.[10] The reaction of isothiocyanates with thiols is reversible, and the resulting dithiocarbamate can act as a transport form of the isothiocyanate.[2] The pH of the medium can influence the selectivity of isothiocyanate reactions; at a pH of 6-8, reaction with thiols is favored, while at a more alkaline pH of 9-11, reaction with amines is preferred.[11][12]
Caption: Reaction of an isothiocyanate with a thiol to form a dithiocarbamate.
This reactivity is central to the biological activity of many naturally occurring isothiocyanates, such as sulforaphane, which is found in cruciferous vegetables.[13] Sulforaphane is known for its antioxidant and anti-inflammatory properties, which are mediated in part by its ability to react with cysteine residues in proteins like Keap1, leading to the activation of the Nrf2 signaling pathway.[13]
Reaction with Alcohols and Water
Isothiocyanates can also react with alcohols to form thiourethanes, although this reaction is generally slower than with amines or thiols.[14] The reaction with water leads to hydrolysis, which can be a competing pathway, especially under certain pH and temperature conditions.[15] The stability of isothiocyanates in aqueous media is an important consideration in their handling and application.[15][16] Studies have shown that the decline of isothiocyanates is more rapid in buffers than in deionized water.[15]
Experimental Protocols for Characterizing Reactivity
To effectively utilize phenyl isothiocyanates, it is crucial to have robust experimental methods to quantify their reactivity.
Kinetic Analysis of Isothiocyanate Reactions
The rate of reaction of an isothiocyanate with a nucleophile can be determined using various analytical techniques, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol for Kinetic Analysis using UV-Vis Spectrophotometry:
-
Preparation of Stock Solutions: Prepare stock solutions of the phenyl isothiocyanate and the nucleophile (e.g., an amine or thiol) in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Reaction Initiation: In a cuvette, mix the isothiocyanate and nucleophile solutions at a known concentration and temperature.
-
Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption profile.
-
Data Analysis: Plot the absorbance data against time and fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.
-
Temperature Dependence: Repeat the experiment at different temperatures to determine the activation energy of the reaction using the Arrhenius equation.[17]
Competitive Reactivity Studies
To assess the selectivity of a phenyl isothiocyanate for different nucleophiles, competitive reactivity studies can be performed.
Step-by-Step Protocol for Competitive Reactivity Analysis:
-
Reaction Setup: Prepare a solution containing the phenyl isothiocyanate and a mixture of two or more competing nucleophiles (e.g., an amine and a thiol) at known concentrations.
-
Reaction Quenching: At various time points, quench the reaction by adding a reagent that stops the reaction (e.g., a strong acid).
-
Product Quantification: Analyze the reaction mixture using HPLC or LC-MS to quantify the formation of the different products.
-
Selectivity Determination: Calculate the ratio of the products to determine the selectivity of the isothiocyanate for each nucleophile under the given conditions.
Applications in Drug Development and Chemical Biology
The unique reactivity of the isothiocyanate group has led to its widespread use in drug development and chemical biology.
-
Covalent Inhibitors: Isothiocyanates are used as warheads in the design of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action. The ability to tune the reactivity of the isothiocyanate by modifying the substituents on the phenyl ring is a key advantage in this context.
-
Bioconjugation: Phenyl isothiocyanates are valuable reagents for bioconjugation, the process of linking molecules to biomolecules such as proteins and antibodies.[10][18][19] This is used to attach fluorescent dyes, affinity tags, or drug molecules to specific sites on a protein.[10][18][19]
-
Natural Products and Medicinal Chemistry: Many naturally occurring isothiocyanates, such as sulforaphane, possess significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[13][20][21][22] The study of their reactivity is crucial for understanding their mechanisms of action and for the development of new therapeutic agents.
Conclusion
The isothiocyanate group, when appended to a substituted phenyl ring, represents a remarkably versatile and tunable functional group. Its reactivity is governed by a delicate balance of electronic and steric factors, which can be rationally manipulated to achieve desired outcomes in a variety of applications. From its foundational role in protein sequencing to its modern use in the design of sophisticated covalent drugs and bioconjugates, the phenyl isothiocyanate continues to be an indispensable tool for researchers at the interface of chemistry and biology. A thorough understanding of its reactivity profile, as outlined in this guide, is paramount for its effective and innovative application in scientific research and drug development.
References
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Benchchem.
- Reaction mechanism of acetyl isothiocyanate with primary amines. Benchchem.
- L-Sulforaphane: mechanism of action and clinical applications. ChemicalBook.
- The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Edman Degradation. Chemistry LibreTexts.
- Thiourea synthesis. ChemicalBook.
- Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH.
- Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
- THE KINETICS OF THE REACTION OF ORGANIC ISOTHIOCYANATES WITH 1-OCTANOL IN o-DICHLOROBENZENE. Canadian Science Publishing.
- Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.
- Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.
- Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species. BioMed Research International.
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[23]. ResearchGate. Available from:
- Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino)-6-iminohexahydro-1,3,5-triazine-2-thiones. Australian Journal of Chemistry.
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC - NIH.
- Protein sequencing: Reagents for Edman degradation method. Select Science.
- Sulforaphane, Potential Mechanism of Action and Its Relationship with Diseases.
- Technical Support Center: 2-Cyanoethyl Isothiocyanate Reaction Kinetics. Benchchem.
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate.
- Sequential degradation of peptides with an insoluble Edman reagent. PubMed.
- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC - NIH.
- Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Edman degradation. Wikipedia.
- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis.
- Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.
- Recent Advancement in the Synthesis of Isothiocyanates.
- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.
- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate.
- Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters - ACS Publications.
- Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing.
- Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery - University College London.
- Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. PubMed.
- Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH.
- Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells. PMC - PubMed Central.
- Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate.
- The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical. MDPI.
- Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions.
- Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate.
- The reaction of fluorescein isothiocyanate with thiols. PubMed.
- Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC.
- (PDF) Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-). Formation and Subsequent Oxidation of Hypothiocyanite Ion (OSCN-). ResearchGate.
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.
- Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
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- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to the Synthesis and Applications of Chlorinated Phenyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Chlorinated Phenyl Isothiocyanates
Chlorinated phenyl isothiocyanates (Cl-PITs) are a class of organosulfur compounds characterized by a phenyl ring substituted with one or more chlorine atoms and a reactive isothiocyanate (-N=C=S) functional group. This unique combination of a tunable aromatic core and a versatile electrophilic moiety imparts these molecules with a wide spectrum of chemical reactivity and biological activity. As a result, Cl-PITs have emerged as pivotal building blocks and active ingredients in diverse fields, ranging from pharmaceutical and agrochemical research to materials science. Their significance stems from the profound influence of the chlorine substituent(s) on the electronic properties and lipophilicity of the phenyl ring, which in turn modulates their interaction with biological targets and their performance in various applications.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis and multifaceted applications of chlorinated phenyl isothiocyanates, offering valuable insights for researchers and professionals in drug discovery, crop protection, and polymer chemistry.
Part 1: Strategic Synthesis of Chlorinated Phenyl Isothiocyanates
The synthesis of chlorinated phenyl isothiocyanates primarily originates from the corresponding chlorinated anilines. The choice of synthetic route is often dictated by the desired purity, scale of production, and the toxicity of the reagents involved. Several well-established and emerging methods are employed, each with its own set of advantages and limitations.
The Thiophosgene Route: A Classic and Efficient Method
The reaction of chlorinated anilines with thiophosgene (CSCl₂) remains one of the most direct and widely used methods for the preparation of Cl-PITs.[1][3][4] This reaction is typically carried out in a biphasic system or in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Mechanism: The reaction proceeds via a nucleophilic attack of the amino group of the chlorinated aniline on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.
graph Synthesis_Thiophosgene {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="Chlorinated Aniline\n(Ar-NH2)"];
B [label="Thiophosgene\n(CSCl2)"];
C [label="Intermediate"];
D [label="Chlorinated Phenyl Isothiocyanate\n(Ar-N=C=S)"];
HCl [label="2 HCl"];
A -> C [label="Nucleophilic attack"];
B -> C;
C -> D [label="Elimination"];
C -> HCl;
}
Sources
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate in Biological Systems
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of organosulfur compounds, recognized for their significant potential as chemopreventive and therapeutic agents. While much research has focused on naturally occurring ITCs, synthetic derivatives such as 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate present a compelling area for investigation due to their unique chemical properties. The introduction of electron-withdrawing groups like chlorine and trifluoromethyl is anticipated to enhance the electrophilicity of the isothiocyanate moiety, suggesting a potent biological activity. This guide delineates a proposed mechanism of action for this compound, drawing upon the established principles of isothiocyanate biochemistry. We provide a comprehensive, hypothesis-driven framework and detailed experimental protocols to empower researchers to rigorously investigate its biological effects, from target identification to the elucidation of downstream cellular signaling pathways.
Introduction: The Chemical Rationale for Investigating this compound
The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack from biological macromolecules.[1] This reactivity is the cornerstone of the biological activity of ITCs.[2] In the case of this compound, the phenyl ring is substituted with two strongly electron-withdrawing groups: a chlorine atom and a trifluoromethyl group.[3] The inductive effect of these substituents is hypothesized to significantly increase the partial positive charge on the central carbon of the isothiocyanate group, thereby enhancing its electrophilicity and reactivity towards nucleophilic targets within the cell.[4]
This enhanced reactivity suggests that this compound may be a potent modulator of cellular pathways frequently targeted by other ITCs, such as those involved in cellular defense against oxidative stress and the regulation of apoptosis.[5][6] The trifluoromethyl group, in particular, is known to often improve the metabolic stability and bioavailability of drug candidates.[7]
Proposed Core Mechanism: We hypothesize that this compound exerts its biological effects primarily through two interconnected mechanisms:
-
Covalent modification of key cellular proteins: Its high electrophilicity likely leads to the formation of dithiocarbamate adducts with nucleophilic residues (primarily cysteine) on target proteins.[8]
-
Induction of cellular stress response and apoptosis: The modification of specific protein targets is expected to trigger downstream signaling cascades, leading to the activation of cytoprotective pathways like the Nrf2-ARE pathway and, at higher concentrations, the induction of apoptosis.[2][9]
This guide provides the experimental framework to test this proposed mechanism.
Elucidating the Molecular Interactions: Target Identification and Validation
Identifying the direct binding partners of this compound is fundamental to understanding its mechanism of action. Due to the covalent nature of the interaction, several robust methods can be employed.[10][11]
Activity-Based Protein Profiling (ABPP) for Target Discovery
ABPP is a powerful chemoproteomic strategy to identify the cellular targets of reactive small molecules.[11] This involves synthesizing a probe molecule that incorporates the this compound scaffold, along with a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and identification.
Experimental Workflow for ABPP:
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Step-by-Step Protocol for ABPP:
-
Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne group. This can often be achieved by modifying the starting materials for the synthesis of the parent compound.
-
Cell Treatment: Treat the biological system of interest (e.g., cancer cell lines) with the alkyne-tagged probe. Include a control group treated with the parent compound to ensure the probe retains the biological activity of interest.
-
Cell Lysis: Lyse the cells under denaturing conditions to expose protein targets.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Proteolytic Digestion: Perform an on-bead tryptic digest of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.[12]
Validation of Putative Targets
Once a list of putative protein targets is generated, it is crucial to validate these interactions. This can be achieved through a combination of in vitro and cellular assays.
| Validation Method | Principle | Experimental Outline |
| Recombinant Protein Binding | Direct interaction between the compound and a purified protein. | Incubate recombinant purified target protein with this compound. Analyze for covalent adduct formation using mass spectrometry (intact protein analysis or peptide mapping).[8] |
| Thermal Shift Assay (TSA) | Ligand binding can stabilize a protein, leading to an increase in its melting temperature. | Perform TSA with the purified target protein in the presence and absence of the compound. A significant shift in the melting temperature indicates a direct interaction. |
| Enzyme Activity Assays | If the target is an enzyme, binding of the compound may alter its activity. | Conduct enzyme kinetics studies with the purified enzyme in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or activator. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding in a cellular context can alter the thermal stability of the target protein. | Treat intact cells with the compound, followed by heating to various temperatures. Analyze the soluble fraction by Western blotting for the target protein to assess changes in thermal stability. |
Investigating the Impact on Cellular Signaling Pathways
Based on the known mechanisms of other ITCs, two key pathways to investigate for this compound are the Nrf2 antioxidant response pathway and the intrinsic apoptosis pathway.[2][5]
Activation of the Nrf2-ARE Pathway
The Keap1-Nrf2 pathway is a primary sensor for electrophilic and oxidative stress. ITCs are known to react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[13] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes.
Experimental Workflow for Assessing Nrf2 Activation:
Caption: Experimental workflow for evaluating Nrf2 pathway activation.
Step-by-Step Protocols for Nrf2 Activation Assays:
-
ARE-Luciferase Reporter Gene Assay [14][15]
-
Cell Seeding: Plate cells stably expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc) in a 96-well plate.
-
Compound Treatment: Treat cells with a dose-response of this compound for 12-24 hours. Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Luminescence Measurement: Add a luciferase assay reagent and measure the luminescence using a plate reader. An increase in luminescence indicates activation of the Nrf2-ARE pathway.
-
-
Nrf2 Nuclear Translocation by Western Blot [15]
-
Cell Treatment and Fractionation: Treat cells with the compound for a defined period (e.g., 1-4 hours). Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Western Blotting: Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin). An increase in the Nrf2 signal in the nuclear fraction indicates translocation.
-
-
RT-qPCR for Nrf2 Target Genes [15]
-
Cell Treatment and RNA Isolation: Treat cells with the compound for a time course (e.g., 6, 12, 24 hours). Isolate total RNA from the cells.
-
cDNA Synthesis and qPCR: Synthesize cDNA and perform quantitative PCR using primers for known Nrf2 target genes, such as NQO1 and HMOX1 (HO-1). An increase in mRNA levels indicates transcriptional activation by Nrf2.
-
Induction of Apoptosis
At higher concentrations or upon prolonged exposure, ITCs can induce apoptosis, a form of programmed cell death.[9] A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.
Experimental Workflow for Assessing Apoptosis Induction:
Caption: Experimental workflow for evaluating apoptosis induction.
Step-by-Step Protocols for Apoptosis Assays:
-
Cell Viability Assays:
-
Treat cells with a range of concentrations of the compound for 24-72 hours.
-
Assess cell viability using assays such as the MTT assay (measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels). This will allow for the determination of the IC50 value.
-
-
Caspase Activity Assays [16][17][18]
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value.
-
Luminescent Caspase Assay: Use a commercially available kit, such as the Caspase-Glo® 3/7 Assay. Add the reagent directly to the cells in a 96-well plate. The reagent contains a proluminescent substrate for caspases 3 and 7. Cleavage of the substrate by active caspases generates a luminescent signal that can be measured with a plate reader.
-
Western Blot for Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate for caspases 3 and 7. Cleavage of PARP is a hallmark of apoptosis. Perform Western blotting on lysates from treated cells using an antibody that specifically recognizes cleaved PARP.
-
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Cell Treatment and Staining: Treat cells with the compound, then stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells. This assay allows for the quantification of early and late apoptotic cell populations.
-
Summary and Future Directions
This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. The proposed core mechanism, centered on its electrophilic reactivity, provides a strong starting point for research. By employing the detailed experimental workflows outlined in this document, researchers can:
-
Identify the direct cellular protein targets.
-
Validate these target interactions.
-
Quantify the activation of the Nrf2 antioxidant response pathway.
-
Characterize the induction of apoptosis.
The insights gained from these studies will be invaluable for understanding the therapeutic potential of this synthetic isothiocyanate and for guiding the future development of novel ITC-based drugs.
References
-
Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Caspase activity assays - Protocols.io. (2019, December 11). Retrieved from [Link]
-
Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.). Retrieved from [Link]
-
LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). Retrieved from [Link]
-
Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - MDPI. (2019, March 8). Retrieved from [Link]
-
Development and application of novel electrophilic warheads in target identification and drug discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. (2019, April 23). Retrieved from [Link]
-
Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline - PubMed. (2019, June 18). Retrieved from [Link]
-
Target Identification Strategies - 2024 Archive - Discovery On Target. (n.d.). Retrieved from [Link]
-
Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech. (n.d.). Retrieved from [Link]
-
Identification of Direct Protein Targets of Small Molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases | Biochemistry - ACS Publications. (2021, June 21). Retrieved from [Link]
-
Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). Retrieved from [Link]
-
Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC - NIH. (n.d.). Retrieved from [Link]
-
This compound | C8H3ClF3NS | CID 141005 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (2022, January 13). Retrieved from [Link]
-
Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome - Frontiers. (n.d.). Retrieved from [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Effect of orally administered phenethyl isothiocyanate on hepatic gene expression in rats. (n.d.). Retrieved from [Link]
-
Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - MDPI. (n.d.). Retrieved from [Link]
-
Isothiocyanate - Wikipedia. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Disposal of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CAS No. 23165-49-3). Given its utility as an organic building block and its significant hazard profile, adherence to rigorous safety protocols is not merely recommended but essential for ensuring personnel safety and environmental protection.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-rooted culture of safety and responsibility in the laboratory.
Section 1: Hazard Identification and Toxicological Profile
This compound is a highly reactive compound that presents multiple, significant health hazards. The isothiocyanate functional group (-N=C=S) is electrophilic and readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups found in biological macromolecules, which is the underlying mechanism of its toxicity.
The compound is classified as corrosive, acutely toxic, a skin and eye irritant, and may cause respiratory irritation.[1][4] The signal word for this chemical is "Danger".[1][5] Its lachrymatory properties serve as an immediate warning of exposure.[6]
GHS Classification and Hazard Statements
Understanding the specific Globally Harmonized System (GHS) classifications is the first step in appreciating the risks associated with this reagent.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
This table summarizes the primary GHS hazard classifications for this compound.
The primary danger lies in its corrosivity, which can cause irreversible damage to skin, eyes, and mucous membranes upon contact.[4][6] Its acute toxicity, particularly if ingested, means that even small quantities can be lethal.[1]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with the most effective measures, is crucial. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes eliminating or reducing hazards at the source.
Caption: Hierarchy of Controls applied to handling hazardous chemicals.
Engineering Controls
Engineering controls are the primary line of defense, designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of its harmful and irritating vapors.[7][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of an exposure.[8][9][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard, but it provides a crucial barrier.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a laminate film glove like Silver Shield®). Double-gloving is recommended. | Protects against severe skin burns and dermal absorption. Standard nitrile gloves may offer insufficient protection for prolonged contact.[9][11] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe, irreversible eye damage. A face shield protects the entire face from corrosive splashes.[1][7][9] |
| Skin & Body Protection | Flame-retardant laboratory coat and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Prevents contact with skin and contamination of personal clothing.[9][11] |
| Respiratory Protection | An air-purifying respirator with a combination organic vapor/acid gas (ABEK) cartridge may be required if engineering controls are insufficient or during a large spill.[1] | Protects the respiratory system from irritation and toxic effects of inhalation.[1][7] |
This table outlines the mandatory PPE for handling this compound.
Section 3: Safe Handling and Storage Protocols
A self-validating, systematic approach to handling ensures that safety checks are integrated into the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.
-
Aliquotting: Transfer the required amount of the chemical from the main container to a secondary reaction vessel inside the fume hood. Use a clean glass syringe or pipette. Never pipette by mouth.
-
Reaction Setup: Keep the reaction vessel closed or under an inert atmosphere whenever possible to contain vapors.
-
Post-Handling: After use, securely close the primary container. Decontaminate any surfaces and equipment that may have come into contact with the chemical (see Section 5).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
Storage Requirements
Isothiocyanates are sensitive to moisture and can react with water, alcohols, and amines.[7][12] Proper storage is critical to maintain chemical integrity and prevent hazardous reactions.
-
Temperature: Store in a cool, dry place. Many suppliers recommend refrigeration (2-8°C) or keeping the product cold.[5][13]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[8][9][13] An inert atmosphere (e.g., nitrogen or argon) can further protect the compound.[8]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, bases, acids, alcohols, and amines.[7][12] Store in a designated corrosives or toxics cabinet.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
Caption: Logical workflow for managing a chemical spill.
For a small spill (manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite, sand, or clay.[7][10]
-
Slowly and carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[12]
-
Decontaminate the spill area (see Section 5).
For a large spill:
-
Evacuate the entire laboratory immediately.
-
Alert others in the vicinity and activate the local emergency response protocol.
-
Do not attempt to clean it up without specialized training and equipment.
First Aid Measures
Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9][13]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][8][9]
-
Ingestion: Do NOT induce vomiting.[13] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Section 5: Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health. Waste must be treated as hazardous.[10]
Decontamination Protocol
Work surfaces and equipment should be decontaminated after use. A common method involves reacting the residual isothiocyanate with a nucleophilic solution.
-
Prepare a decontamination solution, such as a 5-10% aqueous sodium hypochlorite (bleach) solution or a 10% aqueous sodium hydroxide solution.
-
Carefully wipe down the contaminated surfaces with the solution, allowing for a contact time of at least one hour.
-
Follow with a thorough water rinse.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
Waste Disposal Workflow
Unused or waste this compound should be chemically neutralized before being collected for final disposal by a certified hazardous waste management company. Hydrolysis of the isothiocyanate group to an amine is an effective strategy.[14]
Caption: Step-by-step process for neutralizing isothiocyanate waste.
Neutralization Protocol:
-
Setup: In a chemical fume hood, place a suitably sized reaction vessel equipped with a magnetic stirrer in an ice bath.
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) to the vessel.
-
Reaction: Slowly and cautiously add the isothiocyanate waste to the stirred NaOH solution. This reaction is exothermic; maintain the temperature below 30°C.[14]
-
Completion: Allow the mixture to stir at room temperature for several hours (e.g., 4-8 hours or overnight) to ensure complete hydrolysis.[14]
-
Neutralization: After the reaction is complete, carefully neutralize the solution to a pH of approximately 7 with dilute hydrochloric acid while maintaining cooling.[14]
-
Disposal: The final neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[12][13]
Conclusion
This compound is an invaluable reagent in chemical synthesis but demands the highest level of respect and care. By understanding its chemical reactivity and inherent hazards, and by rigorously applying the engineering controls, personal protective equipment, and protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pentyl isothiocyanate, 95+%. Retrieved from [Link]
-
ISOPA/ALIPA. (n.d.). Personal Protective Equipment. Safe use of diisocyanates. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]
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Thermophysical properties of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
An In-depth Technical Guide on the Thermophysical Properties of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of a Reactive Intermediate
This compound is a highly functionalized organic compound that serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Identified by its CAS Number 23165-49-3, this molecule's utility is derived from the distinct and potent reactivity of its constituent parts: a trifluoromethyl group, a chloro substituent, and an isothiocyanate functional group.[3][4] The trifluoromethyl (-CF3) group is a well-known bioisostere for enhancing metabolic stability and modifying the electronic properties of a parent molecule, while the isothiocyanate (-N=C=S) group is a powerful electrophile, capable of forming covalent bonds with nucleophilic residues, a mechanism often exploited in the design of targeted covalent inhibitors.[4][5]
This guide provides a detailed examination of the essential thermophysical properties of this compound. Understanding these characteristics is paramount for its safe handling, effective use in chemical synthesis, and for predicting its behavior in formulation and biological screening environments. The data and protocols herein are presented to empower researchers to leverage this potent intermediate while navigating the challenges posed by its inherent reactivity.
Core Thermophysical & Physicochemical Properties
The fundamental physical constants of a compound govern its behavior from the storage shelf to the reaction flask. The properties for this compound, compiled from supplier technical data and chemical databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23165-49-3 | [3][6] |
| Molecular Formula | C₈H₃ClF₃NS | [3][7] |
| Molecular Weight | 237.63 g/mol | [3][7] |
| Appearance | Pale yellow or pink liquid | [1] |
| Boiling Point | 239 °C (101.3 kPa) 126-127 °C (4.7 kPa / 35 mmHg) | [1][6][7] |
| Density | 1.447 g/mL at 25 °C | [1][6] |
| Refractive Index (n₂₀/D) | 1.57 | [6][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Enthalpy of Vaporization | 45.053 kJ/mol (at boiling point) | [1][8][9] |
These properties have direct practical implications. The high boiling point suggests that purification via vacuum distillation is the preferred method to avoid thermal degradation.[7] The density, significantly higher than water, is crucial for accurate volumetric dispensing in synthesis. The flash point indicates that while not highly flammable, the compound is combustible and should be handled with appropriate precautions away from ignition sources.[6]
Thermal & Chemical Stability: A Double-Edged Sword
The isothiocyanate functional group is a potent electrophile, making it highly valuable for forming covalent linkages but also rendering the molecule susceptible to degradation.
Chemical Reactivity: The central carbon atom of the -N=C=S group is highly electrophilic and will readily react with a wide range of nucleophiles. This is particularly true for primary and secondary amines (forming thioureas), thiols, and hydroxyl groups. In drug development, this reactivity is the basis for its use as a covalent binder; however, it also means the compound can be unstable in the presence of nucleophilic solvents (like alcohols) or in aqueous buffer systems, especially at non-neutral pH.[5][10] Studies on other isothiocyanates confirm their general instability in aqueous media, which can complicate biological assays and formulation efforts.[5][11]
Storage & Handling: Due to its reactivity and sensitivity, proper storage is critical. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated (2-8°C) and dry.[1][7] Exposure to moisture can lead to hydrolysis, and long-term exposure to air can cause oxidative degradation.
Experimental Determination of Key Thermophysical Parameters
While primary data for some properties are available, a comprehensive understanding requires further experimental characterization. The following sections describe self-validating, standard protocols for determining critical thermal properties.
Protocol 1: Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold-standard for identifying first-order (melting/freezing) and second-order (glass transition) thermal transitions. This is crucial for defining the compound's solid-state behavior at sub-ambient temperatures, which impacts storage, transport, and cryo-milling or formulation processes.
Methodology:
-
Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (Melting Point: 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Hermetically seal 3-5 mg of this compound into an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature down to -120 °C at a controlled rate of 10 °C/min to induce freezing/vitrification.
-
Hold at -120 °C for 5 minutes to achieve thermal equilibrium.
-
Ramp the temperature up to 50 °C at 10 °C/min.
-
-
Data Analysis: Analyze the resulting heat flow curve. An endothermic peak represents melting, while a stepwise change in the baseline indicates a glass transition. The onset temperature is reported for melting, and the midpoint for the glass transition.
Caption: Workflow for DSC analysis to determine thermal transitions.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Causality: TGA measures mass loss as a function of temperature, providing a clear picture of the compound's thermal decomposition profile and its upper temperature limit for use and processing. This complements the flash point data by defining the temperature at which significant degradation, not just combustion, begins.
Methodology:
-
Calibration: Verify the TGA balance using certified calibration weights and the temperature scale using the Curie points of known magnetic standards (e.g., nickel).
-
Sample Preparation: Place 5-10 mg of the compound into an open ceramic or platinum TGA pan.
-
Experimental Program:
-
Equilibrate the sample at 30 °C under a continuous nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss (T₅) occurs.
Caption: Workflow for TGA analysis to determine thermal stability.
Implications for Research and Drug Development
A molecule's thermophysical profile is not merely academic; it is a critical dataset that informs its entire lifecycle in a research and development setting.
-
Chemical Synthesis: The boiling point and thermal stability data from TGA define the practical limits for purification by distillation.[7] A high boiling point necessitates vacuum distillation to prevent decomposition. The compound's liquid state and density simplify its handling and measurement as a reagent in synthetic reactions.
-
Formulation Science: The phenyl and trifluoromethyl groups suggest the compound is hydrophobic and will have very low aqueous solubility. This is a primary hurdle for formulation. Scientists will need to employ solubility-enhancing strategies, such as using co-solvents (e.g., DMSO, DMF) or developing advanced formulations like lipid-based or nanoparticle systems. However, the choice of excipients must carefully account for the high reactivity of the isothiocyanate group to avoid degradation on storage.[12]
-
Biological Screening: The inherent electrophilicity of the isothiocyanate group is a major consideration.[5] While this reactivity is desirable for covalent drug design, it can also lead to non-specific reactions with biological nucleophiles (e.g., cysteine residues in proteins) in screening assays, resulting in false positives.[13] It is essential to run counter-screens and employ assays that can distinguish between specific, targeted covalent modification and non-specific reactivity. The compound's stability in aqueous assay buffers must be confirmed, as rapid degradation could lead to false negatives or time-dependent effects.[10]
Conclusion
This compound is a valuable and reactive intermediate with significant potential in medicinal chemistry and materials science. Its thermophysical properties—highlighted by a high boiling point, high density, and moderate flash point—characterize it as a combustible, dense liquid that requires vacuum distillation for purification. The dominant feature influencing its application is the electrophilic isothiocyanate group, which offers a powerful tool for covalent modification but demands careful management of stability, storage conditions, and non-specific reactivity. By integrating the data and experimental frameworks presented in this guide, researchers can better anticipate the behavior of this compound, ensuring safer handling, more robust synthetic outcomes, and more reliable data in biological applications.
References
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Scientific Laboratory Supplies, this compound, 98%. Available: [Link]
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-
MySkinRecipes, this compound. Available: [Link]
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ResearchGate, Stability studies of isothiocyanates and nitriles in aqueous media. Available: [Link]
-
ResearchGate, Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. Available: [Link]
- Zhang, Y., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals.
-
ResearchGate, The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered | Request PDF. Available: [Link]
-
NIST, Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available: [Link]
-
MDPI, Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication. Available: [Link]
-
ResearchGate, Experimental Determination and Modeling of Thermophysical Properties. Available: [Link]
-
Bebon Steel, RSt 37-2 chemical composition, RSt 37-2 mechanical property steel plate. Available: [Link]
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Methodological & Application
Application Notes and Protocols for Peptide Labeling with 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate in peptide labeling. We delve into the underlying chemistry, provide detailed step-by-step protocols for both in-solution and on-resin labeling, and discuss methods for the purification and characterization of the resulting labeled peptides. This guide is intended to equip researchers with the necessary information to successfully incorporate this versatile labeling reagent into their workflows for applications such as peptide sequencing, structural analysis, and the development of peptide-based diagnostics and therapeutics.
Introduction: The Role of Isothiocyanates in Peptide Chemistry
Isothiocyanates are a class of reagents that have found widespread application in peptide chemistry, most notably in the Edman degradation method for N-terminal sequencing of peptides and proteins.[1][2][3] The isothiocyanate group (-N=C=S) is highly reactive towards primary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains.[4] This reaction, which proceeds via nucleophilic addition, results in the formation of a stable thiourea linkage.[4]
This compound is an aromatic isothiocyanate that can be used as a labeling reagent.[5][6][7][8][9] Its specific chemical properties, including the presence of a chloro and a trifluoromethyl group, can impart unique characteristics to the labeled peptide, which may be advantageous for specific analytical applications, such as mass spectrometry-based detection and sequencing.
Mechanism of Action: The Thiourea Linkage
The fundamental reaction between an isothiocyanate and a primary amine on a peptide is a nucleophilic addition. The non-protonated primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the pH of the reaction medium, as the amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive.[4]
Caption: Reaction of a peptide's primary amine with an isothiocyanate to form a stable thiourea linkage.
Core Principles and Critical Parameters for Successful Labeling
Before proceeding to the detailed protocols, it is crucial to understand the key parameters that govern the success of the labeling reaction:
-
pH: The reaction is most efficient at a slightly alkaline pH, typically between 8.5 and 9.0.[4] This ensures a sufficient concentration of the deprotonated, nucleophilic form of the primary amines. Buffers such as sodium bicarbonate or borate are commonly used.[4]
-
Stoichiometry: A molar excess of the isothiocyanate reagent is generally used to drive the reaction to completion.[4] The optimal ratio will depend on the specific peptide and may need to be determined empirically.
-
Solvent: Due to the often hydrophobic nature of isothiocyanate reagents, an organic co-solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is frequently required to ensure the solubility of both the peptide and the labeling reagent.[4]
-
Temperature and Reaction Time: Most labeling reactions can be performed at room temperature for 1-4 hours or overnight.[4] In some cases, slightly elevated temperatures (e.g., 37°C) can increase the reaction yield.[10]
-
Side Reactions: A primary concern is the potential for Edman degradation-type cyclization, especially at the N-terminus. This can lead to the cleavage of the N-terminal amino acid.[4][11][12] To mitigate this, especially in on-resin labeling, a spacer molecule like 6-aminohexanoic acid can be introduced at the N-terminus before labeling.[11][12]
Experimental Protocols
Protocol 1: In-Solution Peptide Labeling
This protocol is suitable for labeling purified peptides in a solution.
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 50 mM Sodium Bicarbonate or Borate buffer, pH 8.5
-
Organic Co-solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): e.g., Tris buffer or hydroxylamine
-
Purification System: High-Performance Liquid Chromatography (HPLC)[13][14][15]
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of organic co-solvent can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous ACN or DMF. The concentration should be such that a small volume can be added to the peptide solution to achieve the desired molar excess (typically 5-10 fold).
-
Labeling Reaction: Add the calculated volume of the isothiocyanate stock solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the isothiocyanate is light-sensitive.
-
Quenching (Optional): To quench any unreacted isothiocyanate, a small amount of a primary amine-containing buffer like Tris can be added.
-
Purification: Purify the labeled peptide from unreacted reagents and by-products using reverse-phase HPLC (RP-HPLC).[16][14]
Caption: Workflow for in-solution peptide labeling with this compound.
Protocol 2: On-Resin Peptide Labeling
This protocol is designed for labeling a peptide while it is still attached to the solid-phase synthesis resin, which is particularly useful for N-terminal specific labeling.
Materials:
-
Peptide-on-resin (with the N-terminal protecting group removed)
-
This compound
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA)-based cocktail
-
Purification System: HPLC
Procedure:
-
Resin Preparation: Swell the peptide-on-resin in DMF. Ensure the N-terminal Fmoc protecting group has been removed by treating with piperidine.
-
Reagent Preparation: Prepare a solution of this compound (3-5 molar equivalents relative to the resin loading) and DIPEA (6-10 molar equivalents) in anhydrous DMF.
-
Labeling Reaction: Add the reagent solution to the resin and agitate at room temperature for 2-4 hours, protected from light.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents.
-
Cleavage: Cleave the labeled peptide from the resin using a standard TFA-based cleavage cocktail.
-
Purification: Precipitate the cleaved peptide in cold ether, centrifuge to collect the pellet, and then purify the labeled peptide by RP-HPLC.
Characterization of the Labeled Peptide
The success of the labeling reaction should be confirmed by analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the labeled peptide compared to the unlabeled peptide is expected. The purity of the labeled peptide can also be assessed.[13][14][15]
-
Mass Spectrometry (MS): The molecular weight of the labeled peptide should increase by the mass of the this compound molecule (237.63 g/mol ).[5][8] Tandem mass spectrometry (MS/MS) can be used to confirm the site of labeling.[17][18]
| Parameter | Unlabeled Peptide | Labeled Peptide |
| Retention Time (RP-HPLC) | T0 | T1 (> T0) |
| Molecular Weight (MS) | M | M + 237.63 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH | Ensure the reaction buffer is at pH 8.5-9.0. |
| Insufficient molar excess of reagent | Increase the molar ratio of isothiocyanate to peptide. | |
| Poor solubility of peptide or reagent | Add or increase the amount of organic co-solvent. | |
| Multiple Labeled Species | Labeling at multiple sites (N-terminus and Lysines) | If site-specific labeling is desired, consider protecting lysine side chains or using on-resin labeling for N-terminal specificity. |
| Peptide Degradation | Edman degradation-type cleavage | For N-terminal labeling, consider introducing a spacer. Avoid harsh acidic conditions post-labeling if possible. |
Conclusion
This compound is a valuable tool for peptide labeling, offering a reliable method for introducing a specific tag for various analytical and functional studies. By carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high labeling efficiencies and obtain well-characterized labeled peptides for their downstream applications.
References
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Brodbelt, J. S., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2845-2853. [Link]
-
ACS Publications. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. Edman degradation. [Link]
-
ResearchGate. N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. [Link]
-
PubMed. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1941-1950. [Link]
-
PubMed. (1995). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. Analytical Biochemistry, 224(1), 115-122. [Link]
-
ACS Publications. (1999). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 47(10), 4183-4187. [Link]
-
PubMed. (2011). Integration of high accuracy N-terminus identification in peptide sequencing and comparative protein analysis via isothiocyanate-based isotope labeling reagent with ESI ion-trap TOF MS. Journal of the American Society for Mass Spectrometry, 22(8), 1395-1404. [Link]
-
YouTube. (2019). Edman degradation | Edman Sequencing. [Link]
-
MtoZ Biolabs. Edman Degradation: Identifying Amino Acid Sequences for Peptides. [Link]
-
PubMed. (1983). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Biomedical Mass Spectrometry, 10(4), 267-273. [Link]
-
PubMed Central. (2007). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 55(1), 101-109. [Link]
-
ResearchGate. Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. [Link]
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Scientific Laboratory Supplies. This compound, 98%. [Link]
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PubChem. This compound. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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SpringerLink. HPLC of Peptides and Proteins. [Link]
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PubMed Central. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3-26. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
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Peptideweb.com. FITC labeling. [Link]
-
AAPPTec. Technical Support Information Bulletin 1203 - On-Resin Peptide Labeling with FITC. [Link]
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PubMed. (2004). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Bioconjugate Chemistry, 15(4), 844-855. [Link]
-
PubMed Central. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(7), 438-443. [Link]
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Application Note: Utilizing 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate in Covalent Fragment-Based Drug Discovery
Abstract: The resurgence of covalent inhibitors in drug discovery, underscored by recent clinical successes, has revitalized interest in electrophilic fragments for tackling challenging protein targets. This guide provides a comprehensive overview and detailed protocols for the application of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, a moderately reactive electrophilic fragment, in covalent fragment-based drug discovery (FBDD) campaigns. We delineate a strategic workflow from initial hit identification using mass spectrometry to functional validation and cellular target engagement, providing researchers with the foundational knowledge to effectively leverage this versatile chemical tool.
Introduction: The Covalent Renaissance in Drug Discovery
Covalent drugs, which form a stable chemical bond with their biological target, have re-emerged as a powerful therapeutic modality.[1] Initially sidelined due to concerns over potential immunogenicity and off-target reactivity, a modern, rational approach to their design has led to the development of highly selective and potent medicines targeting previously "undruggable" proteins.[2] Fragment-Based Drug Discovery (FBDD) is an ideal methodology for identifying starting points for these covalent inhibitors.[3] By screening small, low-complexity "fragments," FBDD efficiently explores chemical space to find weak but high-quality binders that can be optimized into potent leads.[4]
Electrophilic fragments, which incorporate a reactive "warhead," are designed to covalently modify nucleophilic amino acid residues on a target protein, most commonly cysteine.[5] The isothiocyanate functional group (-N=C=S) is a well-established electrophile that readily reacts with the thiol group of cysteine residues under physiological conditions, making it a valuable warhead for covalent fragment design.[6][7]
This application note focuses on This compound , a fragment chosen for its balanced reactivity and desirable physicochemical properties. The electron-withdrawing nature of the trifluoromethyl and chloro substituents modulates the electrophilicity of the isothiocyanate carbon, tuning its reactivity to favor specific interactions over promiscuous labeling.
| Compound Profile: this compound | |
| Structure | ClC₆H₃(CF₃)NCS |
| CAS Number | 23165-49-3[8][9] |
| Molecular Weight | 237.63 g/mol [8][9] |
| Appearance | Organic building block[8] |
| Key Features | Contains a cysteine-reactive isothiocyanate warhead. The trifluoromethyl group can enhance metabolic stability and binding interactions. |
Mechanism of Covalent Modification
The primary mechanism of action for this compound involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic central carbon of the isothiocyanate group. This reaction forms a stable dithiocarbamate adduct, effectively tethering the fragment to the protein.[6] The reaction is pH-dependent, with increased reactivity observed at higher pH values where the cysteine side chain is more likely to be in its nucleophilic thiolate form.[7] While isothiocyanates can also react with other nucleophiles like lysines, the enhanced nucleophilicity and lower pKa of cysteine's thiol group make it the preferential target in most protein contexts.[7][10]
Experimental Design: A Stepwise Workflow
A successful covalent FBDD campaign requires a multi-stage approach to identify, validate, and characterize electrophilic hits. We propose a robust workflow that leverages mass spectrometry for initial screening, followed by biochemical and cellular assays for comprehensive validation.
Sources
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Application Notes & Protocols: 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate for HPLC Analysis of Amines
Introduction: The Analytical Challenge of Amines and the Power of Derivatization
Amines are a crucial class of organic compounds, fundamental to pharmaceuticals, agrochemicals, and numerous biological processes. However, their analysis by High-Performance Liquid Chromatography (HPLC) often presents significant challenges. Many amines lack a strong chromophore, leading to poor UV detection. Their polar nature can also result in inadequate retention on commonly used reversed-phase columns. To overcome these limitations, derivatization is a powerful strategy. This process involves chemically modifying the amine to attach a molecule—a derivatizing agent—that imparts favorable properties for analysis.
This guide focuses on the application of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate as a pre-column derivatizing agent for the sensitive and reliable HPLC analysis of primary and secondary amines. The introduction of this moiety enhances the hydrophobicity of the amines, improving their retention in reversed-phase chromatography. Furthermore, the aromatic ring and the trifluoromethyl group provide a strong chromophore, significantly increasing UV detectability.
Why this compound? A Mechanistic Perspective
This compound is an effective derivatizing agent due to the high reactivity of the isothiocyanate group (-N=C=S) towards the nucleophilic amino group. The reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate.[1] This forms a stable thiourea derivative, as depicted below.
The electron-withdrawing nature of the chloro and trifluoromethyl substituents on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, facilitating a rapid and efficient reaction under mild conditions.[1] The resulting thiourea derivatives are not only more amenable to reversed-phase HPLC but also exhibit strong UV absorbance, typically around 235-240 nm, which is a region with minimal interference from many common solvents and buffers.[2][3]
Caption: Derivatization of an amine with this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC.
Protocol 1: Derivatization of Amines
This protocol outlines the procedure for the chemical modification of amines prior to HPLC analysis.
Materials:
-
Amine standard or sample
-
This compound solution (10 mg/mL in Acetonitrile)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the amine standard or sample in acetonitrile at a suitable concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the amine solution.
-
Addition of Base: Add 20 µL of triethylamine to the amine solution. The basic conditions facilitate the nucleophilic attack of the amine.
-
Addition of Derivatizing Agent: Add 100 µL of the this compound solution.
-
Reaction Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath. The elevated temperature ensures the completion of the reaction.
-
Cooling and Dilution: After incubation, allow the reaction mixture to cool to room temperature. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Caption: Workflow for the derivatization of amines.
Protocol 2: HPLC Analysis of Derivatized Amines
This protocol provides a general HPLC method for the separation and quantification of the thiourea derivatives. Method optimization may be required depending on the specific amines being analyzed.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A standard HPLC system with a UV detector | Suitable for routine analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase effectively retains the hydrophobic thiourea derivatives. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. | A gradient elution is necessary to separate amines with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume, can be adjusted based on sample concentration. |
| Detection | UV at 240 nm | The thiourea derivatives exhibit strong absorbance at this wavelength.[2] |
Method Validation and Data Interpretation
A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.[4] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[5][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[4]
-
Precision: Assessed by repeatedly analyzing the same sample. It is typically expressed as the relative standard deviation (RSD) of the measurements.[4]
-
Accuracy: Determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked sample) and comparing the measured concentration to the true value.[4][5]
-
Recovery: The efficiency of the entire analytical procedure, including sample preparation and derivatization, is assessed by comparing the analytical result from a spiked sample to a standard solution.[6]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization product peak | Incomplete reaction | Ensure proper reaction temperature and time. Check the purity and concentration of the derivatizing agent. |
| Degradation of the derivatizing agent | Store the derivatizing agent solution properly (protected from light and moisture). | |
| Poor peak shape (tailing or fronting) | Column overload | Dilute the sample. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase with an appropriate buffer or acid. | |
| Variable retention times | Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Extraneous peaks | Impurities in the sample or reagents | Use high-purity solvents and reagents. Filter all samples and mobile phases. |
Conclusion: A Reliable Tool for Amine Analysis
The use of this compound as a derivatizing agent offers a robust and sensitive method for the HPLC analysis of amines. The straightforward derivatization procedure, coupled with the enhanced chromatographic and detection properties of the resulting thiourea derivatives, makes this a valuable technique for researchers, scientists, and drug development professionals. Proper method development and validation are crucial to ensure the generation of high-quality, reliable data.
References
-
Higashi, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. In Chiral Separations (pp. 203-216). Humana Press. [Link]
-
Jastrzębska, A., et al. (2021). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 26(15), 4485. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Toxicants: Advanced Analytical Techniques. [Link]
-
Higashi, T., & Min, J. Z. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. [Link]
-
Ivanova-Petropulos, V., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 53-64. [Link]
-
Gao, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]
-
RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(21), 7348-7353. [Link]
-
ResearchGate. (2020). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC... [Link]
-
Kim, J. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science, 77(10), T117-T123. [Link]
-
Klampfl, C. W., & Buchberger, W. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 21(1), 1-15. [Link]
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- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Modular Approach to the Synthesis of Novel N,N'-Disubstituted Thioureas from 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
Abstract
This guide provides a comprehensive framework for the synthesis of novel N,N'-disubstituted thioureas utilizing 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate as a versatile starting material. Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The presence of the chloro and trifluoromethyl moieties on the phenyl ring of the title isothiocyanate offers a unique electronic profile that can be leveraged to tune the physicochemical and pharmacological properties of the resulting thiourea derivatives.[4][5] This document details a robust, scalable synthetic protocol, explains the underlying chemical principles, provides methods for rigorous characterization, and discusses the significance of this chemical scaffold in modern drug development.
Introduction: The Thiourea Scaffold in Drug Discovery
The thiourea functional group (–NH–C(=S)–NH–) is considered a "privileged scaffold" in medicinal chemistry. Its remarkable utility stems from its ability to form strong, directional hydrogen bonds with biological targets, such as enzymes and receptors, thereby modulating their function.[4] The synthesis of diverse thiourea libraries is a common strategy in the hit-to-lead optimization phase of drug discovery.
The starting material, this compound, is an excellent electrophilic partner for this synthesis.[6][7] Key features include:
-
High Reactivity: The isothiocyanate group (-N=C=S) is highly electrophilic and readily undergoes nucleophilic attack by primary and secondary amines.[1][8]
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom and the potent trifluoromethyl (CF₃) group significantly influences the electronic density of the aromatic ring.[5] This can enhance binding affinities and alter metabolic stability in the final compounds.[4][5] The CF₃ group, in particular, is known to improve properties like lipophilicity and bioavailability.[5]
This guide presents a general yet detailed protocol that can be adapted to a wide array of nucleophilic amines, enabling researchers to rapidly generate novel chemical entities for screening and development.
Reaction Principle and Mechanism
The synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The mechanism is straightforward and typically proceeds with high efficiency.[9]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbon atom of the isothiocyanate's -N=C=S group.[9]
-
Intermediate Formation: This attack forms a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs.[9]
-
Product Formation: This final step neutralizes the intermediate, yielding the stable N,N'-disubstituted thiourea product.
The reaction is often exothermic and proceeds quickly at room temperature, frequently leading to high yields of the desired product.[1]
Experimental Protocol: General Procedure
This protocol is designed to be a robust starting point for reacting this compound with a variety of primary amines.
Materials and Equipment
-
Reagents:
-
This compound (Starting Material)[10]
-
Desired primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM))[1]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethanol, Ethyl Acetate, Hexane)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, for reactive amines)
-
Inert atmosphere setup (Nitrogen or Argon), if amine is air-sensitive
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Rotary evaporator
-
Standard glassware for workup and purification (separatory funnel, flasks)
-
Filtration apparatus (Büchner funnel)
-
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (approx. 0.2-0.5 M concentration).
-
Reagent Addition: To the stirring amine solution, add this compound (1.0 equivalent) either as a solid or dissolved in a minimal amount of the reaction solvent. For highly reactive amines, this addition should be done dropwise at room temperature or 0 °C to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by TLC. A typical mobile phase is 30% Ethyl Acetate in Hexane. The product spot should be clearly visible, and the starting material spots should diminish over time. Most reactions are complete within 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Isolation: If the crude product crystallizes upon solvent removal, it can be collected by filtration. Often, the resulting solid or oil is triturated with a non-polar solvent like hexane or pentane to induce precipitation. The solid product is then collected by vacuum filtration and washed with cold hexane.
-
Purification: The crude product can be purified by one of two methods:
-
Recrystallization: A common and effective method. Ethanol, or a mixture of ethyl acetate and hexane, is often a suitable solvent system.[11] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purification via silica gel column chromatography is recommended.[1]
-
Example: Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)thiourea
This example illustrates the general protocol with specific quantities.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| This compound | 237.63[12] | 1.0 | 10.0 | 2.38 g |
| p-Anisidine (4-methoxyaniline) | 123.15 | 1.0 | 10.0 | 1.23 g |
| Anhydrous Acetonitrile (ACN) | - | - | - | 30 mL |
Procedure:
-
p-Anisidine (1.23 g, 10.0 mmol) is dissolved in anhydrous ACN (30 mL) in a 100 mL round-bottom flask.
-
This compound (2.38 g, 10.0 mmol) is added in one portion with stirring.
-
The mixture is stirred at room temperature for 2 hours. A precipitate typically forms during this time.
-
The reaction is monitored by TLC until the p-anisidine is consumed.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold ACN (2 x 10 mL), and then with hexane (2 x 10 mL).
-
The product is dried under vacuum to yield an off-white solid. Expected yield: >90%.
Product Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized thiourea.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see two distinct signals for the N-H protons, typically in the range of δ 8.5-12.5 ppm.[13][14] The chemical shifts will vary based on the substituents. Aromatic protons from both phenyl rings will be visible in the δ 7.0-8.5 ppm range.
-
¹³C NMR: The key signal is the thiocarbonyl carbon (C=S), which appears significantly downfield, typically between δ 175-185 ppm.[13][15]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is commonly used. The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight of the product.
-
Applications and Future Directions
The thiourea derivatives synthesized via this protocol serve as valuable intermediates and final compounds for a range of applications:
-
Pharmaceuticals: These compounds are frequently screened for activity as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][18][19]
-
Agrochemicals: Many thioureas exhibit herbicidal and insecticidal properties.[6][19]
-
Organocatalysis: Chiral thioureas, particularly those with electron-withdrawing groups, are powerful hydrogen-bond-donating organocatalysts for asymmetric synthesis.[4]
By systematically varying the amine component, researchers can generate a focused library of compounds to probe structure-activity relationships (SAR) and identify lead candidates for further development.
References
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
-
Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses Procedure. Retrieved from [Link]
-
Stjepanović, M., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(56), 35149-35163. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(9), 2134–2137. Available at: [Link]
-
Su, Y.-T., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 7-12. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]
-
ResearchGate. (2024). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]
-
Bîcu, E., et al. (2016). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 21(11), 1548. Available at: [Link]
-
Zhang, Z., Bao, Z., & Xing, H. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(19), 3151-3162. Available at: [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Retrieved from [Link]
-
Ahmed, A. A., et al. (2019). Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Journal of Applicable Chemistry, 8(2), 171-175. Available at: [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (2016). 1H and 13C NMR spectral assignment of N,N′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]
-
J. Med. Chem. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 62(10), 4785-4813. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. This compound CAS#: 23165-49-3 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. This compound 98 23165-49-3 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijacskros.com [ijacskros.com]
Application Notes and Protocols: Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-N'-substituted Thioureas
Introduction
The reaction between isothiocyanates and primary amines is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the thiourea moiety, including antiviral, antibacterial, and anticancer properties. The formation of the thiourea linkage proceeds via a nucleophilic addition mechanism, where the lone pair of the primary amine attacks the electrophilic carbon of the isothiocyanate group.
This application note provides a detailed experimental protocol for the reaction of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate with various primary amines to yield the corresponding N,N'-disubstituted thioureas. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring enhances the electrophilicity of the isothiocyanate carbon, typically leading to high reaction rates and yields.
Causality Behind Experimental Choices
The selection of reaction conditions, including solvent and temperature, is critical for ensuring a clean and efficient reaction. Aprotic solvents are generally preferred to avoid unwanted side reactions with the isothiocyanate. The reaction is often conducted at room temperature due to its typically rapid nature, though gentle heating can be employed to accelerate reactions with less nucleophilic amines. The straightforward nature of this reaction often results in high yields of the desired thiourea product, which can be readily purified by recrystallization or column chromatography.
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine on the central carbon atom of the isothiocyanate. This addition reaction is generally straightforward and high-yielding.[1][2]
Reaction Mechanism
Caption: Nucleophilic addition of a primary amine to an isothiocyanate.
Experimental Workflow
The overall experimental process is designed for efficiency and purity of the final product.
Caption: General workflow for thiourea synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | 98% | CAS: 23165-49-3[3] |
| Primary Amine (e.g., Benzylamine) | Acros Organics | 99% | Varies based on desired product |
| Dichloromethane (DCM), Anhydrous | Fisher Chemical | ≥99.8% | Use a dry, aprotic solvent |
| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC | For chromatography and extraction |
| Hexanes | VWR Chemicals | HPLC | For chromatography and extraction |
| Magnesium Sulfate (MgSO₄), Anhydrous | Sigma-Aldrich | ≥99.5% | For drying organic layers |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For aqueous work-up |
| Brine | - | - | For aqueous work-up |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Glass funnels
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Safety Precautions
-
Isothiocyanates are toxic and lachrymatory. Handle this compound and other isothiocyanates in a well-ventilated chemical fume hood.[4][5][6]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves are mandatory.[7][8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.[5][6][7][8]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the isothiocyanate in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
-
Addition of Primary Amine:
-
In a separate vial, prepare a solution of the primary amine (1.0-1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature.
-
-
Reaction Monitoring:
-
The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
To monitor, spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting materials (isothiocyanate and amine) and the appearance of a new, typically less polar, product spot indicates reaction progression. Most reactions are complete within 1-3 hours.[2]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterization of the Product
The structure and purity of the synthesized N,N'-disubstituted thiourea should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹³C NMR spectrum should show a characteristic peak for the thiocarbonyl (C=S) carbon typically in the range of δ 180-185 ppm.[9][10]
-
FT-IR Spectroscopy: To identify key functional groups. Look for N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=S stretching vibration (around 1300-1400 cm⁻¹ and 700-850 cm⁻¹).[9][11][12]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point: To assess the purity of the final compound.
Expected Results
The reaction of this compound with primary amines is expected to proceed smoothly at room temperature, yielding the corresponding N,N'-disubstituted thiourea in high yields (typically >85%). The products are usually white or off-white crystalline solids.
| Primary Amine | Product Name | Expected Yield | Physical State |
| Benzylamine | N-benzyl-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiourea | >90% | Crystalline Solid |
| Aniline | N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-phenylthiourea | >90% | Crystalline Solid |
| Cyclohexylamine | N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-cyclohexylthiourea | >85% | Crystalline Solid |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC shows starting material) | Insufficient reaction time or low reactivity of the amine. | Allow the reaction to stir for a longer period (up to 24 hours). Gentle heating (40 °C) can also be applied. |
| Multiple Spots on TLC | Formation of side products or impurities in starting materials. | Ensure the purity of starting materials. Purify the product using column chromatography. |
| Low Yield | Mechanical losses during work-up or purification. Incomplete reaction. | Handle the product carefully during transfers. Ensure the reaction has gone to completion before work-up. |
| Oily Product | Impurities or low melting point of the product. | Attempt to induce crystallization by scratching the flask or adding a seed crystal. Purify by column chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N,N'-disubstituted thioureas from this compound and primary amines. The procedure is straightforward, high-yielding, and applicable to a wide range of primary amines, making it a valuable tool for researchers in drug discovery and organic synthesis. The detailed steps for reaction setup, monitoring, work-up, purification, and characterization, along with troubleshooting tips, ensure a high rate of success for this synthetic transformation.
References
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link]
-
ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters. Available from: [Link]
-
Technology Networks. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available from: [Link]
-
Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Available from: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
-
MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available from: [Link]
-
NJ.gov. Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Allyl isothiocyanate, 94%. Available from: [Link]
-
PubMed Central. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available from: [Link]
-
ACS Publications. The Synthesis of Isothiocyanates from Amines | The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available from: [Link]
-
TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available from: [Link]
-
ResearchGate. ¹H-NMR spectra of the thiourea derivatives. Available from: [Link]
-
IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available from: [Link]
-
ACS Publications. Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea | Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link]
-
PubMed Central. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Available from: [Link]
-
ResearchGate. (PDF) Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Available from: [Link]
-
MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available from: [Link]
-
ResearchGate. Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. Available from: [Link]
-
PubMed. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. Available from: [Link]
- Google Patents. CN103288681A - Process for producing N, N'-diisopropylbenzene carbodiimide by thiourea method.
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- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 8. fishersci.com [fishersci.com]
- 9. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
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- 11. iosrjournals.org [iosrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate as a Versatile Building Block in Heterocyclic Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate. This reagent is a uniquely functionalized building block, pivotal for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. Its utility stems from the electrophilic reactivity of the isothiocyanate group, combined with the electronic and steric properties imparted by the chloro and trifluoromethyl substituents. The trifluoromethyl group, in particular, is a prized feature in modern medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding interactions of drug candidates[1]. This guide provides in-depth mechanistic insights, validated experimental protocols, and workflow visualizations for the synthesis of key heterocyclic scaffolds, including 1,2,4-triazoles, benzimidazoles, and thiazoles.
Introduction: The Strategic Advantage of this compound
This compound is an organic building block characterized by the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 g/mol [2]. Its value in synthetic chemistry is anchored in its trifunctional nature:
-
The Isothiocyanate Moiety (-N=C=S): This heterocumulene group is the primary engine of reactivity. The central carbon atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles, serving as a linchpin for cyclization reactions[3][4].
-
The Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly influences the reactivity of the aromatic ring. In the context of drug design, it is a bioisostere for other groups and is known to improve pharmacokinetics by blocking metabolic oxidation and enhancing membrane permeability[1].
-
The Chloro Group (-Cl): This substituent further modulates the electronic landscape of the phenyl ring and can serve as a handle for subsequent cross-coupling reactions, adding another layer of synthetic versatility.
The combination of these features makes this reagent an ideal starting material for creating complex molecules with potential applications in pharmaceuticals and agrochemicals[1].
Core Reactivity Pathway
The fundamental reaction involves the nucleophilic addition to the isothiocyanate's central carbon. This forms a stable intermediate (e.g., a thiourea or thiosemicarbazide), which is primed for an intramolecular cyclization, often with the elimination of a small molecule like water or hydrogen sulfide, to forge the heterocyclic ring.
Caption: General reaction pathway for isothiocyanate-based heterocycle synthesis.
Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazole derivatives are a cornerstone of many pharmaceutical agents, exhibiting a wide range of biological activities[5]. The reaction of aryl isothiocyanates with hydrazine derivatives provides a direct and efficient route to 4-aryl-5-substituted-1,2,4-triazole-3-thiones[6][7].
Mechanistic Rationale
The synthesis is a two-stage process. First, the terminal nitrogen of a hydrazine derivative performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate. This addition forms a thiosemicarbazide intermediate. In the second stage, typically promoted by heat or a basic medium, the second nitrogen of the hydrazine moiety attacks a suitable electrophilic center (e.g., the carbonyl carbon of a co-reactant like an acid chloride, or another suitable group), followed by cyclization and dehydration to yield the stable 1,2,4-triazole-3-thione ring system[5][8]. The use of a base facilitates the deprotonation of the thiosemicarbazide, enhancing its nucleophilicity for the final ring-closing step.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Framework for In Vitro Assay Development Using the Covalent Probe 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CTPI)
Abstract and Introduction
The study of protein function and the identification of novel drug targets often rely on the use of chemical probes—small molecules that interact with specific proteins to modulate their activity. Among these, covalent probes offer unique advantages, including high potency, prolonged duration of action, and the ability to map binding sites definitively. Isothiocyanates (ITCs) are a well-recognized class of electrophilic compounds known for their ability to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine.[1][2][3] This reactivity has positioned them as valuable tools in chemical biology and drug discovery.[4][5][6]
This application note provides a comprehensive framework for the development of in-vitro assays using 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CTPI) , a specific ITC, as a chemical probe. We will move beyond a simple listing of steps to explain the scientific rationale behind the experimental design, enabling researchers to adapt and validate these protocols for their specific targets of interest. The workflow presented herein guides the user from initial target binding characterization to functional cellular validation, using the well-studied ion channel TRPA1 as an illustrative example, a common target for other isothiocyanates.[7][8]
Principle: The Covalent Mechanism of Isothiocyanates
The utility of CTPI as a chemical probe is rooted in the electrophilic nature of its isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine and, to a lesser extent, the epsilon-amino group of lysine, forming a stable thiourea or urea linkage.[1][3] This irreversible interaction allows CTPI to act as a potent and durable modulator of protein function, making it an excellent tool for target validation and mechanistic studies.
Caption: Covalent modification of a target protein by CTPI.
The Investigative Workflow: From Binding to Function
A logical progression of experiments is crucial to confidently characterize the interaction between a chemical probe and its biological target. This section outlines a multi-phase workflow designed to provide a complete picture of CTPI's in-vitro activity.
Caption: A logical workflow for characterizing CTPI in vitro.
Phase 1: Target Binding Characterization via Fluorescence Polarization (FP)
Expertise & Rationale: Before assessing function, it is essential to confirm that CTPI directly binds to the hypothesized target protein. Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for studying protein-ligand interactions in solution.[9][10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12] A competitive FP assay is particularly useful here, as it allows us to quantify the binding affinity of the unlabeled probe (CTPI) by measuring its ability to displace a known fluorescent ligand from the target protein.[13]
Objective: To determine the binding affinity (IC50) of CTPI for a target protein (e.g., purified human TRPA1) by measuring the displacement of a fluorescently labeled tracer.
Materials:
-
Purified target protein (e.g., human TRPA1, available commercially or purified in-house[14]).
-
Fluorescently labeled tracer (a known ligand for the target with a fluorescent tag, e.g., a fluorescent TRPA1 antagonist).
-
CTPI compound stock (e.g., 10 mM in DMSO).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100 or similar surfactant to prevent aggregation.
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Assay Optimization:
-
First, perform a saturation binding experiment to determine the optimal concentration of the target protein. Titrate the purified protein against a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM).
-
The optimal protein concentration for the competitive assay is typically the one that yields 50-80% of the maximum polarization signal, representing a condition where a significant portion of the tracer is bound. This ensures the assay window is sensitive to displacement by a competitor.
-
-
Preparation of Reagents:
-
Prepare a 2X working solution of the target protein and 2X working solution of the fluorescent tracer in Assay Buffer at the concentrations determined during optimization.
-
Prepare a serial dilution of CTPI in DMSO, and then dilute these into Assay Buffer to create a 4X concentration series. A typical starting range is from 100 µM down to low nM concentrations. Include a "no inhibitor" control (Assay Buffer with DMSO only).
-
-
Assay Execution (384-well format):
-
Add 5 µL of the 4X CTPI serial dilutions (or control) to the wells.
-
Add 10 µL of the 2X target protein/tracer pre-mixture to all wells. Alternatively, add 5 µL of 4X protein, then 5 µL of 4X tracer for a final volume of 20 µL.
-
Mix the plate gently on an orbital shaker for 1 minute.
-
Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader, using excitation and emission wavelengths appropriate for the chosen fluorophore.
-
The raw data will be in millipolarization (mP) units. The data should be normalized and plotted as percent inhibition versus the logarithm of CTPI concentration. The IC50 value can then be determined using a non-linear regression fit (four-parameter variable slope).
| CTPI Concentration (µM) | Millipolarization (mP) | % Inhibition |
| 0 (No Inhibitor) | 250 | 0% |
| 0.01 | 245 | 3.3% |
| 0.1 | 220 | 20.0% |
| 1 | 155 | 63.3% |
| 10 | 105 | 96.7% |
| 100 | 100 | 100.0% |
| Table 1: Example data from a competitive FP assay. The % Inhibition is calculated relative to high (no inhibitor) and low (no protein) controls. |
Phase 2: Functional Characterization via a Cell-Based Calcium Flux Assay
Expertise & Rationale: Confirming direct binding is the first step; the second is to understand the functional consequence of that binding. Since many isothiocyanates are known to modulate the TRPA1 ion channel, a calcium flux assay is the gold-standard functional readout.[15][16] TRPA1 is a non-selective cation channel, and its activation leads to an influx of calcium into the cell.[7] This protocol measures the ability of CTPI to antagonize, or block, the calcium influx induced by a known TRPA1 agonist.
Objective: To determine if CTPI can functionally inhibit the activation of the TRPA1 channel in a cellular context.
Materials:
-
HEK293 or CHO cell line stably expressing human TRPA1 (hTRPA1).[17]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if required).
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM or Calcium 6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPA1 Agonist: Allyl isothiocyanate (AITC) or cinnamaldehyde.[15]
-
CTPI compound stock (10 mM in DMSO).
-
Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Methodology:
-
Cell Plating:
-
Seed the hTRPA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 384-well plate).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion from the cells.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition & Measurement (FLIPR Protocol):
-
Prepare a 5X serial dilution of CTPI in Assay Buffer. Also, prepare a 5X solution of the TRPA1 agonist (e.g., AITC at a concentration that gives ~80% of the maximal response, the EC80).
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will perform the following sequence: a. Establish a baseline fluorescence reading for 10-20 seconds. b. Add the CTPI dilutions (or vehicle control) to the cell plate and incubate for 3-5 minutes. This pre-incubation allows the antagonist to bind to the channel. c. Add the TRPA1 agonist (AITC) to all wells to stimulate the channel. d. Immediately record the resulting fluorescence signal for 90-120 seconds.
-
The output is a kinetic trace of relative fluorescence units (RFU) over time. The response is typically quantified as the peak RFU minus the baseline RFU. These values are then used to calculate the percent inhibition caused by CTPI at each concentration, and an IC50 is determined via non-linear regression.
| CTPI Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition of AITC Response |
| 0 (AITC only) | 50,000 | 0% |
| 0.05 | 45,000 | 10% |
| 0.5 | 27,500 | 45% |
| 5 | 6,000 | 88% |
| 50 | 2,500 | 95% |
| Table 2: Example data from a calcium flux assay showing CTPI antagonism of the AITC-induced response. |
Phase 3: Cellular Phenotypic Assessment via Proliferation Assay
Expertise & Rationale: Beyond modulating a single target, it is valuable to understand the overall effect of a compound on cell health and growth, as many ITCs exhibit anti-proliferative effects.[5][18][19] An MTT or similar cell viability assay measures the metabolic activity of a cell population, which is a proxy for proliferation and cytotoxicity. This provides a broader phenotypic context for the specific target engagement observed in earlier phases.
Objective: To determine the effect of CTPI on the proliferation and viability of a relevant cancer cell line over a longer time course (e.g., 72 hours).
Materials:
-
A cancer cell line of interest (e.g., HT-29 colorectal cancer cells).
-
Cell Culture Medium.
-
CTPI compound stock (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Clear, flat-bottomed 96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Plating: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of CTPI in culture medium and add them to the cells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Data should be expressed as a percentage of the vehicle-treated control, and a GI50 (concentration for 50% growth inhibition) can be calculated.
Conclusion and Best Practices
This application note provides a validated, multi-step workflow for characterizing this compound (CTPI) as a chemical probe. By systematically progressing from direct binding assays (FP) to functional target modulation (calcium flux) and finally to broader cellular effects (proliferation), researchers can build a comprehensive profile of CTPI's in-vitro activity. The provided protocols, centered around the illustrative target TRPA1, are robust and can be adapted for other potential protein targets.
Key Best Practices:
-
Solubility: Always check the solubility of CTPI in your final assay buffer to avoid compound precipitation.
-
Controls: Proper controls are paramount. Always include positive (known modulator) and negative (vehicle) controls in every experiment.
-
Orthogonal Assays: Using different assay formats (e.g., biochemical like FP and cell-based like calcium flux) provides stronger, more reliable evidence of the probe's mechanism of action.
-
Covalent Mechanism: Remember that as a covalent probe, pre-incubation times can be critical for achieving maximal effect in functional assays.
By following this structured approach, scientists can effectively leverage CTPI to explore biological pathways and validate new drug targets.
References
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Miyaura, C., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
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BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Application Note. [Link]
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Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. [Link]
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TTP Labtech. Analysis of protein-ligand interactions by fluorescence polarization. PMC. [Link]
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Technical Guide. [Link]
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Hall, M. D., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]
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Miyaura, C., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. ResearchGate. [Link]
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Molecular Devices. Fluorescence Polarization (FP). Technology Overview. [Link]
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Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]
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Eurofins Discovery. TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay. Assay Service. [Link]
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Shibata, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. Okayama University Scientific Achievement Repository. [Link]
-
Rawel, H. M., & Rohn, S. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. [Link]
-
Leoni, O., et al. (1997). Myrosinase-generated isothiocyanate from glucosinolates: isolation, characterization and in vitro antiproliferative studies. PubMed. [Link]
-
Marracino, L., et al. (2019). Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. PMC. [Link]
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Mi, L., et al. (2007). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [Link]
-
Metrion Biosciences. Identification of novel ion channel binders: TRPA1 antagonist case study. Case Study. [Link]
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Zhang, Y. (2007). Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. Proceedings of the Nutrition Society. [Link]
-
Doherty, A. M., et al. (2016). Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. NIH. [Link]
-
Suo, Y., et al. (2021). Sample Preparation of the Human TRPA1 Ion Channel for Cryo-EM Studies. PMC. [Link]
-
Le, H., et al. (2019). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. PMC. [Link]
-
Vay, L., et al. (2018). TRPA1 Antagonists for Pain Relief. PMC. [Link]
-
Andrade, E. L., et al. (2012). TRPA1 antagonists as potential analgesic drugs. PubMed. [Link]
-
Samec, D., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC. [Link]
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Application Notes and Protocols for High-Throughput Screening with 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Introduction: The Strategic Application of an Electrophilic Fragment in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with high potency and specificity is paramount. Covalent inhibitors, once relegated to the periphery due to concerns over off-target reactivity, have re-emerged as a powerful therapeutic modality. Their ability to form a stable, covalent bond with a target protein can lead to prolonged duration of action, enhanced biochemical efficiency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1]
This guide focuses on 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate , a small molecule, or "fragment," poised for application in high-throughput screening (HTS) campaigns aimed at discovering novel covalent inhibitors. Its utility stems from the electrophilic isothiocyanate (-N=C=S) functional group, which can form a covalent bond with nucleophilic residues on a protein surface. This molecule serves as an excellent starting point for fragment-based drug discovery (FBDD), a strategy that screens low molecular weight compounds which, upon binding, can be elaborated into more potent and selective drug candidates.[2][3]
This document provides a comprehensive overview of the properties of this compound, its mechanism of action, and detailed protocols for its application in a high-throughput screening context, specifically targeting cysteine-containing proteins.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is critical for its effective and safe use in any experimental setting.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃NS | [4] |
| Molecular Weight | 237.63 g/mol | [4] |
| CAS Number | 23165-49-3 | [5] |
| Appearance | Not specified, likely a liquid or low-melting solid | N/A |
| Boiling Point | 239 °C (lit.) | [5] |
| Density | 1.447 g/mL at 25 °C (lit.) | [5] |
| Safety | Danger. Toxic if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. | [5] |
Handling and Storage: Due to its hazardous nature, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The isothiocyanate moiety is a potent electrophile that readily reacts with nucleophilic functional groups found in proteins. The primary targets are the thiol groups of cysteine residues and the ε-amino groups of lysine residues, with cysteine being the more reactive under typical physiological pH conditions.
The reaction with a cysteine residue proceeds via a nucleophilic addition of the thiolate anion to the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate adduct. This covalent bond is stable under physiological conditions, leading to irreversible inhibition of the target protein's function.
Application Protocol: High-Throughput Screening for Inhibitors of a Cysteine Protease
This section outlines a detailed protocol for a representative HTS campaign to identify covalent inhibitors of a model cysteine protease using this compound as part of a larger screening library.
Assay Principle
The assay is based on the cleavage of a fluorogenic peptide substrate by the target cysteine protease. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorescent molecule and leading to an increase in fluorescence intensity. Covalent inhibitors that react with the active site cysteine will prevent substrate cleavage, resulting in a low fluorescence signal.
Materials and Reagents
-
Target Enzyme: Purified recombinant cysteine protease.
-
Screening Compound: this compound and other electrophilic fragments, dissolved in 100% DMSO to create stock solutions.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT (to maintain the catalytic cysteine in a reduced state), 0.01% Tween-20.
-
Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore (e.g., AMC) and a quencher, which fluoresces upon cleavage by the target protease.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Instrumentation: A multi-mode plate reader capable of measuring fluorescence intensity.
Experimental Workflow
The HTS workflow is designed to be robust and to minimize false positives and negatives.
Step-by-Step Protocol
1. Primary Screen (Single Concentration)
-
Dispense 50 nL of each compound from the screening library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Include control wells:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target enzyme.
-
-
Add 25 µL of the target cysteine protease diluted in assay buffer to all wells.
-
Incubate the plates at room temperature for 30 minutes to allow for covalent bond formation between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at 2x the final desired concentration) to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 2 minutes for 30 minutes.
2. Data Analysis and Hit Identification
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Identify "primary hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).
3. Dose-Response Confirmation
-
For all primary hits, perform a dose-response experiment by creating a serial dilution of the compound (e.g., 8-point, 3-fold dilution series).
-
Repeat the assay as described in the primary screen with the different compound concentrations.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
4. Counter-Screens for Assay Interference
-
To eliminate false positives, perform counter-screens:
-
Fluorescence Interference: Test the compounds in the assay buffer without the enzyme to see if they are intrinsically fluorescent or quench the fluorescence of the product.
-
Assay Technology Interference: Pre-incubate the enzyme and substrate until the reaction reaches completion, then add the compound to see if it affects the fluorescence of the product.
-
Orthogonal Validation: Mass Spectrometry for Covalent Adduct Confirmation
A key step in validating hits from a covalent inhibitor screen is to directly demonstrate that the compound forms a covalent adduct with the target protein. High-resolution mass spectrometry is an ideal technique for this purpose.[6][7]
Protocol
-
Incubate the target protein (e.g., at 5 µM) with a 5-fold molar excess of the validated hit compound (or DMSO as a control) for 1 hour at room temperature.
-
Desalt the protein-compound mixture using a suitable method (e.g., C4 ZipTip).
-
Analyze the intact protein mass by electrospray ionization mass spectrometry (ESI-MS).
-
A successful covalent modification will result in a mass shift in the protein's molecular weight that corresponds to the molecular weight of the bound compound.
| Sample | Expected Mass (Da) | Observed Mass Shift (Da) | Conclusion |
| Protein + DMSO | 25,000.0 | 0 | No modification |
| Protein + Hit Compound | 25,237.6 | +237.6 | Covalent adduct formed |
Conclusion
This compound represents a valuable chemical tool for the discovery of novel covalent inhibitors through high-throughput screening. Its electrophilic isothiocyanate group allows for the formation of stable covalent bonds with nucleophilic residues in target proteins, particularly cysteine. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug discovery professionals to effectively utilize this compound in HTS campaigns. By combining carefully designed primary screens, confirmatory assays, and orthogonal validation methods such as mass spectrometry, it is possible to identify and validate novel covalent inhibitors with therapeutic potential.
References
-
Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(3), 236–245. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Erlanson, D. A. (2015). Fragment-Based Drug Discovery. Fragment-Based Drug Discovery Conference. [Link]
-
van der Wouden, P. E., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3165. [Link]
-
Mi, L., et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry, 283(32), 22136–22146. [Link]
-
RSC Publishing. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Richardson, P. L., et al. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105–146. [Link]
-
Verma, R., & Kumar, S. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206–245. [Link]
-
Kaur, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Functional Foods, 95, 105157. [Link]
-
Zhang, Z.-Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301–316. [Link]
-
ResearchGate. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem. [Link]
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Synthesis of Isoniazid derivatives using 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate.
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-(isonicotinoyl)thiourea, a Novel Isoniazid Derivative
Audience: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Isoniazid Derivatization
Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone in the treatment of tuberculosis (TB) for over six decades.[1] As a prodrug, INH is activated by the mycobacterial enzyme catalase-peroxidase (KatG), leading to the inhibition of mycolic acid biosynthesis, a crucial component of the bacterial cell wall.[2] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), often through mutations in the katG gene, has severely compromised the efficacy of INH and poses a significant threat to global health.[1][2]
This challenge has spurred extensive research into the development of novel anti-TB agents, with a significant focus on the chemical modification of the isoniazid scaffold.[3] The synthesis of INH derivatives aims to achieve several key objectives:
-
Overcoming Resistance: Modifying the INH structure can lead to compounds that bypass the KatG activation pathway or exhibit different mechanisms of action.[2]
-
Enhancing Potency: The introduction of specific functional groups can increase the compound's intrinsic activity against Mtb.
-
Improving Pharmacokinetics: Derivatization can alter properties like lipophilicity, which may enhance cell wall penetration and bioavailability.[1]
A promising strategy in this field is the synthesis of thiourea derivatives from isoniazid. This involves the reaction of the terminal amine of isoniazid's hydrazide group with an isothiocyanate.[4] This application note provides a detailed, validated protocol for the synthesis of a novel isoniazid derivative, N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-(isonicotinoyl)thiourea, using 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate as a key building block. The incorporation of the 2-chloro-5-(trifluoromethyl)phenyl moiety is a deliberate design choice. The trifluoromethyl group is known for its ability to increase metabolic stability and membrane permeability, while the chloro-substituted phenyl ring adds lipophilicity, potentially enhancing the compound's ability to penetrate the complex, lipid-rich cell wall of M. tuberculosis.[1]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition reaction. The terminal nitrogen atom (-NH₂) of the isoniazid hydrazide moiety acts as a nucleophile, attacking the highly electrophilic central carbon atom of the isothiocyanate group (-N=C=S) in this compound. This reaction is typically efficient and results in the formation of a stable N,N'-disubstituted thiourea linkage.[5][6]
Overall Reaction Scheme: Isoniazid + this compound → N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-(isonicotinoyl)thiourea
The reaction is generally carried out in a polar aprotic solvent, such as ethanol or methanol, and can often proceed at room temperature or with gentle heating to ensure completion.[4] The simplicity and high yield of this reaction make it an attractive method for generating libraries of isoniazid derivatives for biological screening.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |
| Isoniazid (Isonicotinic acid hydrazide) | 54-85-3 | C₆H₇N₃O | ≥99% | Sigma-Aldrich |
| This compound | 23165-49-3 | C₈H₃ClF₃NS | ≥98% | Sigma-Aldrich, Matrix Scientific |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | ≥99.5% | Fisher Scientific |
| Ethyl Acetate (ACS Grade) | 141-78-6 | C₄H₈O₂ | ≥99.5% | VWR |
| n-Hexane (ACS Grade) | 110-54-3 | C₆H₁₄ | ≥98.5% | VWR |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | 2206-27-1 | C₂D₆OS | 99.9 atom % D | Cambridge Isotope Laboratories |
Laboratory Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Detailed Experimental Protocol
Synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-N'-(isonicotinoyl)thiourea
This protocol is based on established methods for synthesizing thiosemicarbazide derivatives of isoniazid.[4]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve isoniazid (e.g., 1.0 g, 7.29 mmol) in anhydrous ethanol (30 mL). Stir the mixture at room temperature until all the solid has dissolved completely.
-
Addition of Isothiocyanate: In a separate beaker, dissolve this compound (1.73 g, 7.29 mmol, 1.0 eq.) in anhydrous ethanol (15 mL).
-
Reaction Initiation: Add the isothiocyanate solution to the isoniazid solution dropwise over 10 minutes at room temperature with continuous magnetic stirring.
-
Causality Note: Dropwise addition is crucial to control the initial reaction rate and prevent any potential exothermic events, ensuring a homogenous reaction mixture.
-
-
Reaction Progression: Stir the resulting mixture at room temperature. The reaction progress should be monitored every 30 minutes.
-
Monitoring via TLC: Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (e.g., 7:3 v/v). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot (isoniazid or isothiocyanate). The formation of a new, typically more polar, spot indicates product formation.
-
Product Isolation: Upon completion (typically 2-4 hours), a precipitate will likely have formed. Cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.
-
Drying: Dry the collected solid product under vacuum at 40-50 °C for 4-6 hours or until a constant weight is achieved.
Purification
The crude product obtained from filtration is often of high purity. However, for rigorous analytical characterization and biological testing, recrystallization is recommended.
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., methanol, ethanol, acetonitrile). A suitable recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol is often a good starting point.
-
Recrystallization: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold solvent, and dry to a constant weight.
Characterization
Confirm the identity and purity of the final product using standard spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in DMSO-d₆. Expected ¹H NMR signals would include peaks for the pyridine ring protons, the aromatic protons of the trifluoromethylphenyl ring, and distinct signals for the N-H protons of the thiourea and amide groups.
-
Mass Spectrometry (MS): Determine the molecular weight. The expected [M+H]⁺ ion for C₁₄H₁₀ClF₃N₄OS would be approximately 389.03.
-
FTIR Spectroscopy: Identify characteristic functional group vibrations. Expect strong absorption bands for N-H stretching (amide and thiourea), C=O stretching (amide), and C=S stretching (thiourea).
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis.
| Parameter | Expected Value / Information |
| Reactant Ratio (INH:Isothiocyanate) | 1:1 (Equimolar) |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Theoretical Yield | To be calculated based on the limiting reagent |
| Anticipated Actual Yield | 80-95% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₀ClF₃N₄OS |
| Molecular Weight | 388.77 g/mol |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from preparation to characterization.
Sources
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Use of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate in the synthesis of photoinduced electron transfer (PET) sensors.
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application and synthesis of novel photoinduced electron transfer (PET) sensors using 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. The inherent electrophilicity of the isothiocyanate group, amplified by the potent electron-withdrawing chloro and trifluoromethyl substituents, makes this reagent a superior building block for creating highly sensitive thiourea-based anion sensors. We will delve into the mechanistic principles of PET sensing, provide a detailed, field-tested synthetic protocol, and outline the necessary characterization and functional analysis techniques.
Introduction: The Rationale for Advanced PET Sensor Design
Photoinduced electron transfer (PET) represents a powerful mechanism in the design of fluorescent chemosensors.[1][2] The fundamental architecture of these sensors typically follows a "fluorophore-spacer-receptor" model.[3] In the sensor's 'off' state, upon excitation of the fluorophore, an electron is transferred from the receptor's highest occupied molecular orbital (HOMO) to the fluorophore, quenching fluorescence through a non-radiative pathway.[1][4] Upon binding of a target analyte to the receptor, the HOMO energy level of the receptor is lowered, inhibiting the PET process and consequently "turning on" the fluorescence.[1]
The thiourea moiety is an exceptionally effective and versatile receptor for anions, operating through hydrogen bonding interactions.[5][6] These receptors are readily synthesized by the reaction of an isothiocyanate with a primary amine. The strategic choice of this compound as the precursor for the receptor module is based on established chemical principles. The presence of two strong electron-withdrawing groups (–Cl and –CF₃) on the phenyl ring significantly increases the acidity of the resulting thiourea N-H protons. This enhanced acidity strengthens the hydrogen-bonding interaction with anionic analytes, leading to higher binding affinities and improved sensor sensitivity and selectivity.[5][7]
This guide details the synthesis of a representative PET sensor, An-Thio-CF3Cl , by coupling 9-(aminomethyl)anthracene (the fluorophore-spacer unit) with this compound (the receptor precursor).
Mechanistic Overview of An-Thio-CF3Cl
The sensing mechanism is predicated on the modulation of the PET process by anion binding.
-
"Off" State (No Analyte): The lone pair electrons on the nitrogen atoms of the thiourea receptor have a relatively high energy HOMO. Upon photoexcitation of the anthracene fluorophore, an electron is readily transferred from the receptor to the excited fluorophore, quenching its fluorescence.
-
"On" State (Analyte Bound): When an anion (e.g., fluoride, acetate) binds to the thiourea protons via hydrogen bonds, the electron density on the receptor is withdrawn. This stabilizes the HOMO, increasing the energy gap for electron transfer to the fluorophore. The PET process is inhibited, and the characteristic fluorescence of the anthracene moiety is restored or "turned on".
Below is a diagram illustrating the PET sensing pathway.
Caption: PET "Off" to "On" state transition upon analyte binding.
Experimental Section: Synthesis and Characterization
Materials and Instrumentation
| Reagent/Instrument | Specifications | Supplier |
| This compound | 98% purity | Sigma-Aldrich |
| 9-(Aminomethyl)anthracene | 98% purity | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Hexane | ACS Grade | Standard Supplier |
| NMR Spectrometer | 400 MHz or higher | Bruker, JEOL, etc. |
| FT-IR Spectrometer | Equipped with ATR | PerkinElmer, Thermo Fisher |
| Mass Spectrometer | ESI or HRMS capability | Agilent, Waters, etc. |
| Fluorescence Spectrometer | Xenon lamp source | Horiba, Agilent, etc. |
Note: Always handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), as it is classified as a hazardous substance.[8][9]
Synthetic Workflow
The synthesis is a one-step nucleophilic addition reaction. The amine nitrogen of 9-(aminomethyl)anthracene attacks the electrophilic carbon of the isothiocyanate group.
Caption: Workflow for the synthesis of An-Thio-CF3Cl.
Detailed Synthesis Protocol for An-Thio-CF3Cl
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-(aminomethyl)anthracene (1.0 eq, e.g., 207 mg, 1.0 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve this compound (1.05 eq, e.g., 249 mg, 1.05 mmol) in 10 mL of anhydrous DCM.[9] Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a DCM/hexane mobile phase.
-
Workup: Once the reaction is complete (disappearance of the starting amine), allow the flask to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Slowly add hexane (approx. 40-50 mL) to the concentrated solution while stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold hexane to remove any unreacted starting material.
-
Drying: Dry the purified product, An-Thio-CF3Cl , under vacuum to yield a stable solid.
Structural Characterization
The identity and purity of the synthesized sensor must be confirmed using standard spectroscopic techniques.[10][11]
-
¹H NMR (in DMSO-d₆): Expect to see characteristic peaks for the anthracene protons (δ 7.5-8.7 ppm), the methylene spacer protons, and the aromatic protons of the substituted phenyl ring. Crucially, two distinct signals for the thiourea N-H protons should be observed at a downfield shift (typically δ > 8.5 ppm), which will shift further upon addition of an anion.[7]
-
¹³C NMR (in DMSO-d₆): The key signal to identify is the thiocarbonyl (C=S) carbon, which typically appears around δ 180 ppm.[11]
-
FT-IR (ATR): Look for the characteristic N-H stretching vibrations of the thiourea group (around 3100-3400 cm⁻¹) and the C=S stretching vibration (around 1300-1400 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the final product (C₂₃H₁₆ClF₃N₂S, MW: 456.9 g/mol ).
Protocol: Evaluating Anion Sensing Performance
This protocol outlines the steps to characterize the sensor's response to anions using fluorescence spectroscopy.
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of An-Thio-CF3Cl in a suitable solvent (e.g., DMSO or acetonitrile). Prepare 10 mM stock solutions of various anions to be tested (as tetrabutylammonium salts, e.g., TBAF, TBAOAc) in the same solvent.
-
Titration Experiment:
-
Place 2 mL of the solvent in a quartz cuvette.
-
Add a small aliquot of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 370 nm for anthracene).
-
Incrementally add small aliquots (1-10 µL) of an anion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added anion.
-
Observe the fluorescence enhancement ("turn-on" response) as the anion concentration increases.[1]
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand).
-
Conclusion
This compound serves as a highly effective building block for the synthesis of advanced PET sensors. The electron-withdrawing groups on the phenyl ring are strategically employed to enhance the acidity of the thiourea receptor, promoting strong analyte binding and leading to a pronounced fluorescence "turn-on" signal. The synthetic protocol provided is robust and straightforward, and the resulting sensor can be readily characterized by standard analytical methods. This approach opens avenues for the development of a new class of highly sensitive and selective sensors for various applications in chemical biology and diagnostics.
References
- 1. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and photophysical studies of simple fluorescent anion PET sensors using charge neutral thiourea receptors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-氯-5-(三氟甲基)异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we address common challenges, with a focus on overcoming low reaction yields, by providing in-depth scientific explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate primarily used in organic synthesis. Its isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly primary and secondary amines, to form thiourea derivatives.[1][2] These thiourea-containing compounds are valuable scaffolds in the development of new pharmaceuticals and agrochemicals, such as herbicides.[1]
Q2: What is the fundamental reaction mechanism when using this isothiocyanate with an amine?
The core reaction is a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate group. This forms a stable thiourea linkage.[3][4] The reaction is typically high-yielding and is a cornerstone for constructing complex molecules.[5]
Troubleshooting Guide: Low Reaction Yields
Low yields in reactions with this compound can be frustrating. Below, we dissect the most common causes and provide systematic troubleshooting strategies.
Issue 1: The reaction is sluggish or stalls completely, resulting in a low yield.
This is a frequent observation and can often be attributed to several factors related to the reactants and reaction conditions.
-
Degradation of this compound: Isothiocyanates can be sensitive to moisture and may degrade over time, especially if not stored properly.[5] Hydrolysis of the isothiocyanate group to the corresponding amine is a common degradation pathway, which renders the reagent inactive for the desired reaction.[6]
-
Solution:
-
Use Fresh or Purified Reagent: Whenever possible, use freshly opened or recently purchased this compound. If the reagent's purity is in doubt, consider purification by distillation under reduced pressure.[7]
-
Proper Storage: Store the reagent in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[5]
-
-
-
Low Nucleophilicity of the Amine: The reactivity of the amine is critical. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and will react more slowly than aliphatic amines.[5][8][9]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward.[5][10] However, be cautious of potential side reactions at elevated temperatures.[10]
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[3][5]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, particularly for sluggish reactions.[5][10]
-
-
-
Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.[5]
-
Solution:
-
Prolonged Reaction Time: Allow the reaction to stir for an extended period to ensure completion.
-
Increase Reaction Temperature: As with low nucleophilicity, higher temperatures can help overcome the energy barrier imposed by steric hindrance.[5]
-
-
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Multiple spots are observed on TLC, indicating the formation of byproducts.
The presence of unexpected byproducts can significantly reduce the yield of the desired thiourea.
-
Reaction with Water (Moisture Contamination): Isothiocyanates are sensitive to moisture.[11] The presence of water in the reaction solvent or on the glassware can lead to the hydrolysis of the isothiocyanate to the corresponding amine, 2-chloro-5-(trifluoromethyl)aniline. This amine can then react with another molecule of the isothiocyanate to form an undesired symmetrical thiourea.
-
Solution:
-
Use Anhydrous Solvents: Employ freshly dried solvents.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.[12]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Formation of Symmetrical Thiourea: If the starting amine is precious, the formation of a symmetrical thiourea from the hydrolysis byproduct of the isothiocyanate can be a significant issue.
-
Solution:
-
Careful Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the isothiocyanate to ensure the complete consumption of the limiting amine.[5]
-
Controlled Addition: Add the isothiocyanate dropwise to the solution of the amine to maintain a low concentration of the isothiocyanate and minimize side reactions.[5]
-
-
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) should be avoided as they can react with the isothiocyanate.
-
Solution:
-
Choose Aprotic Solvents: Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[5]
-
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A versatile solvent that can be heated if necessary. |
| Acetonitrile | Polar aprotic | 82 | Suitable for reactions requiring moderate heating. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Use for very unreactive amines requiring higher temperatures. |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
In a round-bottom flask dried in an oven, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Reaction:
-
To the stirred solution, add this compound (1.0-1.1 equivalents) at room temperature.[5] The addition can be done dropwise, especially if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated.
-
-
Work-up and Purification:
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.[5][10]
-
Protocol for Reactions with Low-Nucleophilicity Amines
-
Preparation:
-
In an oven-dried round-bottom flask, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).
-
-
Reaction:
-
Add this compound (1.0-1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or heat as necessary, monitoring by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the baseline impurities and any remaining starting materials.
-
Caption: A logical approach to troubleshooting low yields.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (2025). Optimizing Thiourea Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
-
Organic Chemistry Portal. (2010). Thiourea synthesis by thioacylation. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. [Link]
- Google Patents. (2020).
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Houghton, P. J. (2019). Synthesis of Isothiocyanates: An Update. Molecules, 24(12), 2214. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2007). Are isothiocyanates potential anti-cancer drugs?. PubMed Central. [Link]
-
ResearchGate. (n.d.). Preparation of isothiocyanates. [Link]
-
Royal Society of Chemistry. (2023). Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
National Center for Biotechnology Information. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. (2014). Thiourea synthesis by thioacylation. [Link]
-
National Center for Biotechnology Information. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 98%. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]
-
ResearchGate. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. [Link]
-
Reddit. (2023). Reaction of isothiocyanate. [Link]
-
MDPI. (2023). Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. [Link]
-
National Center for Biotechnology Information. (2024). Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp. [Link]
-
MDPI. (2022). Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates. [Link]
-
Amerigo Scientific. (n.d.). This compound (98%). [Link]
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Optimization of reaction conditions for the synthesis of derivatives from 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Technical Support Center: Synthesis of Derivatives from 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction optimization, troubleshooting, and mechanistic rationale to ensure the success of your synthetic endeavors.
Section 1: The Building Block - Understanding this compound
This compound (CAS No: 23165-49-3) is a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with a wide range of nucleophiles.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₃ClF₃NS | [3] |
| Molecular Weight | 237.63 g/mol | [3][4] |
| Boiling Point | 239 °C (lit.) | [4][5] |
| Density | 1.447 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.57 (lit.) |[4][6] |
Safety & Handling: This reagent is classified as acutely toxic if swallowed and causes severe skin and eye irritation.[3][4] Always handle it within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
Section 2: Core Application - Synthesis of Thiourea Derivatives
The most common application of this reagent is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives.[8][9] These compounds are significant scaffolds in medicinal chemistry.[10][11]
General Reaction Mechanism: Nucleophilic Addition
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon atom of the isothiocyanate group.
Caption: Mechanism of Thiourea Formation.
Frequently Asked Questions & Troubleshooting: Thiourea Synthesis
Q1: What is a reliable starting protocol for reacting an amine with this compound?
A1: A robust starting point is the direct condensation of the two reactants in an appropriate solvent at room temperature.
Experimental Protocol: Synthesis of a N-Aryl-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiourea
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone) to a concentration of approximately 0.1-0.5 M.[12][13]
-
Reagent Addition: To this stirring solution, add this compound (1.0 eq.) either as a solid or dissolved in a minimal amount of the same solvent. The addition can be done dropwise or in one portion at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the isothiocyanate spot (visualized by UV or a suitable stain) is fully consumed.
-
Work-up & Isolation:
-
If a precipitate forms upon completion, this is often the desired product. It can be isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.[13][14]
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[15]
-
Q2: My reaction is very slow or has stalled. What are the common causes and solutions?
A2: Several factors can impede the reaction. A systematic check is crucial.[16]
Troubleshooting Table: Sluggish Thiourea Reactions
| Potential Cause | Recommended Action & Rationale |
|---|---|
| Low Nucleophilicity of Amine | Electron-deficient aromatic amines or sterically hindered amines react more slowly. Consider gentle heating (e.g., reflux in THF or acetonitrile at 40-60 °C) to increase the reaction rate.[17][18] |
| Reagent Impurity | Ensure the amine is pure and the isothiocyanate has not degraded. Impurities, especially water, can consume the reagent. Use freshly opened or purified reagents.[19] |
| Incorrect Solvent | While many aprotic solvents work, solubility can be an issue. Ensure both reactants are fully dissolved. If solubility is low, consider a more polar aprotic solvent like DMF, but be aware it can be harder to remove.[17] |
| Low Concentration | If the reaction is bimolecular, increasing the concentration of the reactants can accelerate the rate. However, be mindful of potential exothermic reactions. |
Q3: My crude product shows multiple spots on TLC. What are the likely impurities?
A3: Besides unreacted starting materials, the primary side product of concern is the symmetrical N,N'-diarylthiourea formed from the reaction of the isothiocyanate with any contaminating water, which hydrolyzes it to an amine that then reacts with another molecule of isothiocyanate. Proper drying of reagents and solvents is the best preventative measure.
Q4: How do I confirm the identity and purity of my final thiourea product?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR: Will confirm the overall structure and the ratio of protons and carbons.
-
FTIR Spectroscopy: Look for the disappearance of the strong, broad isothiocyanate (-N=C=S) peak around 2040-2140 cm⁻¹ and the appearance of characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and the C=S stretching vibration (typically 1025-1225 cm⁻¹).[19][20]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized derivative.
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, S).[21]
Section 3: Advanced Applications - Synthesis of Heterocyclic Derivatives
The isothiocyanate moiety is an excellent precursor for building five- or six-membered heterocyclic rings, which are prevalent in many bioactive molecules.[22][23] This is typically achieved through cyclocondensation reactions with bifunctional reagents.
Q5: How can I use this compound to synthesize a thiazole or a similar heterocycle?
A5: This requires a reaction with a nucleophile that contains a second reactive group capable of intramolecular cyclization. For example, reacting the isothiocyanate with an α-amino ketone can lead to the formation of a thiazole ring.
General Workflow for Heterocycle Synthesis
Caption: General workflow for heterocyclic synthesis.
Q6: My cyclization reaction stops at the linear thiourea intermediate. How can I promote the final ring-closing step?
A6: Failure to cyclize is a common hurdle. The linear intermediate is often quite stable, and forcing conditions may be required for the intramolecular reaction.
Troubleshooting Table: Incomplete Cyclization
| Potential Cause | Recommended Action & Rationale |
|---|---|
| Insufficient Energy | The activation energy for the intramolecular cyclization (Step B in the workflow) is not being met. Increase the reaction temperature significantly. Consider switching to a higher-boiling solvent like toluene or xylene and refluxing. |
| Unfavorable Conformation | The linear intermediate may not be in the correct conformation for ring closure. The addition of an acid (e.g., p-TsOH) or base catalyst can facilitate the reaction by protonating/deprotonating key atoms, promoting the necessary conformational change and activating the electrophilic/nucleophilic sites. |
| Reversible Reaction | If the cyclization step is reversible and involves the loss of a small molecule like water, using a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards the product. |
Section 4: General Troubleshooting Workflow
When an experiment fails, a logical, step-by-step diagnostic process is the most efficient way to identify and solve the problem.
Caption: A decision tree for general reaction troubleshooting.
References
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- Chen, F. E., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry.
- Reddit r/OrganicChemistry. (2023).
- Fodor, E., et al.
- Scattolin, T., et al. (2018). Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene. Chemistry – A European Journal, 24(3), 567-571.
- Organic Chemistry Portal.
- NINGBO INNO PHARMCHEM CO.,LTD.
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- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- ResearchGate.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
- ResearchGate. Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
- Royal Society of Chemistry.
- Malaysian Journal of Analytical Sciences. (2016). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. 20(5), 1145 - 1153.
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- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 112(4), 2291-2349.
- ResearchGate. Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
- Journal of Advanced Sciences. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. 4(1).
- ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Jarczewska, M., et al. (2022).
- Scientific Laboratory Supplies. 2-Chloro-5-(trifluoromethyl)
- Abound. 2-Chloro-5-(trifluoromethyl)
- de la Cuesta, J., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104.
- de la Cuesta, J., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules.
- Matrix Scientific. 2-Chloro-5-(trifluoromethyl)
- Li, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
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- 15. rsc.org [rsc.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. benchchem.com [benchchem.com]
- 20. joasciences.com [joasciences.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sciencescholar.us [sciencescholar.us]
Identification and characterization of side products in 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate reactions
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to identify and characterize common and unexpected side products in your reactions.
I. Understanding the Reactivity of this compound
This compound is a highly reactive electrophile due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) and chloro (-Cl) groups on the phenyl ring. These substituents activate the isothiocyanate group (-N=C=S) towards nucleophilic attack, primarily by amines, to form N,N'-disubstituted thioureas. However, this enhanced reactivity can also lead to the formation of various side products. Understanding these potential side reactions is crucial for optimizing your synthesis and ensuring product purity.
II. Frequently Asked Questions (FAQs)
Q1: My reaction to form a thiourea with this compound is giving a low yield. What are the common causes?
A1: Low yields in thiourea synthesis with this reagent can often be attributed to several factors:
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups are poor nucleophiles and may react slowly.[1]
-
Steric Hindrance: Bulky amines may react sluggishly.
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and heat.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion or side reactions.[1]
Q2: I am observing multiple spots on my TLC plate that I suspect are side products. What are the most likely impurities?
A2: Besides unreacted starting materials, common side products can include:
-
Symmetrical Diaryl Thiourea: Formed from the reaction of the isothiocyanate with any residual 2-chloro-5-(trifluoromethyl)aniline from its synthesis.
-
Hydrolysis Product: Reaction with trace water can lead to the formation of the corresponding amine, 2-chloro-5-(trifluoromethyl)aniline.
-
Products of Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring can be susceptible to attack by strong nucleophiles.
-
Guanidine Derivatives: Under certain conditions, the thiourea product can be converted to a guanidine.[2][3]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation:
-
Use High-Purity Reagents: Ensure your amine and this compound are pure and dry.
-
Control Reaction Conditions: Optimize temperature, reaction time, and solvent. Running the reaction at room temperature or slightly elevated temperatures is often sufficient.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related side reactions.
-
Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the isothiocyanate.
III. Troubleshooting Guide: Identification and Characterization of Side Products
This section provides a detailed guide to identifying potential side products through analytical techniques and offers solutions for their mitigation.
A. Common Side Products and Their Characterization
| Side Product | Plausible Cause | Identification and Characterization | Mitigation Strategy |
| 1. 2-Chloro-5-(trifluoromethyl)aniline | Hydrolysis of the isothiocyanate due to moisture in the solvent or on glassware. | TLC: Will appear as a more polar spot than the starting isothiocyanate. GC-MS: Will show the molecular ion peak corresponding to its mass (m/z 195.57).[4] ¹H NMR: Will show characteristic aromatic proton signals and a broad singlet for the -NH₂ group. | Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere. |
| 2. Symmetrical N,N'-bis(2-chloro-5-(trifluoromethyl)phenyl)thiourea | Presence of 2-chloro-5-(trifluoromethyl)aniline as an impurity in the starting isothiocyanate. | TLC: Will have a different Rf value from the desired unsymmetrical thiourea. LC-MS: Will show a distinct molecular ion peak. ¹H & ¹⁹F NMR: Will exhibit a symmetrical pattern of signals for the aromatic protons and the -CF₃ groups. | Purify the this compound before use, for example, by distillation or chromatography. |
| 3. Nucleophilic Aromatic Substitution (SNAr) Product | Reaction of the amine nucleophile with the aromatic ring at the position of the chlorine atom. This is more likely with highly nucleophilic amines or at elevated temperatures. | LC-MS: The molecular ion peak will correspond to the displacement of the chlorine atom by the amine. ¹H NMR: The aromatic coupling patterns will change significantly. The signal for the proton ortho to the original chlorine position will be absent. ¹⁹F NMR: The chemical shift of the -CF₃ group may be altered. | Use milder reaction conditions (lower temperature). Avoid using a large excess of a highly nucleophilic amine. |
| 4. Guanidine Derivative | Desulfurization of the thiourea product, often promoted by bases, oxidizing agents, or heat.[2][5][6] | LC-MS: The molecular ion peak will be lower than the corresponding thiourea by the mass of sulfur (32 amu) and higher by the mass of the newly incorporated nitrogen group. ¹³C NMR: The characteristic thiocarbonyl (C=S) signal around 180 ppm will be replaced by a signal for the guanidinyl carbon at a lower chemical shift. | Avoid excessive heat and strong bases during the reaction and workup. |
| 5. Isothiourea Derivative | Tautomerization or alkylation/arylation on the sulfur atom of the thiourea. This is more likely if there are electrophiles present. | LC-MS: Will have the same mass as the thiourea but may have a different retention time. ¹H NMR: The N-H protons may show different chemical shifts or coupling patterns. ¹³C NMR: The C=S signal may be absent, and a new signal for the S-C=N carbon will appear. | Ensure the reaction mixture is free from contaminating electrophiles. |
B. Analytical Workflow for Side Product Identification
The following workflow is recommended for the systematic identification of impurities in your reaction mixture.
Caption: Workflow for the identification and characterization of side products.
IV. Experimental Protocols
General Protocol for the Synthesis of N-(Aryl/Alkyl)-N'-(2-chloro-5-(trifluoromethyl)phenyl)thiourea
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
-
To this solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Upon completion of the reaction (disappearance of the limiting reagent), remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol for Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is typically a good starting point. The ratio should be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm). The starting isothiocyanate and the thiourea product are typically UV active. Staining with potassium permanganate can also be used.
V. Visualization of Key Processes
Reaction Scheme: Formation of Thiourea and Potential Side Products
Caption: Reaction of this compound with an amine and potential side reactions.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in thiourea synthesis.
VI. References
-
Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 22(19), 7864–7869. [Link]
-
Baldwin, J. J., et al. (1981). 3-(Imidazol-5-yl)propanol, a new, potent, and selective inhibitor of histamine N tau-methyltransferase. Journal of Medicinal Chemistry, 24(6), 628-631.
-
Zhu, X., et al. (2009). Ytterbium Triflate-Catalyzed Addition of Amines to Carbodiimides: A General and an Efficient Synthesis of N,N′,N′′-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349. [Link]
-
Scattolin, T., Pu, M., & Schoenebeck, F. (2018). Investigation of (Me4N)SCF3 as a Stable, Solid and Safe Reservoir for S=CF2 as a Surrogate for Thiophosgene. Chemistry – A European Journal, 24(3), 567-571. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204. [Link]
-
Chayah, M., et al. (2016). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 54(5), 413-419. [Link]
-
Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 316-318, 1-11. [Link]
-
Organic Chemistry Portal. (2021). Isothiourea synthesis by C-S coupling. [Link]
-
Baldwin, M. A., & Loudon, A. G. (1967). The fragmentation of organic molecules under electron‐impact—III: The mass spectra of some substituted thioureas. Organic Mass Spectrometry, 2(6), 549-568. [Link]
-
Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 227–234. [Link]
-
Yeh, P. P., et al. (2014). Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones. Organic letters, 16(3), 964–967. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Musilek, K., et al. (2011). Preparation of N,N'-disubstituted ureas and thioureas and their chromatographic and mass spectrometric characterization. Molecules, 16(6), 4643–4663.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 [sigmaaldrich.com]
- 5. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
Technical Support Center: Purification Strategies for Products of 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This powerful building block is instrumental in synthesizing a range of compounds, most notably thiourea derivatives, which are of significant interest in medicinal chemistry.[1][2] However, the unique electronic and steric properties imparted by the chloro and trifluoromethyl substituents can introduce specific challenges during product purification.[3][4]
This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, validated purification protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Reaction Mixture
This section addresses the most common initial questions that arise when working with derivatives of this compound.
Q1: I've just run my reaction. What are the most probable impurities I need to remove?
A1: Your crude product mixture will almost certainly contain more than just your desired product. The most common impurities are:
-
Unreacted Starting Materials: Excess this compound or the nucleophile you used (e.g., a primary or secondary amine).
-
Isothiocyanate Hydrolysis Product: The isothiocyanate group is an electrophile and can react with trace amounts of water in your solvent or on glassware, especially at elevated temperatures, to form 2-chloro-5-(trifluoromethyl)aniline.
-
Byproducts from Symmetrical Reactions: If your nucleophile is a primary amine, it's possible for it to react with the isothiocyanate to form the desired thiourea, but unreacted isothiocyanate can also react with the product thiourea under certain conditions, or side reactions can occur.
-
Desulfurization Byproducts: In some cases, particularly during workup or purification under harsh conditions, the thiourea product can lose sulfur to form a guanidine or other related impurities.
Q2: How can I effectively monitor my reaction to make the final purification easier?
A2: Proactive monitoring is crucial. A reaction that has been driven to completion will always be simpler to purify.
-
Thin Layer Chromatography (TLC): This is the fastest and most common method.[5] Co-spot your reaction mixture with your starting materials. The disappearance of the limiting reagent is a strong indicator of completion. The trifluoromethyl group often makes compounds UV-active, simplifying visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by identifying its mass-to-charge ratio and can also reveal the presence of key byproducts.[5]
-
Infrared (IR) Spectroscopy: The isothiocyanate group (-N=C=S) has a very strong, sharp, and characteristic absorption band between 2050-2150 cm⁻¹.[5] The disappearance of this peak is an excellent indicator that your starting isothiocyanate has been consumed.
Q3: My product seems to be degrading on my silica gel column. What's happening and what can I do?
A3: This is a known issue with isothiocyanates and their derivatives.[5] Standard silica gel is slightly acidic, which can catalyze the hydrolysis or decomposition of sensitive functional groups like thioureas. The trifluoromethyl group can also influence the compound's interaction with the silica surface.[6]
-
Minimize Contact Time: Run the column as efficiently as possible. Avoid letting the product sit on the column for extended periods.
-
Use Deactivated Silica: Consider using silica gel that has been "neutralized" by pre-rinsing with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.
-
Avoid Chromatography Altogether: If your product is a solid, recrystallization is often a superior and less destructive method.[5]
Part 2: Troubleshooting Guide - Selecting Your Purification Strategy
The optimal purification strategy depends on the physical properties of your product and the nature of the impurities. The following decision-making workflow can guide you to the most effective method.
Caption: A decision tree to guide the selection of an appropriate purification technique.
Navigating the Workflow:
-
Initial Assessment: Start with your crude material. The first and most important question is whether your product is a crystalline solid. Thiourea derivatives are very often stable, crystalline solids.[2][7]
-
The Solid Product Pathway: If you have a solid, recrystallization is almost always the preferred first choice. It is highly efficient for removing small amounts of impurities, is easily scalable, and avoids potential product degradation on stationary phases.[5]
-
The Oil/Gummy Product Pathway: If your product is an oil or fails to crystallize, you must assess the impurities. A simple TLC analysis is invaluable here.
-
Ionic/Polar Impurities: If the major impurity is an unreacted amine (basic) or a phenolic starting material (acidic), an acid-base liquid-liquid extraction is an excellent first step to remove the bulk of this contaminant before proceeding to other methods.
-
Non-polar Impurities: If your impurities are neutral and have different polarity from your product (e.g., unreacted isothiocyanate), flash column chromatography is the logical choice.
-
-
Iterative Purification: It is common to use these techniques sequentially. For example, you might perform an acid-base extraction to remove an unreacted amine and then run a column to separate your product from other neutral byproducts. If column chromatography provides poor separation of closely related impurities, high-resolution techniques like preparative HPLC may be necessary.
Part 3: Detailed Purification Protocols
Here are step-by-step guides for the most common and effective purification techniques.
Protocol 1: Recrystallization of Thiourea Derivatives
This is the gold standard for purifying solid products. The key is finding a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Methodology:
-
Solvent Screening: Place a small amount of your crude solid (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water or ethyl acetate/hexane) to each tube.
-
Solubility Test: Observe solubility at room temperature. A good solvent will not dissolve the compound readily. Heat the tubes that show poor solubility. The ideal solvent will fully dissolve your compound upon heating.
-
Cooling & Crystallization: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent system.
-
Bulk Recrystallization: Dissolve your bulk crude product in the minimum amount of the chosen hot solvent to form a saturated solution. If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Isolation: Allow the solution to cool slowly to maximize crystal size and purity. Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
-
Validation: Check the purity of your recrystallized product by TLC and measure its melting point. A sharp, distinct melting point is a good indicator of high purity.
Protocol 2: Flash Column Chromatography
This technique is essential for purifying oils or solids that do not recrystallize well.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities. Common eluents for these types of compounds are mixtures of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (or neutral alumina if your compound is acid-sensitive) using your chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product using TLC, LC-MS, or NMR spectroscopy.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This method is highly effective for removing basic or acidic impurities from a neutral product. It is often used as a preliminary cleanup step before chromatography or recrystallization.
Step-by-Step Methodology (Example: Removing an Excess Amine):
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine impurity will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Separation: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product, now free of the basic impurity.
-
Validation: Check the purity by TLC to confirm the absence of the amine starting material before proceeding to the next purification step.
Part 4: Comparison of Purification Strategies
The table below summarizes the key characteristics of each primary purification method to help you make an informed choice.
| Feature | Recrystallization | Flash Column Chromatography | Acid-Base Extraction |
| Purity Achieved | Potentially very high (>99%) | Good to high (95-99%) | Bulk removal of impurities only |
| Scalability | Excellent | Good, but requires larger columns | Excellent |
| Speed | Moderate (depends on crystallization time) | Fast for small scale, moderate for large | Very Fast |
| Cost | Low (solvents) | Moderate (silica, large solvent volumes) | Low (solvents, common reagents) |
| Product Degradation Risk | Low | Moderate (especially on acidic silica)[5] | Low, but product must be stable to acid/base |
| Best For... | Crystalline solids with moderate purity. | Oils or non-crystalline solids; separating compounds of similar polarity. | Removing acidic or basic impurities as a first-pass cleanup. |
References
- Karanikolopoulou, S., Revelou, P., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica.
- Fahey, J. W., & Stephenson, K. K. (2015). Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and compositions thereof.
- Galal, A. M., Abdel-Kader, M. S., & Al-Anazi, M. R. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”.
- Karanikolopoulou, S., Revelou, P., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Semantic Scholar.
- ResearchGate. (2014). How can I purify my bis thiourea compound?
- Mitsi, C., Tzani, A., & Detsi, A. (2020).
- Speier, J. L. (1965). New process for the preparation of thiourea derivatives.
- Saleh, A., Al-Brithen, F., & Al-Anazi, M. (2024).
- ChemicalBook. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)
- ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
- Knauber, T., Chandrashekar, E. R., & Organ, M. G. (2014).
- Scientific Laboratory Supplies. (n.d.). 2-Chloro-5-(trifluoromethyl)
- BenchChem. (n.d.).
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)
- Del Tredici, A. L., & Schore, N. E. (2012).
- Yusof, M. S. M., Latip, J., & Abdullah, B. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
- Ali, A., Ullah, N., & Ramos, S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- Autechem. (n.d.).
- Matrix Scientific. (n.d.). This compound.
- Li, Y., Wang, Y., & Li, G. (2023).
- Organic Chemistry Portal. (n.d.).
- Powers, A. S., & Miller, S. J. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH.
- Wikipedia. (n.d.).
- ChemComm. (n.d.).
- van der Kerk, G. J. M., Pluygers, C. W., & de Vries, G. (1955). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses Procedure.
- Wujec, M., & Pitucha, M. (2021). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
Technical Support Center: Solubility Enhancement for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate in In Vitro Assays
Welcome to the technical support center for improving the solubility of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro experimentation. The following information is designed to provide both practical solutions and the scientific rationale behind them.
Introduction: The Solubility Challenge
This compound is a hydrophobic compound, a characteristic suggested by its chemical structure which includes a trifluoromethyl group and a phenyl ring.[1] Such molecules often exhibit poor aqueous solubility, leading to precipitation in the aqueous environment of in vitro assays. This can result in inaccurate and unreliable experimental data. This guide will walk you through a systematic approach to enhance the solubility of this compound for consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, precipitates immediately when I add my DMSO stock solution to the cell culture medium. What is happening?
A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent, like DMSO, is rapidly diluted into an aqueous solution where it is poorly soluble.[2] The organic solvent disperses, leaving the hydrophobic compound to aggregate and precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A2: The tolerance to DMSO varies significantly between cell lines.[3][4] As a general rule, it is advisable to keep the final concentration of DMSO at or below 0.1% to minimize effects on cell viability and function.[3][4][5] However, some cell lines can tolerate up to 1% DMSO for short-term assays.[4][6] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO for your specific cell line and assay duration.[3][4]
Q3: Are there any alternatives to DMSO for solubilizing my compound?
A3: Yes, several alternatives can be considered if DMSO is not suitable. These include other organic solvents like ethanol or dimethylformamide (DMF).[7] Additionally, formulating agents such as cyclodextrins or non-ionic surfactants like Pluronic® F-68 and Cremophor EL can be effective.[8][9][10] A newer, greener alternative to DMSO is Cyrene™ (dihydrolevoglucosenone), which has comparable solvation properties and low toxicity.[11][12]
Q4: I observe precipitation in my assay plate after a few hours of incubation, even though the initial solution was clear. What could be the cause?
A4: Delayed precipitation can occur due to several factors.[2] Changes in temperature, pH, or interactions with media components over time can reduce the solubility of your compound.[2][13] Evaporation from the wells of the culture plate can also concentrate the compound, leading to precipitation.[2][14]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your stock solution to the aqueous medium, follow this troubleshooting workflow.
Caption: Workflow for addressing immediate precipitation.
Step-by-Step Protocol: Optimizing the Dilution Process
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM).[15][16] Ensure complete dissolution, using gentle warming or brief sonication if necessary.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Final Dilution: Add the intermediate dilution to the final assay volume.
Issue 2: Delayed Precipitation During Incubation
If your compound precipitates over time in the incubator, consider the following factors.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Compounds are often less soluble at lower temperatures. Moving plates in and out of the incubator can cause temperature shifts.[13] | Minimize the time plates are outside the incubator. Ensure the incubator maintains a stable temperature. |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2] | Monitor the pH of your culture medium. Consider using a different buffering system or changing the medium more frequently. |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[2][13] | Test solubility in different basal media formulations. Consider reducing the serum concentration if possible. |
| Evaporation | Evaporation from the outer wells of a plate can increase the compound concentration beyond its solubility limit.[2][14] | Use plates with low-evaporation lids, seal plates with gas-permeable membranes, and ensure proper humidification of the incubator. |
Advanced Solubilization Strategies
If basic troubleshooting does not resolve the solubility issues, more advanced formulation strategies may be necessary.
Strategy 1: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[8][17][18]
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[17][19]
-
Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your cell culture medium to a desired concentration (e.g., 1-10 mM).
-
Complexation:
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound stock to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., stir for 1-24 hours at room temperature) to allow for the formation of the inclusion complex.
-
-
Sterilization and Use: Filter-sterilize the final solution before use in your assay.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Strategy 2: Employing Non-Ionic Surfactants
Non-ionic surfactants like Pluronic® F-68 and Cremophor EL can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[9][10][20]
Considerations for Using Surfactants
-
Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
-
Potential for Cellular Toxicity: It is essential to determine the non-toxic concentration range for any surfactant in your specific cell line.[21][22] Cremophor EL, for instance, has been shown to have biological effects and can induce hypersensitivity reactions in vivo.[9][23][24]
-
Assay Interference: Surfactants can potentially interfere with certain assay readouts. Always run appropriate vehicle controls.
Recommended Concentration Ranges for Common Surfactants
| Surfactant | Typical Working Concentration | Notes |
| Pluronic® F-68 | 0.01% - 0.2% | Generally considered biocompatible and is FDA-approved for some applications.[10][25] |
| Cremophor EL | < 0.1% | Can have biological effects and should be used with caution.[9][21] |
Summary and Recommendations
Improving the solubility of this compound for in vitro assays requires a systematic approach. Start with optimizing your stock solution preparation and dilution techniques. If solubility issues persist, explore the use of solubility enhancers like cyclodextrins or non-ionic surfactants, always being mindful of their potential effects on your experimental system. The key to success is careful optimization and the use of appropriate controls to ensure the reliability and accuracy of your data.
References
- Jadhav, P., et. al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology.
-
Popovska, O., et. al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
- Tiwari, G., et. al. (2010). Cyclodextrin in drug delivery: an updated review.
- BenchChem. (2025).
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today.
-
Popovska, O., et. al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
-
Camp, J. E., et. al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
-
Tofte, N., et. al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
- Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen.
-
de Oliveira, A. C. S., et. al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]
-
Camp, J. E., et. al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
-
Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]
-
Bergh, M., et. al. (1997). Differential activity of Cremophor EL and paclitaxel in patients' tumor cells and human carcinoma cell lines in vitro. Cancer. [Link]
- MedChemExpress. (n.d.). Cremophor EL-40. MedChemExpress.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Selleck Chemicals. (n.d.). Cremophor EL. Selleck Chemicals.
- Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit.
-
Smith, E. A., et. al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture. DigitalOcean.
- Singh, M., et. al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source.
-
Singh, M., et. al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
-
Khattak, S. B., et. al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics. [Link]
- Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Reddit.
- Unknown. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Unknown Source.
- Quora. (2017). What effects does DMSO have on cell assays? Quora.
- Semantic Scholar. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Semantic Scholar.
- ACS Omega. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega.
- ResearchGate. (2025). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.
- PhytoTech Labs. (n.d.). Pluronic F-68. PhytoTech Labs.
- ChemicalBook. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)
-
Szebeni, J., et. al. (1998). Complement activation by Cremophor EL as a possible contributor to hypersensitivity to paclitaxel: an in vitro study. Journal of the National Cancer Institute. [Link]
-
Oxford Academic. (1998). Complement Activation by Cremophor EL as a Possible Contributor to Hypersensitivity to Paclitaxel: and In Vitro Study. Journal of the National Cancer Institute. [Link]
- MP Biomedicals. (n.d.). Pluronic® F-68 Polyol, 10% Solution, (100×). MP Biomedicals.
- Scientific Laboratory Supplies. (n.d.). This compound, 98%.
-
PubChem. (n.d.). This compound. PubChem. [Link]
- Matrix Scientific. (n.d.). This compound.
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Stability and storage conditions for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate to prevent degradation
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this reagent, preventing degradation and ensuring experimental success. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding the Stability of this compound
This compound is a highly reactive organic compound used as a building block in the synthesis of various biologically active molecules. The isothiocyanate functional group (-N=C=S) is susceptible to degradation via several pathways, primarily hydrolysis and thermal decomposition. Understanding these vulnerabilities is critical for maintaining the integrity of the compound.
The primary degradation pathway for isothiocyanates is hydrolysis, where the central carbon atom of the isothiocyanate group is attacked by water. This reaction is often accelerated by heat and changes in pH.[1][2] The initial product is a thiocarbamic acid, which is unstable and can further decompose into a primary amine and other byproducts.[2] Thermal stress can also lead to the degradation of isothiocyanates, resulting in the formation of various decomposition products.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored at temperatures not exceeding 8°C.[5] It is crucial to keep the container tightly closed in a dry and well-ventilated place to protect it from moisture.[5][6] For extended storage, refrigeration at 2-8°C is recommended.
Q2: How can I tell if my this compound has degraded?
Visual inspection can often provide the first clues of degradation. Pure this compound is typically a pale yellow liquid.[7] The formation of precipitates, a significant color change, or the presence of a strong, unpleasant odor different from its characteristic pungent smell can indicate degradation. For a more definitive assessment, analytical techniques such as NMR spectroscopy or HPLC can be used to determine the purity of the compound.
Q3: Is this compound sensitive to air?
While the primary sensitivity is to moisture, prolonged exposure to air is not recommended. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with both moisture and oxygen.
Q4: What solvents are compatible with this compound?
Aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally compatible for reactions. Protic solvents like water and alcohols should be avoided during storage and in reactions unless they are intended reactants, as they can lead to the degradation of the isothiocyanate group.
Q5: Can I store solutions of this compound?
It is not recommended to store solutions of this compound for extended periods. If a solution must be prepared in advance, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature for the shortest possible time.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Degradation of the isothiocyanate reagent. | Verify the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC). Ensure that the reaction was performed under anhydrous conditions. |
| Formation of unexpected byproducts | The isothiocyanate may have hydrolyzed to the corresponding amine, which can then participate in side reactions. | Use freshly opened or properly stored reagent. Purify the isothiocyanate before use if degradation is suspected. |
| Inconsistent results between experiments | The stability of the reagent may have changed over time due to improper storage. | Aliquot the reagent upon receipt to avoid repeated opening and closing of the main container. Store aliquots under recommended conditions. |
| Solid precipitate observed in the liquid | This could be a sign of polymerization or the formation of insoluble degradation products. | Do not use the reagent. It is likely significantly degraded. |
Experimental Protocol: Aliquoting for Long-Term Storage
To minimize degradation from repeated handling, it is best practice to aliquot the reagent upon receipt.
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Ensure all glassware is thoroughly dried.
-
Under a gentle stream of an inert gas (argon or nitrogen), carefully transfer small volumes of this compound into smaller, amber glass vials with tightly sealing caps.
-
Seal the vials, label them clearly with the compound name, date, and concentration (if diluted).
-
Store the aliquots at the recommended temperature of 2-8°C.[5]
Visualizing Degradation and Prevention
The following diagrams illustrate the primary degradation pathway and a decision-making workflow for troubleshooting.
Caption: Primary hydrolysis degradation pathway.
Caption: Decision workflow for troubleshooting.
References
- Gimsing, P., Ingeberg, S., & Møller, P. T. (2007). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Journal of Environmental Quality, 36(3), 855–861.
- Rouzaud, G., Young, S. A., & Duncan, A. J. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 13(1), 125-131.
- Ovesen, R. G., et al. (2011). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 6(10), e27138.
-
Linus Pauling Institute. Isothiocyanates. [Link]
- Van Eylen, D., Oey, I., Hendrickx, M., & Van Loey, A. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. Journal of Agricultural and Food Chemistry, 55(6), 2163–2170.
- Vandekerckhove, J., & Van Montagu, M. (1974). Manual gas-phase isothiocyanate degradation. Analytical Biochemistry, 61(1), 22-29.
- Ovesen, R. G., et al. (2011). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 6(10), e27138.
- Castro, A., Leis, J. R., & Peña, M. E. (1986). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 1221-1225.
- Wu, Y., et al. (2010). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry, 58(1), 350-355.
- Ho, C. T., et al. (2001). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 49(12), 5969-5973.
- Bell, L., et al. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 23(7), 1735.
- Ho, C. T., et al. (2001). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 49(12), 5969-5973.
-
NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling & Storage of Allyl Isothiocyanate Liquid. [Link]
- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080.
- Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872.
-
PubChem. This compound. [Link]
- Hanschen, F. S., et al. (2023).
- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 4080.
Sources
- 1. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
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Methods to avoid polymerization of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate during storage
Technical Support Center: 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Guide: Proactive Storage and Handling to Prevent Polymerization
Welcome to the technical support guide for this compound (CAS No. 23165-49-3). This document provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the unwanted polymerization of this highly reactive and valuable organic building block. Improper storage is the primary cause of reagent failure, leading to significant delays and compromised results. By adhering to the principles and protocols outlined below, you can ensure the long-term stability and efficacy of your material.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by users during the storage and handling of this reagent.
Q1: My vial of this compound, which was a liquid, has become viscous or solidified. What happened?
This is a classic sign of polymerization. The isothiocyanate (-N=C=S) functional group is highly electrophilic and can react with itself or with contaminants to form long-chain polymers, causing the material to increase in viscosity and eventually solidify.[1][2] Once this process has started, the reagent is no longer pure and should not be used in your experiments.
Q2: What is the single most critical factor for preventing polymerization during storage?
Temperature control. This reagent must be stored under refrigerated conditions (2-8°C).[3][4] Low temperatures significantly slow down the rate of all chemical reactions, including the initiation and propagation steps of polymerization. Storing at room temperature or, worse, in a heated environment, will drastically shorten its shelf life.
Q3: The product datasheet recommends storing "under inert gas." Is this really necessary?
Yes, absolutely. This requirement is directly linked to preventing moisture-initiated polymerization. Isothiocyanates are highly susceptible to hydrolysis and can react vigorously with water.[5] Atmospheric moisture is a primary initiator of polymerization. An inert gas blanket (e.g., dry argon or nitrogen) displaces moist air from the container's headspace, protecting the reagent.
Q4: How can I visually inspect my material for signs of degradation?
A fresh, high-purity sample should be a pale yellow, mobile liquid.[4] You should be concerned if you observe any of the following:
-
Increased Viscosity: The liquid flows more slowly than expected.
-
Cloudiness or Haze: Formation of insoluble oligomers or polymers.
-
Precipitate/Solid Formation: Clear evidence of advanced polymerization.
For a more quantitative assessment, you could use FT-IR spectroscopy to monitor the characteristic isothiocyanate peak (~2100 cm⁻¹). A decrease in the intensity of this peak over time, relative to other peaks, suggests degradation.
Q5: Can I "rescue" or use a partially polymerized reagent?
We strongly advise against it. A partially polymerized reagent has an unknown concentration of the active monomer. Furthermore, the soluble oligomers can interfere with your reaction, leading to inconsistent yields, unexpected side products, and difficulty in purification. The risk to your experiment's integrity far outweighs the cost of replacing the reagent.
Core Protocols for Reagent Stability
Adherence to rigorous handling protocols is essential for maintaining the integrity of this compound.
Protocol 1: New Reagent Intake and Initial Storage
-
Inspect Upon Arrival: Check that the manufacturer's seal is intact and there is no visible sign of polymerization.
-
Log Information: Record the date of receipt and the manufacturer's lot number.
-
Immediate Refrigeration: Immediately place the container in a 2-8°C refrigerator.
-
Utilize a Desiccator: For best results, place the sealed bottle inside a laboratory desiccator that is itself stored within the refrigerator. This provides a secondary barrier against moisture ingress.
-
Protect from Light: Store the reagent in its original amber vial or in a dark location to prevent any potential light-induced degradation.
Protocol 2: Aliquoting and Safe Handling Workflow
Repeatedly opening and closing the main stock bottle is a major source of contamination. We recommend aliquoting the material into smaller, single-use vials upon first opening.
-
Prepare a Dry Environment: Perform all transfers in a glove box with a low-moisture atmosphere or on a benchtop under a steady stream of dry inert gas (argon or nitrogen).
-
Equilibrate the Reagent: Before opening, allow the sealed bottle to warm to room temperature for at least 30-60 minutes inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold liquid upon opening.
-
Use Dry Equipment: Ensure all syringes, needles, and receiving vials are oven-dried and cooled under an inert atmosphere.
-
Perform the Transfer: Working quickly, unseal the main bottle and transfer the desired amounts into the smaller vials. Immediately flush the headspace of each vial (including the main stock bottle) with inert gas.
-
Seal Tightly: Use high-quality, PTFE-lined caps and ensure a tight seal. Parafilm can be used as an extra precaution.
-
Return to Storage: Promptly return the main stock bottle and all aliquots to refrigerated storage (2-8°C).
Data Summary: Storage Condition Comparison
| Parameter | Optimal Storage Condition | Poor/High-Risk Condition | Rationale |
| Temperature | 2–8 °C | Room Temperature (>20°C) or Heated | Slows reaction kinetics to minimize polymerization.[3] |
| Atmosphere | Dry Argon or Nitrogen | Ambient Air | Excludes moisture and oxygen, which are known initiators of degradation and polymerization.[5] |
| Moisture | Anhydrous (<50 ppm H₂O) | Exposure to Humidity | Water is a nucleophile that readily attacks the isothiocyanate group, initiating polymerization.[1][5] |
| Light | Dark (Amber Vial) | Direct Sunlight / UV Light | Prevents potential photochemically-induced radical formation. |
| Container | Original, Tightly Sealed PTFE-Lined Cap | Loosely Capped, Poorly Sealed | Prevents atmospheric contamination and reagent evaporation. |
Visual Workflow and Troubleshooting
The following diagram outlines the critical decision-making process for handling this reagent to ensure its stability and usability.
Caption: Decision workflow for receiving and handling the reagent.
Troubleshooting Guide
| Observed Problem | Probable Cause | Corrective Action & Prevention |
| Reagent has solidified in the vial. | Advanced Polymerization. | Action: The reagent is unusable. Dispose of it according to your institution's hazardous waste protocols. Prevention: Strictly adhere to the storage protocols (2-8°C, inert atmosphere, moisture exclusion). |
| Reaction yields are low or inconsistent. | Partial degradation or polymerization of the reagent. | Action: Discard the current vial and start the experiment with a fresh, unopened vial or a new aliquot. Prevention: Aliquot the reagent upon first use to prevent contamination of the main stock. Always warm the vial to room temperature in a desiccator before opening. |
| Difficult to draw liquid with a syringe. | Increased viscosity due to the onset of polymerization. | Action: Do not attempt to use the reagent. The concentration is no longer reliable. Dispose of the vial. Prevention: Monitor the reagent's viscosity each time you use an aliquot. If any change is noted, discard the aliquot. |
Understanding the Mechanism: Why Polymerization Occurs
The isothiocyanate functional group (-N=C=S) features an electrophilic carbon atom that is highly susceptible to attack by nucleophiles.[1][2] Polymerization can be initiated by several common laboratory contaminants.
-
Moisture-Initiated Pathway: This is the most common cause of degradation. Water acts as a nucleophile, attacking the central carbon of the isothiocyanate. This leads to the formation of an unstable carbamic acid derivative, which can then react with another isothiocyanate molecule, initiating a chain-growth polymerization.
-
Amine-Initiated Pathway: Trace amine impurities (e.g., from other reactions or cleaning protocols) are potent nucleophiles that can rapidly react with the isothiocyanate to form a thiourea. This thiourea can then initiate further polymerization.
-
Free-Radical Pathway: Although less common for this functional group than for vinyl monomers, polymerization can be initiated by free radicals generated by exposure to high heat, UV light, or trace radical-forming impurities.[6]
By controlling the reagent's environment—keeping it cold, dry, and away from light and chemical contaminants—you effectively remove the initiators required for these degradation pathways to begin.
References
-
Linus Pauling Institute. Isothiocyanates. Oregon State University. [Link]
-
Kalogeropoulos, N., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Doxastaki, K., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. [Link]
-
Sikorska, E., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. [Link]
-
McClements, D. J., et al. (2023). Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. Foods. [Link]
-
Armah, C. N., et al. (2022). The Anti-AGEing and RAGEing Potential of Isothiocyanates. Antioxidants. [Link]
-
Sikorska, E., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. ResearchGate. [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports. [Link]
-
Mazumder, D., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules. [Link]
-
Kumar, A. A., et al. (2014). Polymerization-based Signal Amplification for Paper-Based Immunoassays. Harvard DASH. [Link]
-
Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate. [Link]
-
Wako Pure Chemical Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link]
-
Zhang, Y., et al. (2021). Alternating Chain Growth Copolymerization of Isothiocyanates and Epoxides. Macromolecules. [Link]
-
Bamford, C. H., et al. (1984). Thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls. Part 2.—Initiation of free-radical polymerization... Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Wikipedia. Isothiocyanate. [Link]
-
Zhang, X., et al. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates... Journal of Organic Chemistry. [Link]
-
Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. [Link]
-
Scientific Laboratory Supplies. this compound, 98%. [Link]
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Technical Support Center: Addressing Poor Reproducibility in Experiments with 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CAS No. 23165-49-3). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile organic building block. The trifluoromethyl group and chloro-substituents make this reagent a valuable intermediate in the synthesis of novel therapeutics, particularly thiourea derivatives with potential biological activity.[1][2] However, the inherent reactivity of the isothiocyanate functional group can lead to challenges in experimental reproducibility.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and consistency of your results.
Part 1: Frequently Asked Questions (FAQs) — Foundational Knowledge for Success
This section addresses proactive questions regarding the handling, storage, and fundamental properties of this compound to prevent common errors before they occur.
Q1: What are the essential storage and handling conditions for this compound to ensure its stability?
A1: Proper storage is the first and most critical step in ensuring reproducibility. This compound is sensitive to moisture and can degrade over time if not handled correctly.
-
Temperature: The compound should be stored under refrigeration, with some suppliers recommending temperatures not exceeding 8°C.[3] A "Keep Cold" directive is common.[4][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to atmospheric moisture. The isothiocyanate group (-N=C=S) is electrophilic and will readily react with water.
-
Environment: Keep the container in a dry, well-ventilated place away from heat and direct sunlight.[6]
-
Handling: Always handle the reagent in a fume hood. Due to its volatility and hazardous nature, personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]
Q2: How can I verify the purity and integrity of my isothiocyanate before starting an experiment?
A2: Using a degraded or impure starting material is a primary source of poor yields and side reactions. Before use, especially with older stock, verification is crucial.
-
Visual Inspection: The compound should be a pale yellow liquid or solid.[4] Significant darkening or the presence of extensive solid precipitates (if it should be liquid) may indicate degradation.
-
Review Certificate of Analysis (CoA): The CoA from the supplier provides the initial purity, typically around 98%.[7]
-
Thin-Layer Chromatography (TLC): A quick TLC analysis against a known standard (if available) can reveal the presence of impurities. The appearance of multiple spots where there should be one is a red flag.
-
Spectroscopic Confirmation: For critical applications, acquiring a quick ¹H NMR or FT-IR spectrum and comparing it to the known reference spectrum can confirm the compound's structural integrity. The characteristic strong, broad isothiocyanate stretch in the IR spectrum should be present around 2100 cm⁻¹.
Q3: What are the primary safety precautions I should take when working with this compound?
A3: This compound is classified as hazardous and requires careful handling.
-
Hazard Codes: It is designated as corrosive, toxic, and an irritant.[3][4] Hazard statements include H301 (Toxic if swallowed), H314/H315 (Causes severe skin burns/irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or neoprene gloves, a face shield in addition to safety goggles, and a lab coat.[6][7]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Spill & Waste: Have appropriate spill cleanup materials ready. Dispose of waste according to your institution's hazardous waste protocols.
Q4: What is the fundamental reaction mechanism when this isothiocyanate reacts with a primary amine?
A4: The core reaction is a nucleophilic addition. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate (-N=C =S) group. This forms a stable N,N'-disubstituted thiourea. This reaction is typically efficient and often exothermic.[9][10]
Part 2: Troubleshooting Guide — Diagnosing and Solving Common Experimental Issues
This section is formatted to help you diagnose a problem based on its symptoms and provides actionable solutions grounded in chemical principles.
Issue 1: My thiourea synthesis reaction has a low yield or failed completely.
This is the most common issue and can be traced to a few key areas. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for low product yield.
-
In-Depth Explanation for Cause A (Reagent Integrity): The isothiocyanate functional group is highly susceptible to hydrolysis. Even trace amounts of water in your solvent or on glassware can consume the reagent, drastically reducing the yield.
-
In-Depth Explanation for Cause B (Substrate Reactivity): While aliphatic amines are strong nucleophiles and react quickly, aromatic amines (anilines) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.[11] For these substrates, heating is often required to provide the necessary activation energy. Adding a base like triethylamine (TEA) can deprotonate a small fraction of the amine, increasing its nucleophilicity and accelerating the reaction.[11]
Issue 2: I'm observing unexpected side products in my NMR or LC-MS analysis.
-
Potential Cause: Reaction with Solvent or Impurities. If you are using a nucleophilic solvent (e.g., an alcohol like methanol or ethanol) under heating, it can compete with your amine to attack the isothiocyanate, forming a thiocarbamate side product. Always use non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[9][12]
-
Potential Cause: Dimerization/Trimerization. While less common under standard conditions, prolonged heating or harsh basic conditions could potentially lead to self-reaction of the isothiocyanate. Ensure you are using appropriate temperatures and reaction times.
Issue 3: My final thiourea product is difficult to purify.
-
Challenge A: Product is an oil or does not precipitate. While many simple thioureas are crystalline and precipitate from the reaction mixture, more complex derivatives may remain in solution.[9]
-
Solution: After removing the solvent under reduced pressure, attempt to induce crystallization by triturating the resulting oil with a non-polar solvent like hexanes or diethyl ether. If this fails, column chromatography is the most reliable purification method.[13]
-
-
Challenge B: Product is contaminated with unreacted starting material. This occurs if the reaction did not go to completion.
-
Solution: Recrystallization is an excellent method to remove small amounts of impurities.[9][14] Choose a solvent system where your thiourea product has high solubility at high temperatures but low solubility at room temperature or below (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Part 3: Validated Experimental Protocol
This self-validating protocol for the synthesis of a model thiourea provides a reliable baseline for your experiments. Success with this protocol can help confirm that your reagents and techniques are sound.
Protocol: Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-N'-(benzyl)thiourea
This protocol describes the reaction of this compound with benzylamine, a standard primary amine.
Materials:
-
This compound (1.0 eq, 237.63 g/mol )
-
Benzylamine (1.0 eq, 107.15 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate for TLC and purification
Workflow Diagram:
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 23165-49-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound CAS#: 23165-49-3 [amp.chemicalbook.com]
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- 6. nbinno.com [nbinno.com]
- 7. 2-氯-5-(三氟甲基)异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C8H3ClF3NS | CID 141005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
Welcome to the technical support center dedicated to addressing the challenges associated with the trifluoromethyl (CF₃) group in organic synthesis. The unique properties of the CF₃ group, including its strong electron-withdrawing nature and high lipophilicity, make it a valuable substituent in pharmaceuticals and agrochemicals.[1][2][3] However, its reactivity can also lead to undesired side reactions. This guide provides troubleshooting advice and preventative strategies in a practical question-and-answer format to help you navigate these complexities.
Section 1: C-F Bond Activation and Defluorination Reactions
One of the most significant challenges when working with trifluoromethylated compounds is the potential for C-F bond activation, leading to partial or complete defluorination.[4][5][6] This can be a desired transformation in some cases, but it is often an unintended and problematic side reaction.
Frequently Asked Questions (FAQs)
Question: I am observing the formation of difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) byproducts in my reaction. What is causing this, and how can I prevent it?
Answer: This is a classic case of reductive defluorination. The C-F bond, while strong, can be cleaved under certain conditions, particularly with single-electron transfer (SET) reagents, low-valent metals, or photoredox catalysis.[4][5] The stability of the C-F bonds decreases as fluorine atoms are removed, making subsequent defluorination steps more favorable.
Troubleshooting Guide: Reductive Defluorination
| Potential Cause | Explanation | Recommended Solution |
| Strong Reducing Agents | Reagents like samarium(II) iodide (SmI₂), magnesium metal, or certain metal hydrides can reduce the CF₃ group.[4][7] | - Select Milder Reagents: If possible, choose a reducing agent with a lower reduction potential. - Control Stoichiometry: Use the minimum effective amount of the reducing agent. - Lower Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often suppress over-reduction.[4] |
| Photoredox Conditions | Visible light photocatalysis, especially with highly reducing catalysts, can initiate SET to the CF₃-containing substrate, leading to fluoride loss.[4][8] | - Catalyst Selection: Choose a photocatalyst with a less negative excited-state reduction potential. - Control Light Exposure: Minimize reaction time and protect the reaction from ambient light if not part of the desired mechanism. |
| Transition Metal Catalysis | Some transition metal catalysts, particularly in low oxidation states, can insert into the C-F bond, initiating a defluorination cascade.[5] | - Ligand Modification: Altering the ligand set on the metal can tune its reactivity and suppress C-F activation. - Catalyst Choice: Screen different transition metals. For example, if a palladium catalyst is causing issues, a nickel or copper catalyst might behave differently. |
Experimental Protocol: Minimizing Defluorination during a Reduction Reaction
-
Preparation: Rigorously dry all glassware and solvents. The presence of protic sources can facilitate hydrodefluorination.
-
Reagent Addition: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the trifluoromethylated substrate in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reductant Addition: Slowly add a solution of the reducing agent (e.g., a milder hydride or a precisely measured amount of SmI₂) dropwise over an extended period.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reduction.
-
Workup: Quench the reaction at low temperature before warming to room temperature.
Section 2: Reactions with Nucleophiles
The strong electron-withdrawing nature of the CF₃ group makes adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack.[9] This can lead to addition reactions or, in some cases, substitution of the CF₃ group.
Frequently Asked Questions (FAQs)
Question: My trifluoromethyl ketone is undergoing decomposition or forming complex mixtures in the presence of strong nucleophiles/bases. What is happening?
Answer: Trifluoromethyl ketones are highly electrophilic and can react with nucleophiles at the carbonyl carbon.[10][11][12] With strong bases, enolization can occur, but the high acidity of the resulting intermediate can lead to further reactions. Under harsh basic conditions, the CF₃ group itself can be hydrolyzed to a carboxylic acid.[13][14]
Troubleshooting Guide: Nucleophilic Attack on CF₃-Carbonyls
| Potential Cause | Explanation | Recommended Solution |
| Harsh Basic Conditions | Strong bases (e.g., alkoxides, hydroxides) can promote hydrolysis of the CF₃ group, especially in trifluoromethylphenols and some ketones.[13][14][15] | - Use Non-Nucleophilic Bases: For reactions requiring a base but not nucleophilic addition, consider sterically hindered bases like DBU or proton sponges. - Lower Temperature: Perform the reaction at reduced temperatures to control reactivity. |
| Over-reaction with Nucleophiles | The high electrophilicity of the carbonyl carbon can lead to multiple additions or undesired subsequent reactions. | - Controlled Addition: Add the nucleophile slowly and at low temperature. - Protecting Groups: If other functional groups are present, consider protecting them to prevent side reactions. |
| Reaction with Solvent | Nucleophilic solvents (e.g., methanol, water) can participate in the reaction, especially under acidic or basic catalysis. | - Use Aprotic Solvents: Switch to solvents like THF, dichloromethane, or toluene. Ensure solvents are anhydrous. |
Diagram: Reactivity of Trifluoromethyl Ketones
Caption: Potential reaction pathways of trifluoromethyl ketones.
Section 3: Reactions with Electrophiles
While the CF₃ group is strongly deactivating, reactions with electrophiles are still possible, particularly in the context of electrophilic aromatic substitution. Understanding its directing effects is crucial to avoid undesired isomers.
Frequently Asked Questions (FAQs)
Question: I am attempting an electrophilic aromatic substitution on a benzotrifluoride ring and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer: The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.[16] This is due to its powerful inductive electron-withdrawing effect, which destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Potential Cause | Explanation | Recommended Solution |
| Forcing Reaction Conditions | High temperatures or very strong Lewis acids can sometimes overcome the inherent directing effects, leading to a loss of selectivity. | - Optimize Temperature: Start with lower temperatures and gradually increase if the reaction is too slow. - Screen Lewis Acids: A milder Lewis acid might provide better selectivity. |
| Steric Hindrance | If the electrophile is very bulky, it may favor the less sterically hindered positions, potentially competing with the electronic directing effect. | - Modify the Electrophile: If possible, use a less bulky electrophilic reagent. |
| Substrate Control | If other activating or directing groups are present on the aromatic ring, they will influence the position of substitution. | - Consider Blocking Groups: It may be necessary to introduce a blocking group at a more reactive site, perform the desired reaction, and then remove the blocking group. |
Diagram: Directing Effect of the CF₃ Group
Caption: Electrophilic attack on benzotrifluoride.
Section 4: Radical Trifluoromethylation Issues
The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions.[17] While highly useful, its reactivity can also lead to side products.
Frequently Asked Questions (FAQs)
Question: My radical trifluoromethylation reaction is giving low yields and significant amounts of hydrodefluorination or dimerization byproducts. What can I do to improve it?
Answer: Low yields in radical trifluoromethylation can stem from inefficient radical generation, undesired radical quenching, or competing reaction pathways. The electrophilic nature of the •CF₃ radical makes it highly reactive.[1]
Troubleshooting Guide: Radical Trifluoromethylation
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Radical Generation | The initiator (e.g., peroxide, photoredox catalyst) may not be effectively generating the •CF₃ radical from your precursor (e.g., CF₃I, Togni's reagent). | - Screen Initiators: Test different radical initiators or photocatalysts. - Optimize Conditions: Adjust the temperature (for thermal initiation) or light source wavelength (for photochemical methods). |
| Radical Quenching | The •CF₃ radical can be quenched by hydrogen atom donors in the reaction mixture, leading to the formation of fluoroform (HCF₃). | - Solvent Choice: Use solvents that are poor hydrogen atom donors. - Purify Reagents: Ensure all reagents are free from impurities that could act as radical traps. |
| Substrate Reactivity | The substrate may not be sufficiently reactive towards the •CF₃ radical, allowing for competing dimerization or decomposition pathways. | - Modify Substrate: If possible, introduce an activating group on the substrate to enhance its reactivity towards radical addition. |
References
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Hu, J., & Wang, Q. (2021). Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers, 8(10), 2436-2453. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Organic Chemistry, 79(1), 1-11. [Link]
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Ni, S., & Li, C. (2021). Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. Chinese Chemical Letters, 32(12), 3717-3728. [Link]
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Wang, F., et al. (2022). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry, 87(15), 9875-9884. [Link]
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Various Authors. (2021). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. [Link]
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Zhang, P., et al. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Organic Letters, 19(14), 3743-3746. [Link]
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Studer, A. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(10), 5974-5987. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
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Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 331-339. [Link]
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Singh, R. P., et al. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873-2876. [Link]
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Gouverneur, V., et al. (2019). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition, 58(38), 13445-13449. [Link]
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Barham, J. P., et al. (2020). Selective activation of a single C–F bond in ArCF3. Nature Chemistry, 12(1), 86-92. [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1497-1508. [Link]
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Hu, J., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(9), 1164-1168. [Link]
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Singh, R. P., et al. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. PubMed. [Link]
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Le, C. M., & Stephenson, C. R. J. (2021). Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides. Journal of the American Chemical Society, 143(47), 19782-19789. [Link]
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Liu, Y., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
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Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Postigo, A. (2012). A "Renaissance" in Radical Trifluoromethylation. Chemistry – A European Journal, 18(28), 8512-8523. [Link]
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Postigo, A., & Cuesta, J. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 18(13), 1696-1721. [Link]
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Bar, F. J. J., & Courant, T. (2021). Defluoroalkylation and hydrodefluorination of trifluoromethyl groups using formate salts. Chemical Communications, 57(68), 8459-8462. [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic... [Link]
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Kobayashi, Y., & Kumadaki, I. (1973). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 6(12), 402-407. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(4), 2291-2339. [Link]
-
Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. [Link]
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Burton, D. J., & Howells, R. D. (2004). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 69(1), 233-236. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]
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Gouverneur, V., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10583-10597. [Link]
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Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? r/chemistry. [Link]
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Groves, J. T. (2012). Catalysis for Fluorination and Trifluoromethylation. Nature, 492(7427), 54-59. [Link]
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Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(21), 5725-5728. [Link]
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Kobayashi, Y., & Kumadaki, I. (1973). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. [Link]
-
Maher, K. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
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Jida, M., & Al-Masoudi, N. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6547. [Link]
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Maher, K. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]
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Uneyama, K. (2013). Fluorine atom(s) Substitution and/or Elimination Reactions from CF3, and CF2 Perfluoroalkyl groups of Organofluorinated Compounds. Journal of Fluorine Chemistry, 156, 144-158. [Link]
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ResearchGate. (2017). Is CF3 group prevent reduction of nitrile group? [Link]
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Li, C., et al. (2023). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. Organic Letters, 25(1), 133-138. [Link]
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Validation & Comparative
A Researcher's Guide to Validating 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate as a Covalent Binder
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate as a covalent binder to a specific protein target. Moving beyond a simple checklist, this document elucidates the causal logic behind experimental choices, ensuring a self-validating workflow from initial biochemical confirmation to cellular target engagement.
Introduction: The Resurgence of Covalent Modulators
Covalent drugs, once approached with caution due to concerns about off-target reactivity, are experiencing a renaissance in drug discovery.[1][2] Their ability to form a stable, long-lasting bond with a target protein can offer significant pharmacological advantages, including prolonged duration of action and improved potency. The isothiocyanate functional group (-N=C=S) is a key electrophilic "warhead" that can form covalent bonds with nucleophilic amino acid residues on a protein.[3][4]
This compound is an organic building block featuring this reactive isothiocyanate moiety.[5] This guide details the critical experiments required to validate its covalent binding mechanism, providing the robust data package necessary for advancing a research program. We will explore a multi-pronged approach encompassing biochemical, biophysical, and cellular methods to confirm not just if it binds, but how and where.
The Covalent Mechanism: Isothiocyanate Reactivity
The electrophilic central carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by electron-rich side chains of amino acids.[4] The most common targets are the thiol group of cysteine and the ε-amino group of lysine.[6][7] The reaction with a cysteine thiol forms a dithiocarbamate adduct, while reaction with a lysine amine forms a thiourea adduct. This targeted reactivity is the basis for its function as a covalent modifier.
Figure 1. Reaction mechanism of an isothiocyanate with a cysteine residue.
A Multi-Tiered Validation Workflow
Figure 2. A tiered workflow for validating covalent binders.
Tier 1: Foundational Biochemical Confirmation
The initial goal is to unequivocally demonstrate that a covalent bond has formed and to quantify the efficiency of this reaction.
Intact Protein Mass Spectrometry: The First Proof
Causality: Before investing in more complex experiments, you must confirm that the compound forms a stable adduct with the target protein. Intact mass spectrometry (MS) is the most direct method.[8] It measures the total mass of the protein. A mass shift corresponding to the molecular weight of the compound confirms covalent binding.[9]
Experimental Protocol:
-
Incubation: Incubate the purified target protein with a molar excess (e.g., 10-fold) of this compound. Include a vehicle control (e.g., DMSO) and a denatured protein control.
-
Purification: Remove excess, unbound compound using a desalting column or dialysis to prevent non-specific binding during analysis.[8]
-
Analysis: Analyze the samples using electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[10]
-
Interpretation: Compare the mass spectrum of the treated sample to the control. A mass increase of 237.63 Da (the molecular weight of the compound) in the main protein peak is indicative of a 1:1 covalent adduct.[5]
Kinetic Analysis: Measuring Binding Efficiency
Causality: Not all covalent interactions are equal. A key parameter for ranking and optimizing covalent inhibitors is the inactivation efficiency, expressed as kinact/KI.[11] This second-order rate constant reflects both the initial non-covalent binding affinity (KI) and the maximum rate of covalent bond formation (kinact).[12][13] It provides a quantitative measure of how efficiently the compound inactivates the protein, which is more informative than a simple IC50 value for time-dependent inhibitors.[11][12]
Experimental Protocol:
-
Assay Setup: Use a functional assay that continuously monitors the activity of the target protein (e.g., an enzymatic assay).
-
Progress Curves: Measure enzyme activity over time in the presence of multiple concentrations of the isothiocyanate compound.
-
Data Fitting: Fit the resulting progress curves to the two-step model of irreversible inhibition (Scheme 1) to determine the observed rate of inactivation (kobs) at each inhibitor concentration.[14][15]
-
Parameter Calculation: Plot kobs versus inhibitor concentration. A hyperbolic fit to this data yields the kinact (the Vmax of the plot) and KI (the concentration at half-maximal kobs). The ratio kinact/KI can then be calculated.[16]
Tier 2: High-Resolution Site Identification and Structural Validation
Once covalent binding is confirmed, the next critical questions are: where exactly does it bind, and what does the interaction look like?
Peptide Mapping by LC-MS/MS: Pinpointing the Residue
Causality: Intact MS confirms that binding occurs, but not where. Identifying the specific amino acid residue modified by the isothiocyanate is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.[17] This is achieved by digesting the protein into smaller peptides and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Adduct Formation: Prepare the covalent protein-inhibitor adduct as described for intact MS analysis.
-
Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the masses of the resulting fragments.
-
Data Analysis: Search the fragmentation data against the protein's sequence. The modified peptide will show a mass shift of +237.63 Da. The fragmentation pattern (MS/MS spectrum) of that peptide will reveal which specific amino acid residue carries the modification.[17][18]
X-Ray Crystallography: Visualizing the Bond
Causality: X-ray crystallography provides the ultimate proof of covalent modification by allowing direct visualization of the bond between the compound and the target protein in three-dimensional space.[19][20] This high-resolution structural information is invaluable for rational drug design, confirming the binding mode and revealing other key non-covalent interactions that contribute to affinity and selectivity.[21][22]
Experimental Protocol:
-
Complex Formation: The protein-ligand complex can be formed either by co-crystallization (incubating the protein and compound together before setting up crystallization trials) or by soaking pre-formed apo-protein crystals in a solution containing the compound.[23]
-
Crystallization & Data Collection: Grow crystals of the complex and collect X-ray diffraction data, often at a synchrotron source.[21]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A clear, unambiguous density corresponding to the inhibitor covalently attached to a specific amino acid residue confirms the binding event.[20]
Tier 3: Proving Relevance in a Cellular Context
Biochemical and structural data are essential, but the final validation step is to demonstrate that the compound engages its intended target within the complex environment of a living cell.
Cellular Target Engagement Assays
Causality: A compound's activity in a test tube doesn't always translate to a cellular setting due to factors like cell permeability, metabolism, and engagement of off-targets. Cellular target engagement assays confirm that the compound reaches and binds to its target inside the cell.[18]
Recommended Method: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Covalent binding typically stabilizes the target protein, increasing its melting temperature.
-
Quantification: Separate soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.
-
Interpretation: A shift to a higher melting temperature in the compound-treated samples relative to the control indicates target engagement.[24]
Alternative Method: Activity-Based Protein Profiling (ABPP) Competition If a specific activity-based probe for the target protein family is available, a competition experiment can be performed. Pre-treatment of cells with the isothiocyanate compound will block the binding of the probe to the target, leading to a reduced signal that can be quantified by proteomics.[25][26]
Comparison with Alternative Covalent Warheads
This compound is one of many electrophilic groups, or "warheads," used in covalent drug design.[6] Its performance and suitability should be weighed against common alternatives.
| Warhead | Common Target Residue(s) | Reactivity Mechanism | Key Characteristics |
| Isothiocyanate | Cysteine, Lysine | Nucleophilic Addition | Broad reactivity, can be tuned by electronics.[3][27] |
| Acrylamide | Cysteine | Michael Addition | Widely used, relatively mild electrophile, reactivity is tunable.[2] |
| Vinyl Sulfone | Cysteine, Lysine, Histidine | Michael Addition | More reactive than acrylamides, can target a broader range of nucleophiles.[28][29] |
| Chloroacetamide | Cysteine | SN2 Substitution | Highly reactive, may have higher potential for off-target effects if not optimized.[28] |
| Nitrile | Cysteine | Nucleophilic Addition | Often forms a reversible covalent bond, which can be advantageous for safety.[8] |
Why Choose an Isothiocyanate? Isothiocyanates, like those found in nature (e.g., sulforaphane), have a well-documented history of biological activity.[4][30] Their ability to react with both cysteine and lysine residues can be an advantage or a disadvantage depending on the target.[7] If a target protein lacks an accessible cysteine, the ability of an isothiocyanate to target a lysine may provide a unique opportunity for covalent modification that is unavailable to more cysteine-selective warheads like acrylamides. However, this broader reactivity profile necessitates careful selectivity screening.
Conclusion
Validating this compound, or any covalent binder, is a rigorous, multi-step process. A successful validation strategy integrates direct biochemical evidence of adduct formation (Intact MS), quantitative assessment of reactivity (kinact/KI), precise identification of the modification site (Peptide Mapping), high-resolution structural visualization (X-ray Crystallography), and confirmation of target binding in a physiological setting (Cellular Target Engagement). By following this logical, self-validating workflow, researchers can build a robust and compelling case for their molecule's mechanism of action, paving the way for its use as a powerful research tool or a promising therapeutic candidate.
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de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
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Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions. Available at: [Link]
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Kim, D., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. MedChemComm. Available at: [Link]
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Kuzmic, P. (2015). Technical notes: Covalent inhibition kinetics. BioKin, Ltd. Available at: [Link]
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Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
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Abdeldayem, A., et al. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
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Carna Biosciences. (n.d.). Kinetic analysis of covalent and irreversible inhibitors. Kinase Logistics Europe. Available at: [Link]
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LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. Available at: [Link]
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Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. Available at: [Link]
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Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. Available at: [Link]
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Semantic Scholar. (2003). X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar. Available at: [Link]
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Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Available at: [Link]
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Lorke, M., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]
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Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Peak Proteins. Available at: [Link]
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Guerrero-Castilla, A., et al. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants. Available at: [Link]
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ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]
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Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. Available at: [Link]
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Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]
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Li, Y., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. Available at: [Link]
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Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available at: [Link]
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Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. Available at: [Link]
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BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. Available at: [Link]
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Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology. Available at: [Link]
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Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Axxam. Available at: [Link]
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Zhao, Z., et al. (2020). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. Available at: [Link]
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Ramachandran, V., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
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Zhang, T., et al. (2021). CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. Nucleic Acids Research. Available at: [Link]
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Linsky, T., et al. (2023). Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling. Available at: [Link]
-
Mi, L., et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. Journal of Biological Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed Central. Available at: [Link]
-
Nakamura, Y., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: Plausible transformation of isothiocyanate from thiol to amine. Okayama University Scientific Achievement Repository. Available at: [Link]
-
Johnson, D. S. (2023). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
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ResearchGate. (2021). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. ResearchGate. Available at: [Link]
-
Request PDF. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF. Available at: [Link]
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Wang, Z., et al. (2022). CovBinderInPDB: a Structure-Based Covalent Binder Database. Journal of Chemical Information and Modeling. Available at: [Link]
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Amagai, K., et al. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. Available at: [Link]
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Wang, Y., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal. Available at: [Link]
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Wang, Y., et al. (2012). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. PubMed Central. Available at: [Link]
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Comparative analysis of reactivity between 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate and other phenyl isothiocyanates
A Comparative Guide to the Reactivity of Phenyl Isothiocyanates for Bioconjugation and Drug Development
Introduction: The Critical Role of Isothiocyanate Reactivity in Scientific Applications
Phenyl isothiocyanates (PITCs) are a cornerstone class of reagents in the biomedical and chemical sciences. Their utility is defined by the unique electrophilicity of the isothiocyanate (-N=C=S) functional group, which readily undergoes nucleophilic attack by primary and secondary amines, as well as thiols, to form stable thiourea or dithiocarbamate linkages, respectively. This reactivity profile has led to their widespread use, most notably as the key reagent in Edman degradation for protein sequencing, a technique that has been fundamental to proteomics.[1][2][3] Beyond this classical application, substituted PITCs are increasingly employed as covalent modifiers in drug discovery, as probes for chemical biology, and as essential linkers in bioconjugation chemistry.
The reactivity of the PITC scaffold, however, is not monolithic. It can be precisely tuned by appending substituents to the phenyl ring. These modifications alter the electronic and steric environment of the isothiocyanate group, thereby modulating its susceptibility to nucleophilic attack. Understanding these structure-activity relationships is paramount for researchers designing experiments, as it dictates reaction kinetics, specificity, and overall yield.
This guide provides a detailed comparative analysis focusing on 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate , a PITC featuring two potent electron-withdrawing groups (EWGs). We will dissect the theoretical basis for its heightened reactivity and compare it, both qualitatively and quantitatively, with other common phenyl isothiocyanates. This analysis is supported by a robust experimental protocol designed to allow researchers to validate these principles in their own laboratories.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The core reaction mechanism between a phenyl isothiocyanate and a primary amine (R'-NH₂) involves the nucleophilic attack of the amine's lone pair of electrons on the central carbon atom of the isothiocyanate group. This forms a transient, zwitterionic tetrahedral intermediate, which then rapidly undergoes proton transfer to yield the final, stable thiourea product.
The rate of this reaction is critically dependent on the electrophilicity of the isothiocyanate carbon. Substituents on the phenyl ring that withdraw electron density will enhance this electrophilicity, making the carbon more "attractive" to an incoming nucleophile and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) will decrease electrophilicity and slow the reaction.
Analysis of this compound:
This specific molecule is engineered for high reactivity through the synergistic effects of its substituents:
-
Trifluoromethyl Group (-CF₃): Located at the meta-position, this is one of the most powerful EWGs used in medicinal chemistry. It exerts a strong electron-withdrawing inductive effect (-I), significantly pulling electron density from the phenyl ring and, by extension, from the isothiocyanate group. This dramatically increases the partial positive charge on the central carbon.
-
Chloro Group (-Cl): Positioned ortho to the isothiocyanate, the chlorine atom also acts as an EWG through induction (-I effect). While it has a weak electron-donating resonance effect (+M), its inductive effect dominates, further enhancing the electrophilicity of the target carbon.
-
Steric Hindrance: The presence of the ortho-chloro group introduces a potential steric impediment. While the electronic effects are expected to dominate and cause a significant rate enhancement, this steric bulk may slightly temper the reactivity compared to a hypothetical scenario where both groups are at the meta and para positions.
Comparative Reactivity Landscape
To contextualize the performance of this compound, we compare it with several other PITCs, each illustrating a different electronic effect. The reactivity is quantified by a relative pseudo-first-order rate constant (k_obs), which would be determined experimentally by reacting each PITC with a model amine (e.g., glycine) under controlled conditions.
| Compound Name | Structure | Substituent(s) | Electronic Effect | Expected Relative Reactivity (k_obs) |
| This compound | ClC₆H₃(CF₃)NCS | -Cl (ortho), -CF₃ (meta) | Strong EWG (Inductive) | +++++ (Very High) |
| 4-Nitrophenyl Isothiocyanate | O₂NC₆H₄NCS | -NO₂ (para) | Strong EWG (Resonance & Inductive) | ++++ (High) |
| 4-Chlorophenyl Isothiocyanate | ClC₆H₄NCS | -Cl (para) | Moderate EWG (Inductive) | ++ (Moderate) |
| Phenyl Isothiocyanate (PITC) | C₆H₅NCS | None | Baseline (Neutral) | + (Baseline) |
| 4-Methoxyphenyl Isothiocyanate | CH₃OC₆H₄NCS | -OCH₃ (para) | Strong EDG (Resonance) | - (Low) |
This table presents illustrative data based on established chemical principles. Actual rate constants must be determined experimentally using the protocol outlined below.
As the data illustrates, the combination of two powerful EWGs on this compound positions it as a highly reactive electrophile, significantly surpassing even the well-known activated PITC, 4-nitrophenyl isothiocyanate. This makes it an ideal candidate for applications requiring rapid and efficient conjugation, such as labeling low-abundance proteins or working with less nucleophilic amines.
Experimental Protocol: Kinetic Analysis of PITC Reactivity via HPLC
This protocol provides a self-validating system for comparing the reactivity of various PITCs with a model primary amine nucleophile, glycine. The disappearance of the PITC is monitored over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of different PITCs with glycine.
1. Reagent and Equipment Preparation:
-
PITC Stock Solutions: Prepare 10 mM stock solutions of each PITC (e.g., this compound, 4-chlorophenyl isothiocyanate, and Phenyl isothiocyanate) in acetonitrile (ACN).
-
Glycine Buffer: Prepare a 1.0 M solution of glycine in a 100 mM sodium bicarbonate buffer, adjusted to pH 9.0. The high concentration of glycine and basic pH ensure pseudo-first-order kinetics, where the reaction rate depends only on the PITC concentration.[4]
-
Quenching Solution: Prepare a 1 M solution of hydrochloric acid (HCl) in 50:50 ACN/water. This will instantly protonate the remaining glycine, stopping the reaction.
-
HPLC System: An HPLC equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV-Vis or DAD detector is required.[5][6][7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Reaction Setup: In a thermostatted vial at 25°C, add 950 µL of the 1.0 M glycine buffer.
-
Reaction Initiation: To start the reaction (t=0), add 50 µL of the 10 mM PITC stock solution to the glycine buffer. Mix thoroughly. The final PITC concentration will be 0.5 mM.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture. Note: For highly reactive PITCs like the target molecule, shorter time points will be necessary.
-
Quenching: Immediately add the 100 µL aliquot to a vial containing 900 µL of the quenching solution. This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis:
-
Set the detector to monitor at a wavelength where the PITC absorbs strongly (e.g., ~254 nm).
-
Inject 10 µL of each quenched time-point sample.
-
Run a gradient elution method (e.g., 10% to 90% Mobile Phase B over 15 minutes) to separate the PITC from the thiourea product and glycine.
-
Record the peak area of the starting PITC for each time point.
-
4. Data Analysis and Validation:
-
Quantification: The peak area of the PITC at each time point is proportional to its concentration.
-
Kinetic Plot: For each PITC tested, create a plot of the natural logarithm of the normalized peak area (ln(Area_t / Area_0)) versus time (in seconds).
-
Determine Rate Constant: The data should fit a straight line. The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.
-
Trustworthiness: This protocol is self-validating because the linearity of the kinetic plot (an R² value > 0.98) confirms that the reaction follows pseudo-first-order kinetics as designed. Comparing the k_obs values obtained for different PITCs provides a direct, quantitative measure of their relative reactivity.
Conclusion and Field Insights
The analysis confirms that This compound is a superior reagent for applications demanding high reactivity. Its electronic architecture, featuring two potent and strategically positioned electron-withdrawing groups, significantly enhances the electrophilicity of the isothiocyanate carbon. This translates to faster reaction times, allowing for efficient labeling at lower concentrations or with less reactive biological nucleophiles.
Practical Implications for Researchers:
-
For Bioconjugation: This reagent is ideal for rapid and high-yield protein labeling, especially when dealing with pH-sensitive proteins where shorter incubation times are beneficial.
-
For Drug Development: As a covalent warhead, its high reactivity can lead to potent target engagement. However, researchers must carefully balance this reactivity against potential off-target effects. The steric influence of the ortho-chloro group may offer a handle for tuning selectivity compared to other highly activated isothiocyanates.
-
For Chemical Biology: When developing chemical probes, the fast kinetics can be advantageous for capturing dynamic cellular processes.
By understanding the interplay of electronic and steric effects, scientists can move beyond treating all phenyl isothiocyanates as equivalent. Selecting the appropriately tuned reagent, such as the highly activated this compound, is a critical step in designing elegant, efficient, and successful experiments.
References
-
Drobnica, L., & Augustin, J. (1965). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Imaizumi, Y., et al. (1981). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan.
-
Wikipedia. (2023). Edman degradation. Available at: [Link]
-
Chemistry Basics. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available at: [Link]
- Um, I. H., et al. (2007). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines. Journal of Physical Organic Chemistry.
-
Angeloni, C., et al. (2019). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Pearson. (2022). Edman Degradation Explained. Available at: [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]
- Zhu, C., & Li, Y. (2021). Recent Advancement in the Synthesis of Isothiocyanates.
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
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-
Adhikary, J., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Physical Chemistry Chemical Physics. Available at: [Link]
-
Clarke, J. D., et al. (2013). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Molecular Nutrition & Food Research. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 98%. Available at: [Link]
-
Kaur, H., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]
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A Senior Application Scientist's Guide to Precision Protein Modification: Evaluating Alternatives to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
Introduction: The Quest for Specificity in Protein Labeling
In the intricate world of proteomics and drug development, the ability to covalently modify proteins with probes, tags, or therapeutic payloads is a cornerstone of discovery. For decades, isothiocyanates (ITCs), such as 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, have been workhorse reagents for this purpose. Their utility stems from a reliable reaction with primary amines, targeting the N-terminus and the ε-amino group of lysine residues.[1][2] This reaction, foundational to techniques like Edman degradation for protein sequencing, forms a stable thiourea linkage.[3][4]
However, the very reactivity that makes ITCs useful also presents limitations. Lysine is one of the most abundant amino acids, meaning that ITC-based labeling can result in a heterogeneous mixture of modified proteins, which may compromise protein structure and function.[5] Furthermore, the alkaline conditions required for the reaction (typically pH 8.5-9.5) can be harsh for sensitive proteins.[6][7] These challenges have spurred the development of alternative reagents that offer greater specificity, milder reaction conditions, and different reactivity profiles. This guide provides a comparative analysis of key alternatives, offering field-proven insights to help researchers select the optimal tool for their specific protein modification needs.
The Benchmark: Isothiocyanate Chemistry
The isothiocyanate functional group (-N=C=S) is a powerful electrophile. The central carbon is readily attacked by nucleophiles, most notably the unprotonated primary amines on a protein.[8]
Mechanism of Action: The reaction proceeds via a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon of the isothiocyanate. This forms a stable N,N'-disubstituted thiourea bond.[4][9] To ensure the target amine is sufficiently nucleophilic, the reaction is performed at a pH above its pKa, typically between 8.5 and 9.5.[6][7]
Caption: Reaction mechanism of a primary amine with an isothiocyanate.
While robust, the primary drawback of this method is the difficulty in achieving site-selectivity between the numerous lysine residues and the single N-terminus, leading to potential heterogeneity in the final product.[5][]
A Curated Selection of Alternatives
To overcome the limitations of ITCs, researchers can turn to a variety of reagents that target different amino acid residues or employ distinct reaction mechanisms.
N-Hydroxysuccinimide (NHS) Esters: The Amine-Reactive Alternative
N-hydroxysuccinimide (NHS) esters are the most common alternative for modifying primary amines.[][11] Like ITCs, they react with the N-terminus and lysine side chains but form a highly stable amide bond.
-
Mechanism: The reaction is an acylation where the primary amine attacks the carbonyl carbon of the ester, displacing the NHS leaving group.[11]
-
Reaction Conditions: The optimal pH for NHS ester reactions is slightly lower than for ITCs, typically between 8.3 and 8.5.[12][13] This milder condition can be advantageous for protein stability.
-
Key Difference & Causality: The primary competitor to the labeling reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This side reaction becomes more pronounced at higher pH values, which is why the reaction is kept in the mildly basic range.[12] It is also critical to use amine-free buffers (e.g., phosphate or bicarbonate buffers), as common buffers like Tris contain primary amines that will compete with the protein for the label.[14]
Maleimides: The Cysteine-Specific Standard
For researchers seeking high site-specificity, targeting cysteine residues is an excellent strategy. Cysteine is one of the least abundant amino acids, and its thiol (-SH) side chain is highly nucleophilic, making it a unique target.[15] Maleimides are the most widely used reagents for cysteine modification.[16]
-
Mechanism: Maleimides react with thiols via a Michael addition mechanism, forming a stable thiosuccinimide linkage.[17]
-
Reaction Conditions: This reaction is most efficient at a pH range of 6.5-7.5.[17]
-
Expert Insight: The choice of this pH range is a deliberate balance. It is slightly acidic to neutral to minimize the competing reaction of maleimides with lysine amines (which becomes more significant at pH > 8.0), while still being high enough for a sufficient population of the thiol to be in its reactive thiolate anion (S⁻) form.[15]
-
Trustworthiness Consideration: A known drawback of the resulting thiosuccinimide bond is its potential for reversibility through a retro-Michael reaction, especially in the presence of other biological thiols like glutathione.[18] This can lead to the transfer of the label in vivo. Strategies to overcome this include using dibromomaleimides which can re-bridge disulfide bonds or promote hydrolysis of the succinimide ring to a more stable form.[19]
Haloacetamides (Iodoacetamide/Bromoacetamide): Irreversible Cysteine Alkylation
Haloacetamides are another class of thiol-reactive reagents that provide an even more stable linkage than maleimides.
-
Mechanism: These reagents react with cysteine via an SN2 nucleophilic substitution reaction, forming a highly stable thioether bond.[17]
-
Reaction Conditions: The reaction is typically performed at a pH of 7.5-8.5.
-
Performance Comparison: While the thioether bond formed is essentially irreversible, the reaction kinetics of haloacetamides are generally slower than those of maleimides.[17] At higher pH and with excess reagent, haloacetamides can exhibit some cross-reactivity with other nucleophilic residues like histidine and lysine.[17]
Head-to-Head Comparison: Data-Driven Reagent Selection
The choice of a modification reagent is a critical decision that dictates the specificity, stability, and success of an experiment. The following table summarizes the key performance parameters of the discussed reagents.
| Parameter | Isothiocyanates | NHS Esters | Maleimides | Haloacetamides |
| Primary Target | Lysine, N-Terminus | Lysine, N-Terminus | Cysteine | Cysteine |
| Mechanism | Nucleophilic Addition | Acylation | Michael Addition | SN2 Substitution |
| Optimal pH | 8.5 - 9.5[6][7] | 8.3 - 8.5[12][13] | 6.5 - 7.5[17] | 7.5 - 8.5[17] |
| Bond Formed | Thiourea | Amide | Thiosuccinimide | Thioether |
| Bond Stability | Highly Stable[6] | Highly Stable | Potentially Reversible[18] | Highly Stable, Irreversible[17] |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a robust starting point for protein modification. Optimization may be required for specific proteins and labels.
General Experimental Workflow
Caption: A streamlined workflow for covalent protein labeling.
Protocol 1: Amine Labeling with an NHS Ester
This protocol describes a general procedure for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[11] Crucially, this buffer must be free of primary amines.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: Gel filtration/desalting column (e.g., Sephadex G-25)[11]
Methodology:
-
Protein Preparation: Ensure the protein solution is in the appropriate Reaction Buffer. If the protein is in a buffer containing amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Causality: NHS esters readily hydrolyze in the presence of water, so anhydrous solvent and immediate use are critical for maintaining reactivity.
-
Reaction Initiation: Add a 5 to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11] If the label is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. The primary amine in Tris will consume any unreacted NHS ester.
-
Purification: Remove the unreacted label and reaction byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer (e.g., PBS).[11]
-
Validation: Characterize the conjugate. Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectroscopy. Mass spectrometry can be used to confirm the modification sites. Store the labeled protein appropriately, often at 4°C for short-term or -80°C for long-term storage.[6][20]
Protocol 2: Cysteine-Specific Labeling with a Maleimide
This protocol outlines the procedure for labeling a protein's cysteine residue(s).
Materials:
-
Protein of interest containing at least one cysteine residue
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Degassed buffer, pH 7.0-7.5 (e.g., PBS or HEPES).[21] Causality: The buffer must be degassed to prevent oxygen from re-oxidizing the thiol groups into disulfide bonds.
Methodology:
-
Protein Reduction (Self-Validation Step): Cysteine residues can form disulfide bonds, which do not react with maleimides.[21] To ensure the thiol is available, dissolve the protein in degassed Reaction Buffer and add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Expert Insight: TCEP is preferred over DTT or β-mercaptoethanol because it is thiol-free and does not need to be removed before adding the maleimide reagent.
-
Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Reaction Initiation: Add a 10 to 30-fold molar excess of the maleimide stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if necessary.
-
Purification: Separate the labeled protein from excess maleimide reagent and TCEP using a desalting column or dialysis.
-
Validation: Confirm successful labeling via mass spectrometry to identify the modified cysteine residue(s). Quantify the labeling efficiency using UV-Vis spectroscopy if the label has a chromophore.
Conclusion and Future Outlook
While this compound and other ITCs remain valuable for certain applications, the modern protein scientist has a diverse toolkit of alternatives that offer superior control and specificity. For general amine labeling under milder conditions, NHS esters are an excellent and direct replacement. For achieving high levels of site-specificity, thiol-reactive chemistry using maleimides or haloacetamides is the authoritative standard. The choice ultimately depends on the experimental goal: the number of desired labels per protein, the importance of site-homogeneity, and the stability requirements of the final conjugate. By understanding the underlying chemical principles and carefully selecting the right reagent, researchers can achieve precise and robust protein modifications to drive their discoveries forward.
References
- A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies. (n.d.). Benchchem.
- The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide. (n.d.). Benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives. (n.d.). Benchchem.
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). Royal Society of Chemistry.
- Conjugation to cysteine residues of proteins and antibodies using maleimide chemistry. (n.d.). Wiley Online Library.
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. (n.d.). Lumiprobe.
- NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments.
- Lys Conjugation. (n.d.). BOC Sciences.
- Nα,ε-Bis-Boc-L-lysine N-hydroxysuccinimide ester. (n.d.). BOC Sciences.
- Protocol for PEG NHS Ester. (2022). BroadPharm.
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Open Exploration Publishing.
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (n.d.). Benchchem.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PMC - NIH.
- Development of lysine modification strategies. (n.d.). ResearchGate.
- Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. (2016). PMC - NIH.
- Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PMC - NIH.
- Reaction mechanism of acetyl isothiocyanate with primary amines. (n.d.). Benchchem.
- A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs. Alternative Reagents. (n.d.). Benchchem.
- Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester. (n.d.). Chem-Impex.
- Protein labelling with FITC. (n.d.).
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate.
- Protocol for protein labeling using Rhodamine B Isothiocyanate? (2021). ResearchGate.
- Labeling procedures employing crystalline fluorescein isothiocyanate. (1961). PubMed.
- Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (n.d.). PMC - NIH.
- Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). PMC.
- Correlative Analysis of Amino Acids Sites for Structure Elucidation with Covalent Protein Painting. (2025). Journal of Proteome Research - ACS Publications.
- Covalent Chemical Tools for Profiling Post-Translational Modifications. (n.d.). Frontiers.
- Protein Modification Reagents. (n.d.). Thermo Fisher Scientific - AU.
- Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (n.d.). PMC.
- Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (n.d.). NIH.
- The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. (n.d.).
- Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. (n.d.). MDPI.
- Physiological relevance of covalent protein modification by dietary isothiocyanates. (n.d.). PMC.
- Amino acid analysis utilizing phenylisothiocyanate derivatives. (n.d.). PubMed.
- Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. (n.d.). PMC - NIH.
- Chemical modification of bovine transducin: effect of fluorescein 5'-isothiocyanate labeling on activities of the transducin alpha subunit. (n.d.). PubMed.
- Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. (n.d.). PMC - NIH.
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- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Preclinical Assessment of Drug Candidates Derived from the 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate Scaffold
This guide provides a comprehensive framework for assessing the efficacy and selectivity of novel drug candidates derived from the 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CTP-ITC) scaffold. As researchers and drug development professionals, our goal is not merely to synthesize new chemical entities but to rigorously evaluate their therapeutic potential through validated, systematic preclinical workflows. This document outlines the causality behind experimental choices, provides detailed protocols for key assays, and offers a comparative analysis of hypothetical drug candidates to illustrate the evaluation process.
The CTP-ITC scaffold is a promising starting point for drug discovery. The isothiocyanate (-N=C=S) group is a well-known pharmacophore found in naturally occurring compounds with anticancer and anti-inflammatory properties.[1][2] It acts as an electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to potent and durable inhibition. Furthermore, the inclusion of a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the phenyl ring is a strategic design choice. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (aiding cell membrane permeability), and participate in strong binding interactions with target proteins.[3] Similarly, the chlorine atom can modulate the electronic properties of the ring and contribute to binding affinity.
For the purpose of this guide, we will consider a hypothetical series of drug candidates derived from CTP-ITC to demonstrate the assessment workflow:
-
CTP-T1 & CTP-T2 : Two thiourea derivatives synthesized by reacting CTP-ITC with different primary amines. Thioureas are known for a wide range of biological activities, including antimicrobial and anticancer effects.[4]
-
CTP-K1 : A candidate designed to target a specific protein kinase, where the CTP-ITC moiety serves as a covalent warhead.
Part 1: Assessing Therapeutic Efficacy
The initial phase of evaluation focuses on the drug's ability to produce a desired therapeutic effect in vitro. This typically begins with broad screening to measure cytotoxicity against cancer cell lines, followed by more focused mechanistic studies.
Primary Screening: Cell Viability & Cytotoxicity
The fundamental question is whether a candidate can inhibit the proliferation of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment. We utilize colorimetric assays, such as the MTT or XTT assay, which measure the metabolic activity of living cells. A decrease in metabolic activity is proportional to the degree of cell death or growth inhibition caused by the drug candidate.
The choice of cell lines is critical. A panel should include representatives from different cancer types (e.g., breast, lung, prostate) to assess the breadth of activity. For our comparison, we will use MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and DU145 (prostate carcinoma). Doxorubicin, a standard chemotherapeutic agent, serves as a positive control.
Table 1: Comparative Cytotoxicity (IC50, µM) of CTP-ITC Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | DU145 (Prostate) |
| CTP-T1 | 12.5 | 15.8 | 25.1 |
| CTP-T2 | 5.2 | 8.1 | 11.7 |
| CTP-K1 | 0.8 | 1.2 | 75.3 |
| Doxorubicin | 0.5 | 0.9 | 1.5 |
Causality Insights:
-
The data suggests CTP-T2 is more potent than CTP-T1 across all cell lines, indicating the amine substituent plays a key role in its activity.
-
CTP-K1 shows high potency against MCF-7 and A549 but is significantly less effective against DU145. This suggests its target kinase is crucial for the survival of the first two cell lines but not the third, providing an early hint of target-specific activity.
-
While not as potent as Doxorubicin, the novel candidates show promising activity that warrants further investigation, especially if they offer improved selectivity.
Mechanism of Action: Apoptosis Induction
Once cytotoxicity is established, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing inflammation. A common method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment (at 2x IC50)
| Compound | Early Apoptotic (Annexin V+/PI−) | Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| CTP-T2 | 35.7% | 12.4% | 48.1% |
| CTP-K1 | 42.1% | 15.8% | 57.9% |
Causality Insights:
-
Both CTP-T2 and CTP-K1 induce a significant increase in the apoptotic cell population compared to the control. This is a favorable outcome, suggesting they activate programmed cell death pathways rather than causing indiscriminate necrotic cell death.
-
This mechanistic insight is crucial for further development, guiding future experiments to identify the specific apoptotic pathway (intrinsic or extrinsic) being triggered.
Part 2: Evaluating Target Selectivity
High efficacy is meaningless if a drug candidate indiscriminately affects healthy cells. Selectivity—the ability to interact with the intended target while sparing off-targets—is paramount for minimizing side effects.
Case Study: Kinase Inhibitor Selectivity Profiling
For a candidate like CTP-K1 , designed as a kinase inhibitor, assessing its selectivity is a critical step. This is typically done by screening the compound against a large panel of diverse protein kinases. The results are often expressed as the percentage of enzyme activity inhibited at a given compound concentration.
Let's assume CTP-K1 was designed to target Epidermal Growth Factor Receptor (EGFR). A selectivity panel would assess its activity against EGFR and a host of other kinases.
Table 3: Selectivity Profile of CTP-K1 (Inhibition at 1 µM)
| Kinase Target | % Inhibition | Rationale for Inclusion |
| EGFR (Target) | 95% | Intended Target |
| HER2 | 45% | Closely related receptor tyrosine kinase |
| VEGFR2 | 10% | Key kinase in angiogenesis; common off-target |
| SRC | 8% | Important non-receptor tyrosine kinase |
| CDK2 | <5% | Serine/threonine kinase from a different family |
Causality Insights:
-
CTP-K1 demonstrates high potency against its intended target, EGFR.
-
It shows moderate activity against the closely related HER2 kinase, which is a common cross-reactivity profile for EGFR inhibitors and could even be therapeutically beneficial in some contexts.
-
Crucially, it shows low activity against unrelated kinases like VEGFR2, SRC, and CDK2, suggesting a good selectivity profile. This minimizes the risk of off-target effects related to angiogenesis or cell cycle disruption. A drug is generally considered selective if it is at least 10-fold more potent against its primary target than against off-targets.
Part 3: Detailed Experimental Protocols
Trustworthiness in research is built on reproducible methodologies. The following are detailed, step-by-step protocols for the key assays discussed.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for determining cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the drug candidates (e.g., CTP-T1, CTP-T2) in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation : Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the detection of apoptosis by flow cytometry, a method that allows for the rapid quantification of apoptotic and necrotic cells.
-
Cell Culture and Treatment : Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the drug candidates at the desired concentration for the specified time (e.g., 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition : Analyze the samples on a flow cytometer within one hour. FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.
-
Data Analysis : Use appropriate software to gate the cell populations: Viable (Annexin V−/PI−), Early Apoptotic (Annexin V+/PI−), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Part 4: Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes. The following are rendered using the DOT language.
Preclinical Candidate Assessment Workflow
Sources
A comparative study on the inhibitory potential of substituted phenyl isothiocyanates on urease.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of substituted phenyl isothiocyanates as inhibitors of urease, a critical enzyme implicated in various pathological conditions and agricultural nitrogen loss. Authored from the perspective of a Senior Application Scientist, this document synthesizes experimental data on structure-activity relationships, details robust in vitro assay protocols, and provides mechanistic insights to guide the rational design of novel urease inhibitors.
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This seemingly simple reaction has profound physiological and environmental consequences. In human health, urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By producing ammonia, H. pylori neutralizes the acidic environment of the stomach, allowing it to colonize the gastric mucosa. Urease activity is also associated with the formation of infection-induced urinary stones and contributes to the pathology of other infections caused by Proteus mirabilis and Klebsiella pneumoniae.
In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss through ammonia volatilization and contributes to environmental pollution. Therefore, the development of potent and specific urease inhibitors is a critical area of research in both medicine and agriculture.
Isothiocyanates (-N=C=S), a class of naturally occurring and synthetic compounds, have emerged as promising urease inhibitors. Their mechanism of action involves the covalent modification of cysteine residues within the active site of the enzyme, leading to its inactivation. This guide focuses specifically on phenyl isothiocyanates and the influence of various substituents on their urease inhibitory potential, providing a framework for understanding their structure-activity relationship (SAR).
Comparative Analysis of Substituted Phenyl Isothiocyanates
The inhibitory potential of phenyl isothiocyanates against urease is significantly influenced by the nature and position of substituents on the phenyl ring. The electronic properties of these substituents play a crucial role in modulating the reactivity of the isothiocyanate group and its interaction with the enzyme's active site.
Table 1: Comparative Urease Inhibitory Activity of Substituted Phenyl Isothiocyanates
| Compound ID | Substituent | IC50 (µg/mL) | Reference |
| 1 | 3-chloro, 4-fluoro | 27.1 | [1] |
| 2 | Unsubstituted | 27.9 | [1] |
| 3 | 4-methoxy | 29.2 | [1] |
| 4 | Electron-donating groups | Generally less active | [1] |
| 5 | Electron-withdrawing groups | Generally more active | [1] |
| Standard | Thiourea | 27.5 | [1] |
Structure-Activity Relationship (SAR) Insights:
The data, although from a study on a related series of compounds, provides valuable insights into the SAR of substituted aryl isothiocyanates against urease.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., 3-chloro, 4-fluoro), tends to enhance the urease inhibitory activity. This is likely due to an increase in the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack by the cysteine thiolates in the urease active site. The compound with 3-chloro and 4-fluoro substitutions (Compound 1) demonstrated the highest potency in the series, even surpassing the standard inhibitor, thiourea[1].
-
Electron-Donating Groups: Conversely, electron-donating groups on the phenyl ring generally lead to a decrease in inhibitory activity[1]. For instance, a methoxy group (an electron-donating group) at the para position resulted in slightly lower activity compared to the unsubstituted analog[1]. This effect can be attributed to the decreased electrophilicity of the isothiocyanate moiety, reducing its reactivity towards the enzyme's active site.
-
Positional Effects: The position of the substituent on the phenyl ring also influences the inhibitory potential, although more extensive data is needed for a conclusive analysis. The combination of substituents at the meta and para positions in Compound 1 suggests that a synergistic electronic effect may contribute to its high potency[1].
Mechanism of Urease Inhibition by Phenyl Isothiocyanates
The primary mechanism of urease inhibition by isothiocyanates is the irreversible covalent modification of a critical cysteine residue in the active site flap of the enzyme.
Figure 1: Urease Inhibition by Phenyl Isothiocyanate.
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic thiol group (-SH) of a cysteine residue in the urease active site. This reaction forms a dithiocarbamate adduct, which covalently links the inhibitor to the enzyme, leading to its irreversible inactivation.
Experimental Protocol: In Vitro Urease Inhibition Assay
The following protocol outlines a robust and widely used method for determining the in vitro urease inhibitory activity of test compounds. This protocol is based on the measurement of ammonia production using the indophenol method.
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compounds (substituted phenyl isothiocyanates)
-
Thiourea (standard inhibitor)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride from sodium hypochlorite)
-
96-well microplate reader
-
Incubator
Experimental Workflow:
Figure 2: Workflow for In Vitro Urease Inhibition Assay.
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare stock solutions of urease, urea, test compounds, and thiourea in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Plate Setup: In a 96-well plate, add 25 µL of the test compound solution (at various concentrations) to each well. For the positive control, add 25 µL of thiourea solution. For the negative control (100% enzyme activity), add 25 µL of buffer.
-
Enzyme Addition: Add 25 µL of urease solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and induce color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Self-Validation and Trustworthiness:
This protocol incorporates several features to ensure self-validation and trustworthiness of the results:
-
Controls: The inclusion of both positive (thiourea) and negative (buffer) controls is essential for validating the assay's performance and for normalizing the data.
-
Dose-Response Curve: Determining the IC50 value from a dose-response curve provides a more accurate and reliable measure of inhibitory potency than single-point measurements.
-
Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results.
Conclusion and Future Directions
Substituted phenyl isothiocyanates represent a promising class of urease inhibitors. The structure-activity relationship studies indicate that the inhibitory potency can be fine-tuned by modifying the electronic properties of the phenyl ring. Specifically, the introduction of electron-withdrawing groups enhances the inhibitory activity, likely by increasing the electrophilicity of the isothiocyanate moiety.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of substituted phenyl isothiocyanates: This will provide a more comprehensive understanding of the SAR and allow for the development of more potent inhibitors.
-
In vivo studies: Promising candidates identified in vitro should be evaluated in animal models to assess their efficacy and safety.
-
Computational modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to further elucidate the binding interactions between the inhibitors and the urease active site, guiding the design of next-generation inhibitors.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel urease inhibitors with therapeutic and agricultural applications.
References
-
IC 50 values of anti-urease activity. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Validating Covalent Adducts: Pinpointing the Binding Site of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of a drug's binding site is a cornerstone of mechanistic understanding and a critical step in the optimization of targeted therapies. Covalent inhibitors, which form a stable bond with their protein target, offer unique therapeutic advantages, including prolonged duration of action and enhanced potency. However, these benefits are predicated on a comprehensive understanding of their interaction at the molecular level. This guide provides an in-depth comparison of methodologies for validating the binding site of covalent adducts, with a focus on the powerful application of mass spectrometry for a novel agent, 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate (CTPITC).
While specific biological targets of CTPITC are still under investigation, its isothiocyanate functional group suggests a reactive profile towards nucleophilic amino acid residues. Isothiocyanates are known to react with the thiol group of cysteine residues, the amine groups of lysine residues, and the N-terminal proline of proteins.[1][2] The electron-withdrawing trifluoromethyl group and the chloro-substituent on the phenyl ring of CTPITC likely modulate its electrophilicity and, consequently, its reactivity and selectivity towards protein targets.
This guide will navigate the experimental journey of confirming and precisely mapping the covalent binding site of CTPITC on a putative protein target using mass spectrometry, while also providing a comparative analysis with alternative validation techniques.
The Mass Spectrometry-Centric Workflow: A Step-by-Step Validation Protocol
Mass spectrometry has emerged as an indispensable tool for the characterization of protein modifications, offering high sensitivity and the ability to pinpoint the exact location of a covalent adduct.[1][3][4] The most common and robust approach is a "bottom-up" proteomics strategy.[3][5][6]
Experimental Protocol: Bottom-Up Proteomics for CTPITC Adduct Mapping
-
Protein Incubation:
-
Incubate the purified target protein with CTPITC at various molar ratios (e.g., 1:1, 1:5, 1:10) and for different durations to optimize the modification conditions.
-
Include a control sample of the protein incubated with the vehicle (e.g., DMSO) alone.
-
-
Removal of Excess Reagent:
-
Eliminate unreacted CTPITC by dialysis, size-exclusion chromatography, or precipitation to prevent non-specific modifications during subsequent steps.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein using urea or guanidine hydrochloride to unfold it and enhance enzymatic access.
-
Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate free cysteine residues with iodoacetamide or N-ethylmaleimide to prevent disulfide bond reformation. This step is crucial for accurate identification of CTPITC-modified cysteines.
-
-
Enzymatic Digestion:
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.[5] This generates a predictable set of peptides for mass spectrometric analysis.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC) based on hydrophobicity.
-
Introduce the separated peptides into a high-resolution mass spectrometer.
-
The mass spectrometer will perform two stages of analysis (tandem mass spectrometry or MS/MS). The first stage (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. The second stage (MS2) involves selecting peptides of interest, fragmenting them, and measuring the m/z of the resulting fragment ions.[7]
-
-
Data Analysis and Interpretation:
-
Utilize specialized proteomics software to search the acquired MS/MS spectra against the known sequence of the target protein.[3]
-
Crucially, the search parameters must be configured to include a variable modification corresponding to the mass of CTPITC (237.63 Da).
-
The software will identify peptides that have been modified by CTPITC and, by analyzing the fragmentation pattern in the MS/MS spectra, pinpoint the exact amino acid residue to which it is attached. A shift in the mass of fragment ions containing the modified residue confirms the site of adduction.[8]
-
Visualizing the Workflow
Sources
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Cross-reactivity profiling of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate against a panel of proteins
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the cross-reactivity profile of 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, a covalent inhibitor. We delve into the fundamental principles of its reactivity, outline robust experimental strategies for profiling its protein targets, and present a comparative framework against other isothiocyanates. This document is intended to equip researchers with the necessary knowledge to design, execute, and interpret cross-reactivity studies, ultimately enabling a more thorough understanding of this compound's mechanism of action and potential off-target effects.
Introduction to this compound and Covalent Inhibition
This compound is an organic building block characterized by the presence of an isothiocyanate (-N=C=S) functional group.[1][2][3] This electrophilic moiety is the "warhead" of the molecule, capable of forming a stable covalent bond with nucleophilic residues on proteins.[4][5] Covalent inhibitors, like this compound, offer distinct advantages in drug discovery, including prolonged duration of action and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent inhibitors.[4][6][7]
The isothiocyanate group typically reacts with the thiol group of cysteine residues, and to a lesser extent, the amine groups of lysine, arginine, and proline, as well as the hydroxyl groups of serine, threonine, and tyrosine.[8] This reactivity forms the basis of its biological activity and is a critical consideration in assessing its selectivity. Understanding the full spectrum of protein interactions is paramount, as off-target covalent modifications can lead to toxicity and other adverse effects.
The Imperative of Cross-Reactivity Profiling
While the high reactivity of covalent inhibitors is a key therapeutic advantage, it also presents a significant challenge: the potential for off-target interactions.[4] A comprehensive cross-reactivity profile is therefore not just beneficial, but essential for several reasons:
-
Mechanism of Action Elucidation: Identifying the full suite of protein targets provides a clearer picture of the compound's biological effects.
-
Toxicity Prediction: Off-target binding can lead to unforeseen toxicities. Proactive profiling helps to identify and mitigate these risks early in the drug development process.
-
Lead Optimization: Understanding the structural basis of both on-target and off-target interactions guides medicinal chemistry efforts to improve selectivity and potency.
-
Biomarker Discovery: Target engagement can be used as a biomarker in preclinical and clinical studies to correlate drug dosage with efficacy and potential toxicity.[7]
Experimental Strategies for Cross-Reactivity Profiling
A multi-pronged approach is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of biochemical and cell-based assays, followed by proteomic analysis to identify specific binding partners.
Broad Panel Screening: Kinase Profiling
Given that kinases are a large and therapeutically important class of enzymes, and are often implicated in off-target effects, a broad kinase panel screen is an excellent starting point.[9][10] Numerous commercial services offer screening against hundreds of kinases in both biochemical and cellular formats.[11][12][13]
Rationale: This initial screen provides a broad, yet focused, view of the compound's interaction with a critical and well-characterized protein family. Cellular assays are particularly valuable as they provide insights into cell permeability and target engagement in a more physiologically relevant context.[11]
Proteome-Wide Profiling: Identifying the Full Spectrum of Targets
To cast a wider net and identify targets beyond the kinome, proteome-wide approaches are indispensable. These methods leverage chemical proteomics to identify proteins that are covalently modified by the compound of interest.[14][15][16]
A powerful strategy is the use of activity-based protein profiling (ABPP). In a competitive ABPP experiment, a proteome is treated with the test compound (this compound) before being labeled with a broad-spectrum covalent probe that targets the same class of residues (e.g., a cysteine-reactive probe). Proteins that are bound by the test compound will show reduced labeling by the probe, allowing for their identification and quantification by mass spectrometry.[16]
An alternative and complementary approach involves synthesizing a tagged version of the compound of interest. For instance, an alkyne-tagged analog of the isothiocyanate can be used to treat cells or lysates.[17] Following incubation, a reporter tag (e.g., biotin-azide) is attached via "click chemistry."[17] The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.[17]
Target Validation and Characterization
Once potential targets have been identified, it is crucial to validate these interactions and characterize their functional consequences.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine binding kinetics and affinity.[18]
-
Thermal Shift Assays (TSA): Ligand binding can alter the thermal stability of a protein. TSA measures these changes and can be used to validate interactions in a high-throughput manner.[18][19]
-
Functional Assays: For enzymatic targets, the effect of the compound on enzyme activity should be determined. For non-enzymatic targets, downstream functional consequences should be investigated.
Experimental Protocols
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify the cysteine-reactive protein targets of this compound in a complex proteome.
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
DMSO (vehicle control)
-
Cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Incubation: Aliquot the proteome and treat with either this compound (at various concentrations) or DMSO for a defined period at 37°C.
-
Probe Labeling: Add the cysteine-reactive probe to all samples and incubate to label the remaining accessible cysteines.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Protein Precipitation and Digestion: Precipitate the proteins, wash, and resuspend in a urea-containing buffer. Reduce the disulfide bonds with DTT and alkylate the remaining cysteines with IAA. Digest the proteins into peptides using trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin beads to enrich the biotin-tagged peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the proteins and quantify the relative abundance of the labeled peptides between the compound-treated and vehicle-treated samples.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of putative protein targets by this compound in intact cells.
Materials:
-
Intact cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
Antibodies against putative target proteins
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat intact cells with either this compound or DMSO for a specified time.
-
Heating: Heat aliquots of the treated cells at a range of temperatures.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using antibodies specific to the putative target proteins.
-
Data Analysis: Quantify the band intensities to generate melting curves. A shift in the melting curve in the compound-treated samples compared to the vehicle control indicates target engagement.
Comparative Analysis with Other Isothiocyanates
To provide context for the cross-reactivity profile of this compound, it is informative to compare its performance with other well-characterized isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN).[20][21][22][23]
| Feature | This compound | Phenethyl Isothiocyanate (PEITC) | Sulforaphane (SFN) |
| Structure | Aromatic ITC with electron-withdrawing groups | Aromatic ITC | Aliphatic ITC |
| Reactivity | Expected to be highly reactive due to electron-withdrawing groups | Moderately reactive | Less reactive than PEITC |
| Known Targets | To be determined by profiling | Tubulin, Keap1, various enzymes[21][23] | Keap1, histone deacetylases, various enzymes[23] |
| Primary Cellular Effect | To be determined | Apoptosis induction, Nrf2 activation[21][22] | Nrf2 activation, cell cycle arrest[23] |
Causality behind Experimental Choices: The inclusion of PEITC and SFN as comparators is strategic. They represent both aromatic and aliphatic isothiocyanates with differing reactivities and well-documented biological effects.[20][24] This comparison will help to delineate whether the observed cross-reactivity of this compound is a general feature of the isothiocyanate class or a specific property of its unique chemical structure.
Visualization of Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
Caption: The two-step mechanism of targeted covalent inhibition.
Conclusion
The comprehensive cross-reactivity profiling of this compound is a critical step in its evaluation as a potential therapeutic agent or chemical probe. By employing a combination of broad-panel screening, proteome-wide analysis, and rigorous target validation, researchers can gain a deep understanding of its biological interactions. This knowledge is essential for advancing the development of this and other covalent inhibitors in a safe and effective manner. The methodologies and comparative framework presented in this guide provide a robust foundation for these crucial investigations.
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Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
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MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
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ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from [Link]
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University of Connecticut. (2013). Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate and Established TRPA1 Chemical Probes
Introduction: The Role of Chemical Probes in Elucidating TRPA1 Function
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] Expressed predominantly in sensory neurons, its activation is linked to pain, inflammation, and respiratory conditions.[3][4] Consequently, TRPA1 has emerged as a significant therapeutic target, and selective chemical probes are indispensable tools for dissecting its physiological and pathological roles.[1]
Isothiocyanates are a well-known class of TRPA1 activators, with allyl isothiocyanate (AITC), the pungent compound in mustard and wasabi, being a canonical agonist.[1][5][6] These electrophilic compounds are understood to activate TRPA1 through covalent modification of cysteine and lysine residues within the N-terminal ankyrin repeat domain of the channel.[5][7]
This guide introduces 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate, a compound with structural features suggesting potential interaction with nucleophilic residues in proteins like TRPA1. While primarily utilized as a building block in organic synthesis for agrochemicals and pharmaceuticals, its isothiocyanate moiety warrants investigation into its activity as a potential TRPA1 modulator.[8][9] Here, we propose a comprehensive benchmarking framework to evaluate the performance of this compound against established and well-characterized TRPA1 probes: the agonist AITC, and the antagonists HC-030031 and A-967079.
This document serves as a technical guide for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.
The Chemical Probes: A Comparative Overview
A robust benchmarking study necessitates the use of well-validated reference compounds. For this hypothetical evaluation of this compound, we have selected the following gold-standard probes for the TRPA1 channel.
| Compound | Class | Mechanism of Action | Reported Potency |
| Allyl isothiocyanate (AITC) | Agonist | Covalent modification of cysteine and lysine residues in the N-terminus of TRPA1, leading to channel opening.[5][7] | EC50 of 6 and 93 µM in a two-site model for CGRP release from trigeminal ganglion neurons.[5] |
| HC-030031 | Antagonist | Selective, non-covalent blocker of the TRPA1 channel.[10][11] | IC50 of 6.2 µM and 5.3 µM against AITC- and formalin-evoked calcium influx, respectively.[11] |
| A-967079 | Antagonist | Potent and selective TRPA1 channel blocker.[3][12] | IC50 of 67 nM and 289 nM at human and rat TRPA1 receptors, respectively.[12] |
| This compound | Test Compound | Putative agonist via covalent modification due to the isothiocyanate group. | To be determined. |
Experimental Design for Benchmarking
The following sections detail the proposed experimental workflows to characterize and compare the activity of this compound with the reference probes.
Diagram: Experimental Workflow
Caption: Agonist activation of TRPA1 leads to calcium influx and CGRP release.
Assessing Selectivity: A Crucial Step for Probe Validation
A high-quality chemical probe must exhibit selectivity for its intended target over other related proteins to ensure that the observed biological effects are on-target. [13][14][15] Protocol 3: Selectivity Counter-Screening
Objective: To evaluate the selectivity of this compound by testing its activity against other relevant TRP channels, such as TRPV1 (the capsaicin receptor, often co-expressed with TRPA1) and TRPM8 (the cold and menthol receptor).
Procedure:
-
Utilize stable cell lines expressing human TRPV1 and TRPM8.
-
Perform the calcium imaging assay as described in Protocol 1.
-
Test this compound for agonist activity on these cell lines.
-
If it acts as a TRPA1 antagonist, test its ability to inhibit the activation of TRPV1 by capsaicin and TRPM8 by menthol.
-
Calculate the selectivity ratio by comparing the potency (EC50 or IC50) at TRPA1 to its potency at other TRP channels. A selectivity of at least 30-fold is generally considered a benchmark for a useful chemical probe.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark the performance of this compound as a potential modulator of the TRPA1 ion channel. By employing a combination of high-throughput cellular assays and detailed electrophysiological studies, alongside rigorous selectivity profiling, researchers can definitively characterize its pharmacological profile.
Should this compound be identified as a potent and selective TRPA1 modulator, it would represent a valuable new tool for the scientific community. Further studies could then explore its utility in in vivo models of pain, inflammation, and respiratory diseases, ultimately contributing to a deeper understanding of TRPA1 biology and the development of novel therapeutics.
References
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Al-Bishri, S., et al. (2020). Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca2+ Influx and CGRP Release Patterns: Enhancement by NGF and Inhibition with VAMP and SNAP-25 Cleaving Botulinum Neurotoxins. MDPI. [Link]
-
Chen, Y. T., et al. (2021). The effect of allyl isothiocyanate on chondrocyte phenotype is matrix stiffness-dependent: Possible involvement of TRPA1 activation. Frontiers in Cell and Developmental Biology. [Link]
-
Lu, H., et al. (2022). Inflammation—the role of TRPA1 channel. Frontiers in Immunology. [Link]
-
Jordt, S. E., et al. (2007). TRPA1: A Sensory Channel of Many Talents. NCBI Bookshelf. [Link]
-
Kaur, H., et al. (2024). Allyl isothiocyanate, a TRPA1 agonist, protects against olanzapine-induced hypothalamic and hepatic metabolic aberrations in female mice. Biochemical Pharmacology. [Link]
-
Wikipedia. (n.d.). TRPA1. Wikipedia. [Link]
-
Ashina, S., et al. (2019). Effect of TRPA1 activator allyl isothiocyanate (AITC) on rat dural and pial arteries. Pharmacological Reports. [Link]
-
ResearchGate. (n.d.). Addition of TRPA1 to alkyl iso(thio)cyanates. ResearchGate. [Link]
-
Macpherson, L. J., et al. (2007). TRP channel activation by reversible covalent modification. Nature. [Link]
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A Senior Application Scientist's Guide to Quantitative Mass Spectrometry for Analyzing 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate Modifications
In the landscape of covalent drug discovery and chemical biology, the precise identification and quantification of protein modifications are paramount. 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate is a reactive electrophile increasingly utilized as a chemical probe and a component of covalent inhibitors. Its isothiocyanate moiety forms stable thiourea or thiocarbamate linkages with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group.[1][2] Understanding the proteome-wide selectivity and stoichiometry of these modifications is critical for elucidating a compound's mechanism of action, identifying on- and off-targets, and ensuring its safety and efficacy.[3][4]
Mass spectrometry (MS)-based proteomics has become the gold standard for this type of analysis, offering unparalleled sensitivity and the ability to map modification sites with high resolution.[5] This guide provides an in-depth comparison of the leading quantitative MS-based proteomics workflows—Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling—for the analysis of proteins modified by this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific experimental goals.
The Chemistry of Modification: A Covalent Interaction
The core of the interaction lies in the reaction between the electrophilic isothiocyanate group (-N=C=S) of the molecule and nucleophilic primary amines on a protein. This reaction proceeds readily under physiological or slightly basic conditions to form a stable thiourea linkage.
This covalent modification imparts a specific mass shift of +237.63 Da to the modified amino acid. This unique mass signature is what allows for its detection and localization by mass spectrometry during data analysis.
A Comparative Analysis of Quantitative Proteomics Strategies
The choice of a quantitative strategy is the most critical decision in the experimental design. It directly impacts throughput, cost, precision, and the types of biological questions that can be answered. Mass spectrometry-based methods have become indispensable tools in covalent drug discovery for characterizing these interactions within complex biological systems.[4]
| Feature | Label-Free Quantification (LFQ) | SILAC (Stable Isotope Labeling) | TMT (Tandem Mass Tags) |
| Principle | Signal intensity or spectral counts | Metabolic incorporation of heavy amino acids | Isobaric chemical labeling of peptides |
| Multiplexing | 1 (analyzed sequentially) | 2-3 samples typically | Up to 18 samples currently |
| Precision | Moderate | Highest | High |
| Proteome Coverage | Highest[6][7] | High | Lower, especially across multiple plexes[6][8] |
| Cost | Lowest (no labeling reagents)[7] | High (labeled amino acids & media)[9] | High (reagents)[9] |
| Sample Type | Any (cells, tissues, biofluids) | Proliferating cells in culture | Any protein/peptide sample |
| Key Advantage | Simplicity, cost, and coverage[7] | Highest accuracy, early sample mixing[6][10] | High throughput for large-scale screens[5][11] |
| Key Disadvantage | Higher technical variability[6][8] | Limited to cell culture, low plex | Ratio compression, cost[9] |
Label-Free Quantification (LFQ)
LFQ is the most straightforward approach, comparing the abundance of peptides across different samples based on their measured signal intensity in separate mass spectrometry runs.[7] Its primary advantage is the lack of any chemical or metabolic labeling, which reduces sample preparation complexity and cost while maximizing proteome coverage.[7]
Causality Behind Experimental Choices: The absence of labeling means that precision is entirely dependent on the reproducibility of the entire workflow, from sample preparation to LC-MS/MS analysis. Therefore, a greater number of technical and biological replicates are essential to achieve statistical confidence. This method is ideal for initial discovery experiments or when comparing vastly different biological systems where metabolic labeling is not feasible.
Experimental Protocol: LFQ Workflow
-
Protein Extraction: Treat three independent plates of cells with the vehicle (e.g., DMSO) and three plates with this compound at the desired concentration and time. Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5) and quantify protein concentration using a BCA assay.
-
Reduction and Alkylation: For 100 µg of protein, add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C. Subsequently, add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.
-
Protein Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge, elute with 80% acetonitrile/0.1% formic acid, and dry the peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute peptides in 2% acetonitrile/0.1% formic acid. Analyze each sample individually by nanoLC-MS/MS. It is crucial to randomize the injection order of samples to minimize systematic bias.
-
Data Analysis: Process the raw data using a software platform like MaxQuant. Perform feature detection, retention time alignment, and normalization across all runs. Search the data against a relevant protein database, specifying the +237.63 Da modification on lysine and the N-terminus as a variable modification.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a metabolic labeling strategy that provides the highest quantitative accuracy.[6][8] Cells are cultured in media containing either normal ('light') or heavy-isotope-labeled essential amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine). This results in two distinct cell populations whose proteomes are chemically identical but distinguishable by mass.
Causality Behind Experimental Choices: The key strength of SILAC is the ability to combine the 'light' and 'heavy' cell populations at the very beginning of the sample preparation workflow.[10] This co-processing eliminates nearly all downstream sources of technical variability, such as differences in lysis efficiency, digestion, or peptide loss during cleanup.[10] This makes SILAC the method of choice for studies requiring the highest precision, such as analyzing subtle changes in modification stoichiometry or performing detailed mechanistic studies.[6]
Experimental Protocol: SILAC Workflow
-
Metabolic Labeling: Culture cells for at least five passages in 'light' (normal L-Arginine and L-Lysine) and 'heavy' (e.g., ¹³C₆,¹⁵N₂-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine) SILAC media to ensure >98% isotope incorporation.
-
Treatment: Treat the 'heavy' labeled cells with this compound and the 'light' labeled cells with the vehicle control.
-
Sample Combination and Lysis: Harvest and wash the cells. Combine the 'light' and 'heavy' cell pellets in a 1:1 ratio based on cell count. Lyse the combined cell pellet as described in the LFQ protocol.
-
Digestion and Cleanup: Proceed with reduction, alkylation, digestion, and peptide cleanup of the combined protein lysate as described previously.
-
LC-MS/MS Analysis: Analyze the single, combined peptide sample by nanoLC-MS/MS.
-
Data Analysis: Process the raw data using a SILAC-aware software package. The software will identify peptide pairs that are chemically identical but differ in mass due to the isotopic labels. The ratio of the 'heavy' to 'light' peptide signal intensity provides a direct and highly accurate measure of the relative change in abundance or modification level. Specify the +237.63 Da modification as a variable modification.
TMT (Tandem Mass Tags)
TMT is an isobaric labeling technique where peptides from different samples are derivatized with chemical tags that have the same total mass.[5] This allows for the combination of multiple samples (up to 18) into a single LC-MS/MS analysis, dramatically increasing throughput.[3]
Causality Behind Experimental Choices: During MS/MS fragmentation, the TMT tags release unique "reporter ions" of different masses, and the intensity of these reporter ions is used for quantification. This multiplexing capability makes TMT the ideal platform for large-scale experiments, such as screening compound libraries, performing dose-response studies, or analyzing multiple time points.[11][12] While powerful, a known caveat is "ratio compression," where co-isolated peptides can interfere with the reporter ion signals, leading to an underestimation of true quantitative differences. This can be mitigated using advanced acquisition methods like MS3 or by incorporating a gas-phase fractionation step (e.g., FAIMS).
Experimental Protocol: TMT Workflow
-
Protein Extraction and Digestion: Prepare protein lysates from each sample condition (e.g., different doses of the isothiocyanate compound) and digest them into peptides as described in the LFQ protocol. It is critical to have equal amounts of peptide from each sample for labeling.
-
TMT Labeling: Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5). Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.
-
Quenching and Combining: Quench the labeling reaction by adding hydroxylamine. Combine all labeled samples into a single tube, mix thoroughly.
-
Cleanup and Fractionation: Desalt the combined, labeled peptide mixture using C18 SPE. For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and improve proteome coverage.
-
LC-MS/MS Analysis: Analyze the combined (and optionally fractionated) sample by nanoLC-MS/MS using an instrument method capable of MS3 fragmentation for accurate reporter ion quantification.
-
Data Analysis: Process the raw data, specifying the TMT labels and the +237.63 Da modification as parameters. The software will identify peptides and quantify the relative abundance across all samples based on the reporter ion intensities.
Summary and Recommendations
The optimal quantitative proteomics strategy for studying this compound modifications depends entirely on the research question.
-
For broad, discovery-phase screening or when working with non-culturable samples (e.g., tissues), Label-Free Quantification offers a cost-effective and high-coverage starting point.
-
For achieving the highest quantitative precision and confidence in studies on cellular models, SILAC is the unparalleled gold standard. [6][8]
-
For high-throughput applications, such as dose-response profiling or comparing multiple time points or compounds, TMT provides the necessary multiplexing capability. [5][11]
By understanding the fundamental principles and technical nuances of each method, researchers can design robust experiments to accurately map the covalent landscape of this compound, accelerating the pace of discovery in chemical biology and drug development.
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Title: Quantitative proteomics and applications in covalent ligand discovery - Frontiers Source: Frontiers in Chemistry URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
